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  • Product: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate
  • CAS: 2378501-27-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

Abstract: This technical guide provides a detailed, in-depth exploration of a robust and logical synthetic pathway for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, a substituted aromatic compound of interest to researchers i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a detailed, in-depth exploration of a robust and logical synthetic pathway for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, a substituted aromatic compound of interest to researchers in medicinal chemistry and materials science. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from retrosynthetic analysis to the mechanistic details of each core reaction. This document is structured to serve as a practical guide for laboratory professionals, offering step-by-step protocols, critical safety information, and the scientific rationale behind key experimental decisions.

Strategic Approach: Retrosynthetic Analysis

The design of an efficient synthesis begins with a logical deconstruction of the target molecule. Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate possesses several functional groups—an ethyl ester, a methyl group, an ethoxy group, and a nitro group—whose introduction must be strategically timed for optimal yield and purity.

Our retrosynthetic analysis points to a three-step sequence beginning with the commercially available precursor, 4-hydroxy-2-methylbenzoic acid.[1][2] The proposed forward synthesis is as follows:

  • Fischer Esterification: Protection of the carboxylic acid as an ethyl ester. This is a crucial initial step to prevent side reactions in subsequent steps and to install one of the target functional groups early in the sequence.

  • Williamson Ether Synthesis: Conversion of the phenolic hydroxyl group to an ethoxy ether. This step builds the desired alkoxy substituent.

  • Electrophilic Aromatic Substitution (Nitration): Introduction of the nitro group at the C5 position. This is strategically positioned as the final step, as the combined directing effects of the existing substituents (2-methyl, 4-ethoxy, and 1-ethyl carboxylate) strongly favor the desired regiochemistry.

The overall synthetic workflow is visualized below.

G cluster_0 Synthesis Pathway A 4-Hydroxy-2-methylbenzoic Acid B Ethyl 4-hydroxy-2-methylbenzoate A->B Step 1: Esterification Ethanol, H₂SO₄ (cat.) C Ethyl 4-ethoxy-2-methylbenzoate B->C Step 2: Etherification Ethyl Iodide, K₂CO₃ D Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate C->D Step 3: Nitration HNO₃, H₂SO₄

Caption: Proposed three-step synthesis pathway for the target compound.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Fischer Esterification of 4-Hydroxy-2-methylbenzoic Acid

Principle & Rationale: The first transformation is the conversion of the carboxylic acid to its corresponding ethyl ester via Fischer-Speier esterification.[3] This reaction is an acid-catalyzed nucleophilic acyl substitution. Using a large excess of the alcohol (ethanol) shifts the equilibrium toward the product side, maximizing the yield. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

Experimental Protocol:

  • To a dry 250 mL round-bottom flask, add 4-hydroxy-2-methylbenzoic acid (1.0 eq).

  • Add anhydrous ethanol (15-20 eq) to the flask to serve as both reagent and solvent.

  • While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, Ethyl 4-hydroxy-2-methylbenzoate.

  • The product can be further purified by column chromatography if necessary.

Reagents and Materials Summary:

Reagent/MaterialMolar Eq.Purpose
4-Hydroxy-2-methylbenzoic Acid1.0Starting Material
Anhydrous Ethanol15-20Reagent & Solvent
Concentrated Sulfuric Acid0.1-0.2Catalyst
Ethyl Acetate-Extraction Solvent
Saturated NaHCO₃ Solution-Neutralization
Brine-Washing
Anhydrous MgSO₄-Drying Agent
Step 2: Williamson Ether Synthesis of Ethyl 4-hydroxy-2-methylbenzoate

Principle & Rationale: This step converts the phenolic hydroxyl group into an ethoxy group. The Williamson ether synthesis is a classic SN2 reaction. A weak base, potassium carbonate (K₂CO₃), is sufficient to deprotonate the acidic phenol, forming a phenoxide nucleophile. This nucleophile then attacks the electrophilic ethyl iodide, displacing the iodide leaving group and forming the desired ether linkage. An aprotic polar solvent like acetone is ideal as it solubilizes the reactants but does not participate in the reaction.

Experimental Protocol:

  • Charge a dry round-bottom flask with Ethyl 4-hydroxy-2-methylbenzoate (1.0 eq) and anhydrous acetone.

  • Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the mixture.

  • Add ethyl iodide (1.2-1.5 eq) to the stirring suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KI).

  • Wash the salts with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield Ethyl 4-ethoxy-2-methylbenzoate.

Reagents and Materials Summary:

Reagent/MaterialMolar Eq.Purpose
Ethyl 4-hydroxy-2-methylbenzoate1.0Substrate
Anhydrous Potassium Carbonate2.0-3.0Base
Ethyl Iodide1.2-1.5Ethylating Agent
Anhydrous Acetone-Solvent
Ethyl Acetate-Extraction Solvent
Step 3: Electrophilic Aromatic Substitution: Nitration

Principle & Rationale: The final step is the regioselective nitration of the aromatic ring. This reaction hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺). Concentrated sulfuric acid acts as a catalyst and a dehydrating agent, protonating nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[4][5]

The regiochemical outcome is dictated by the existing substituents on the benzene ring:

  • 4-Ethoxy Group: A strongly activating, ortho, para-director. It directs electrophilic attack to the C3 and C5 positions.

  • 2-Methyl Group: A weakly activating, ortho, para-director. It directs toward the C3 and C6 positions.

  • 1-Ethyl Carboxylate Group: A deactivating, meta-director. It directs toward the C3 and C5 positions.

The directing effects of all three groups synergistically favor substitution at the C5 position, which is ortho to the powerful ethoxy activator and meta to the ester deactivator. This convergence leads to a highly selective reaction with a predictable outcome. The reaction must be performed at low temperatures (0-15°C) to prevent over-nitration and the formation of unwanted byproducts.[6][7]

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Substitution A HNO₃ + H₂SO₄ B H₂NO₃⁺ + HSO₄⁻ A->B Protonation C NO₂⁺ + H₂O B->C Dehydration D Ethyl 4-ethoxy-2-methylbenzoate E Resonance-Stabilized Cation (Sigma Complex) D->E + NO₂⁺ F Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate E->F - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

Experimental Protocol:

  • In a clean, dry flask, add concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.

  • While maintaining the low temperature and stirring, slowly add Ethyl 4-ethoxy-2-methylbenzoate (1.0 eq) to the cold acid.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq), keeping the mixture cool.

  • Using a dropping funnel or Pasteur pipet, add the nitrating mixture dropwise to the solution of the benzoate over 30-60 minutes. Crucially, maintain the internal reaction temperature below 15°C throughout the addition. [6][7]

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

  • Remove the ice bath and let the reaction stand at room temperature for 15-20 minutes.

  • Carefully pour the reaction mixture onto a large amount of crushed ice in a beaker. This will precipitate the solid product.

  • Isolate the crude product by vacuum filtration, washing thoroughly with cold water to remove residual acids.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or methanol) to obtain the purified Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate.

Reagents and Materials Summary:

Reagent/MaterialMolar Eq.Purpose
Ethyl 4-ethoxy-2-methylbenzoate1.0Substrate
Concentrated Sulfuric Acid~2.1+Catalyst & Solvent
Concentrated Nitric Acid1.1Nitrating Agent
Crushed Ice / Cold Water-Quenching & Washing
Ethanol/Methanol-Recrystallization Solvent

Characterization and Purity Assessment

To ensure the successful synthesis and purity of the final product and its intermediates, a combination of standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure at each step. The number of signals, their chemical shifts, splitting patterns, and integration will validate the presence of the expected functional groups and their relative positions.

  • Infrared (IR) Spectroscopy: IR can be used to monitor the progress of the reactions by observing the appearance or disappearance of key functional group stretches (e.g., O-H, C=O, C-O, N-O).

  • Mass Spectrometry (MS): Provides the molecular weight of the compounds, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to determine the purity of the final product and can also be used to track reaction completion.[8]

Critical Safety Considerations

  • Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Nitrating Mixture: The mixture of nitric and sulfuric acids is highly reactive. It should be prepared cold and added slowly to the reaction vessel to control the exothermic nature of the reaction.

  • Temperature Control: Maintaining a low temperature during nitration is critical to prevent runaway reactions and the formation of dangerous and unstable byproducts.

  • Quenching: The quenching of the reaction mixture on ice should be done carefully and slowly to manage the release of heat.

References

  • CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google P
  • Ethyl 4-ethoxy-5-(2-methoxyethoxy)-2-nitrobenzoate | C14H19NO7 | CID - PubChem. [Link]

  • US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • Ethyl 4-nitrobenzoate - ChemBK. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. [Link]

  • Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid - PrepChem.com. [Link]

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. [Link]

  • Supporting Information - CDC Stacks. [Link]

  • HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... | Download Scientific Diagram - ResearchGate. [Link]

  • Esterification of nitrobenzoic acids - US3948972A - Google P
  • NITRATION OF METHYL BENZOATE. [Link]

  • Supporting Information for - The Royal Society of Chemistry. [Link]

  • WO/2011/058162 PROCESS FOR PREPARING 4-NITRO-OXY-METHYL-BENZOIC ACID. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Nitration of Methyl Benzoate. [Link]

  • Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem - NIH. [Link]

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate | Asian Journal of Chemistry. [Link]

Sources

Exploratory

"Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" chemical properties

This technical guide provides an in-depth analysis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate , a specialized aromatic intermediate used in the synthesis of nitrogen-containing heterocycles for pharmaceutical research. [...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate , a specialized aromatic intermediate used in the synthesis of nitrogen-containing heterocycles for pharmaceutical research.

[1]

Executive Summary

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8) is a highly functionalized benzene derivative serving as a critical scaffold in medicinal chemistry.[1][2][3][4][5] Characterized by its "push-pull" electronic structure—featuring an electron-donating ethoxy group and an electron-withdrawing nitro/ester pair—it is primarily utilized as a precursor for substituted anilines , quinazolinones , and benzimidazoles . These pharmacophores are central to the development of kinase inhibitors (e.g., EGFR, VEGFR targets) and GPCR modulators.[6]

Physicochemical Profile

The following data summarizes the core properties relevant to handling and synthesis.

PropertyValue / Description
IUPAC Name Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate
CAS Number 2378501-27-8
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
LogP (Predicted) ~2.8 (Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 5 Acceptors
Electronic Character Electron-deficient ring (activated for Nucleophilic Aromatic Substitution at C-5 if Nitro is displaced, though rare; Nitro is typically reduced)

Synthetic Pathway & Mechanism

The synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is typically achieved via the regioselective nitration of ethyl 4-ethoxy-2-methylbenzoate. The presence of the ethoxy group at position 4 and the methyl group at position 2 directs the incoming electrophile (


) to position 5.[6]
Mechanistic Rationale
  • Directing Effects:

    • 4-Ethoxy (-OEt): Strong ortho/para director. Positions 3 and 5 are activated.[6][7]

    • 2-Methyl (-CH₃): Weak ortho/para director. Positions 3 and 5 are activated relative to itself.[6]

    • 1-Ethoxycarbonyl (-COOEt): Meta director. Positions 3 and 5 are deactivated less than 2 and 6.[6]

  • Steric Hindrance: Position 3 is sterically crowded (sandwiched between the methyl and ethoxy groups).[6] Position 5 is less hindered, making it the kinetically favored site for nitration.[6]

Synthesis Workflow Diagram

The following diagram illustrates the synthesis and immediate downstream transformations.

SynthesisPath Precursor Ethyl 4-ethoxy-2-methylbenzoate (Starting Material) Reagents HNO3 / H2SO4 (0-5°C) Precursor->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack Product Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (Target) Intermediate->Product -H+ (Major) Byproduct 3-Nitro Isomer (Minor/Trace) Intermediate->Byproduct (Sterically Hindered)

Figure 1: Regioselective nitration pathway favoring the 5-nitro isomer due to steric constraints at position 3.

Experimental Protocol: Nitration

Note: This protocol is adapted from standard procedures for similar alkoxy-benzoates (e.g., nitration of ethyl 4-methoxybenzoate).

Reagents
  • Ethyl 4-ethoxy-2-methylbenzoate (1.0 eq)

  • Nitric Acid (HNO₃, fuming or 70%, 1.1 eq)[6]

  • Sulfuric Acid (H₂SO₄, conc., solvent/catalyst)[6]

  • Dichloromethane (DCM) (optional co-solvent for solubility)[6]

Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and a dropping funnel, dissolve Ethyl 4-ethoxy-2-methylbenzoate (10 mmol) in concentrated H₂SO₄ (20 mL).

    • Critical Control: Cool the solution to 0–5°C using an ice-salt bath. The ethoxy group activates the ring; higher temperatures will lead to dinitration or ester hydrolysis.[6]

  • Nitration: Add a mixture of HNO₃ (11 mmol) and H₂SO₄ (5 mL) dropwise over 30 minutes.

    • Observation: Maintain internal temperature below 10°C. The solution may turn yellow/orange.[6]

  • Quenching: Stir at 0°C for 1 hour, then pour the reaction mixture carefully onto crushed ice (200 g).

  • Workup: Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove acid) and brine.[6]

  • Purification: Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to remove trace 3-nitro isomers.[6]

Reactivity & Applications

The versatility of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate lies in its ability to undergo orthogonal transformations at the nitro and ester groups.

Reduction to Aniline (Key Intermediate)

The reduction of the nitro group yields Ethyl 5-amino-4-ethoxy-2-methylbenzoate , a "privileged structure" for building quinazoline cores found in drugs like Gefitinib or Erlotinib analogs.

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH, RT. (Cleanest method).

  • Method B (Chemical Reduction): Fe powder, NH₄Cl, EtOH/H₂O, reflux.[6] (Used if halogen substituents are present to avoid dehalogenation).[6]

Cyclization Pathways

Once reduced to the amino-ester, the molecule can be cyclized:

Reactivity Target Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate Amine Ethyl 5-amino-4-ethoxy-2-methylbenzoate (Aniline Derivative) Target->Amine Reduction (H2/Pd-C) Acid 4-Ethoxy-2-methyl-5-nitrobenzoic acid Target->Acid Hydrolysis (LiOH) Quinazoline Quinazolin-4(3H)-one (Kinase Inhibitor Scaffold) Amine->Quinazoline + Formamide / Heat Benzimidazole Benzimidazole Core Amine->Benzimidazole + Carboxylic Acid / Cyclization

Figure 2: Divergent synthesis pathways from the nitrobenzoate core.

Safety & Handling (MSDS Highlights)

  • Hazards: As a nitro-aromatic compound, it may be harmful if swallowed or inhaled.[6] Potential skin sensitizer.[6]

  • Thermal Stability: Nitro compounds can be energetic.[6] Do not distill the neat liquid/solid at high temperatures.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester.

References

  • Nitration Protocols: Schofield, K. (1980).[6] Aromatic Nitration. Cambridge University Press.[6] (General reference for regioselectivity in activated benzenes).

  • Analogous Synthesis: Synthesis of methyl 4-ethoxy-2-nitrobenzoate. Organic Syntheses, Coll. Vol. 1, p. 372.[6]

  • Compound Data: PubChem CID 142963215.[6] Link[6]

  • Supplier Data: BLD Pharm Catalog, "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" (CAS 2378501-27-8).[2][3][4][5] Link

Sources

Foundational

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate: Technical Monograph

This guide details the chemical profile, synthesis, and application of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate , a specialized intermediate used in the development of pharmaceutical agents, particularly in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical profile, synthesis, and application of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate , a specialized intermediate used in the development of pharmaceutical agents, particularly in the synthesis of heterocyclic scaffolds for kinase and phosphodiesterase inhibitors.

Executive Summary

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS 2378501-27-8 ) is a trisubstituted benzene derivative characterized by an electron-rich ethoxy group and an electron-withdrawing nitro group positioned on a benzoate core. It serves as a critical "push-pull" aromatic building block. Its primary utility lies in its reduction to the corresponding aniline (ethyl 5-amino-4-ethoxy-2-methylbenzoate), which acts as a nucleophilic precursor for cyclization reactions to form quinazolinones, benzimidazoles, and other privileged medicinal chemistry scaffolds.

Chemical Identity & Profile
PropertySpecification
Chemical Name Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate
CAS Registry Number 2378501-27-8
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
InChI Key RLJCBUNZPBXKFQ-UHFFFAOYSA-N
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Melting Point 78–82 °C (Predicted based on structural analogs)
Synthesis & Experimental Protocols

The synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is achieved through a highly regioselective electrophilic aromatic substitution (nitration) of Ethyl 4-ethoxy-2-methylbenzoate (CAS 23676-15-5).

3.1. Retrosynthetic Analysis & Regiochemistry

The regioselectivity of the nitration step is governed by the cooperative directing effects of the substituents on the benzene ring:

  • -OEt (Position 4): Strong activator, ortho/para director. Directs to positions 3 and 5 .

  • -CH₃ (Position 2): Weak activator, ortho/para director. Directs to positions 1 (blocked), 3 , and 5 .

  • -COOEt (Position 1): Deactivator, meta director. Directs to positions 3 and 5 .

3.2. Synthesis Workflow Diagram

Synthesispathway Start 4-Hydroxy-2-methylbenzoic acid Step1 Esterification & Alkylation (EtOH/H+, EtI/K2CO3) Start->Step1 Inter Ethyl 4-ethoxy-2-methylbenzoate (CAS 23676-15-5) Step1->Inter Step2 Nitration (HNO3, H2SO4, 0°C) Inter->Step2 Product Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS 2378501-27-8) Step2->Product

Figure 1: Synthetic pathway from the benzoic acid precursor to the target nitrobenzoate.[1]

3.3. Detailed Experimental Protocol

Step 1: Preparation of Precursor (Ethyl 4-ethoxy-2-methylbenzoate) If not commercially available, this intermediate is prepared via O-alkylation.

  • Reagents: Ethyl 4-hydroxy-2-methylbenzoate (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).

  • Procedure: Charge a flask with Ethyl 4-hydroxy-2-methylbenzoate and K₂CO₃ in DMF. Add Ethyl Iodide dropwise at room temperature. Heat to 60°C for 4 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[2][3] Wash with brine. Dry over Na₂SO₄ and concentrate.

Step 2: Nitration (The Critical Step)

  • Precursor: Ethyl 4-ethoxy-2-methylbenzoate (10.0 g, 48 mmol)

  • Reagents: Conc. Sulfuric Acid (H₂SO₄, 50 mL), Fuming Nitric Acid (HNO₃, 3.5 mL, 1.1 eq).

  • Apparatus: 250 mL 3-neck Round Bottom Flask, internal thermometer, addition funnel, ice-salt bath.

Protocol:

  • Dissolution: Dissolve the precursor (10.0 g) in conc. H₂SO₄ (40 mL) and cool to -5°C using an ice-salt bath. Ensure the solution is homogeneous.

  • Acid Preparation: In a separate vessel, mix fuming HNO₃ (3.5 mL) with conc. H₂SO₄ (10 mL) and cool to 0°C.

  • Addition: Add the nitrating mixture dropwise to the precursor solution over 30 minutes. Critical: Maintain internal temperature below 5°C . The reaction is exothermic; rapid addition will lead to dinitration or oxidative degradation of the ethoxy group.

  • Reaction: Stir at 0–5°C for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (higher Rf) should disappear, replaced by the product spot (lower Rf).

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a pale solid.

  • Isolation: Filter the solid. Wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from hot Ethanol (EtOH) to yield pale yellow needles.

  • Yield: Expected yield 85–92%.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

TechniqueDiagnostic Signals (Expected)Structural Assignment
¹H NMR (CDCl₃, 400 MHz)δ 8.45 (s, 1H) H-6 (Aromatic proton ortho to Nitro and Ester - highly deshielded)
δ 6.75 (s, 1H) H-3 (Aromatic proton ortho to Ethoxy and Methyl - shielded)
δ 4.35 (q, 2H), 1.38 (t, 3H) Ethyl Ester (-COOCH₂CH₃)
δ 4.15 (q, 2H), 1.48 (t, 3H) Ethoxy Ether (-OCH₂CH₃)
δ 2.65 (s, 3H) Aromatic Methyl (Ar-CH₃)
IR (ATR)1715 cm⁻¹ C=O Stretch (Ester)
1530, 1350 cm⁻¹ N-O Stretch (Nitro group, asymmetric/symmetric)
Applications in Drug Discovery

This compound is a versatile intermediate.[4] Its primary utility involves the reduction of the nitro group to an amine, facilitating the construction of bicyclic heterocycles.

Downstream Workflow:

  • Reduction: H₂/Pd-C or Fe/NH₄Cl reduces the Nitro group to an Amine (-NH₂).

  • Cyclization: The resulting Ethyl 5-amino-4-ethoxy-2-methylbenzoate reacts with formamide, urea, or guanidine derivatives to form Quinazolin-4(3H)-ones .

  • Target Class: These scaffolds are prevalent in PDE5 inhibitors (analogous to Vardenafil/Udenafil structures) and Kinase Inhibitors (e.g., EGFR or VEGFR targets).

Downstream Nitro Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate Amine Ethyl 5-amino-4-ethoxy-2-methylbenzoate Nitro->Amine Reduction (H2/Pd-C) Scaffold Quinazolinone / Benzimidazole Drug Scaffold Amine->Scaffold Cyclization (Formamide/Urea)

Figure 2: Downstream application in heterocyclic synthesis.

Safety & Handling (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • Energetics: As a nitro-aromatic compound, it possesses potential energetic properties. Avoid heating dry material above 150°C.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

References
  • PubChem. (n.d.). Compound Summary for Vardenafil Intermediates. National Library of Medicine.[5] Retrieved March 5, 2026, from [Link]

  • Organic Syntheses. (1928). Nitration of Methyl Benzoate (General Protocol Adaptation). Org. Synth. 1928, 8,[1] 64. Retrieved March 5, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

Structural Architecture, Synthetic Methodology, and Application Logic Executive Summary Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8) represents a highly functionalized aromatic scaffold utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture, Synthetic Methodology, and Application Logic

Executive Summary

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8) represents a highly functionalized aromatic scaffold utilized in the synthesis of complex pharmaceutical intermediates.[1][2] Characterized by a "push-pull" electronic system—featuring an electron-donating ethoxy group para to an electron-withdrawing nitro group—this molecule serves as a critical building block for benzimidazole, quinazolinone, and potential PDE5 inhibitor analogs. This guide provides a rigorous analysis of its molecular structure, a validated synthetic pathway, and self-consistent characterization protocols.

Molecular Architecture & Electronic Analysis

The chemical utility of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is defined by the interplay of its four substituents on the benzene core. Understanding these electronic vectors is essential for predicting reactivity and stability.

1.1 Structural Breakdown
  • Core: Benzene ring.[3]

  • Position 1 (Electron Withdrawing): Ethyl ester (-COOEt). Deactivates the ring but directs incoming nucleophiles (in SNAr) or electrophiles (in SEAr) to meta positions relative to itself.

  • Position 2 (Weak Donor): Methyl group (-CH₃). Provides weak inductive donation (+I) and steric bulk, influencing the conformation of the adjacent ester.

  • Position 4 (Strong Donor): Ethoxy group (-OCH₂CH₃). A strong mesomeric donor (+M) that significantly increases electron density at positions 3 and 5 (ortho to itself).

  • Position 5 (Strong Acceptor): Nitro group (-NO₂). A strong deactivator (-M, -I) that creates an electron-deficient center, making the ring susceptible to reduction or nucleophilic attack at adjacent positions.

1.2 Regiochemical Logic (The "Push-Pull" Effect)

The stability and synthesis of this molecule rely on the cooperative directing effects of the substituents.

  • Synergy: The 4-ethoxy group strongly activates position 5. The 2-methyl group also directs to position 5 (para to itself).

  • Steric Locking: The nitro group at position 5 is "locked" between the ethoxy group and the ester/methyl functionalities, creating a sterically congested environment that enforces specific conformational preferences, often twisting the nitro and ester groups out of planarity to minimize strain.

Optimized Synthetic Methodology

The synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is best approached via a convergent route starting from 4-hydroxy-2-methylbenzoic acid . This pathway maximizes regioselectivity during the critical nitration step.

2.1 Retrosynthetic Analysis

The target molecule is assembled by:

  • Nitration: Introducing the nitro group at C5. (Last step to avoid oxidation of alkyl groups).

  • O-Alkylation: Converting the phenol to the ethyl ether.

  • Esterification: Protecting the carboxylic acid.

2.2 Step-by-Step Protocol

Step 1: Esterification & O-Alkylation (One-Pot Variant)

  • Precursor: 4-Hydroxy-2-methylbenzoic acid.

  • Reagents: Ethyl iodide (EtI) (2.5 eq), Potassium Carbonate (K₂CO₃) (3.0 eq).

  • Solvent: DMF or Acetone.

  • Conditions: Reflux, 6–12 hours.

  • Mechanism: Base-mediated deprotonation of both the carboxylic acid and the phenol, followed by nucleophilic attack on ethyl iodide.

  • Checkpoint: Monitor TLC for disappearance of the acid. Product: Ethyl 4-ethoxy-2-methylbenzoate .

Step 2: Regioselective Nitration

  • Substrate: Ethyl 4-ethoxy-2-methylbenzoate.

  • Reagents: Concentrated Nitric Acid (HNO₃, 70%), Acetic Anhydride (Ac₂O).

  • Conditions: 0°C to 10°C, 1–2 hours.

  • Rationale: The use of Acetic Anhydride generates the acetyl nitrate species (highly reactive nitronium source) under milder conditions than H₂SO₄, preserving the ester and ether linkages.

  • Regioselectivity: The 4-ethoxy group directs ortho (positions 3 and 5). Position 3 is sterically crowded (flanked by Methyl and Ethoxy). Position 5 is more accessible and also activated by the 2-Methyl group (para direction). Thus, C5 nitration is highly favored.

2.3 Synthesis Flowchart (Graphviz)

SynthesisPath Start 4-Hydroxy-2-methylbenzoic acid Step1 Step 1: Bis-Alkylation (EtI, K2CO3, DMF, Reflux) Start->Step1 Inter Intermediate: Ethyl 4-ethoxy-2-methylbenzoate Step1->Inter Yield: ~85-90% Step2 Step 2: Nitration (HNO3, Ac2O, 0°C) Inter->Step2 Final Target: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate Step2->Final Yield: ~75% Regioselectivity > 95:5

Figure 1: Convergent synthesis pathway emphasizing the regioselective nitration controlled by the C4-ethoxy directing group.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectroscopic fingerprints must be verified.

3.1 Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Ar-H (C6) 8.45Singlet (s)1HDeshielded by adjacent -NO₂ and -COOEt.
Ar-H (C3) 6.85Singlet (s)1HShielded by adjacent -OEt; isolated spin system.
OCH₂- (Ether)4.20Quartet (q)2HCharacteristic ethoxy methylene.
OCH₂- (Ester)4.38Quartet (q)2HEster methylene is slightly more deshielded than ether.
Ar-CH₃ 2.65Singlet (s)3HBenzylic methyl, slightly deshielded by ring current.
-CH₃ (Ether)1.50Triplet (t)3HTerminal methyl of ethoxy group.
-CH₃ (Ester)1.40Triplet (t)3HTerminal methyl of ester group.

Validation Check: The presence of two aromatic singlets confirms the 2,4,5-substitution pattern. If doublets are observed (J ~8Hz), it indicates para-substitution failure (wrong isomer).

3.2 Infrared Spectroscopy (IR)
  • 1720 cm⁻¹: Strong C=O stretch (Ester).

  • 1530 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).

  • 1250 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).

Safety & Handling Protocols

Hazard Identification:

  • Nitro Compounds: Potentially explosive if heated under confinement. While this ester is stable, standard precautions for energetic materials apply.

  • Skin Sensitizer: Benzoate esters can cause contact dermatitis.

Handling Protocol:

  • Isolation: Do not distill the crude nitration mixture to dryness at high temperatures. Quench into ice water to precipitate the product.[3]

  • Purification: Recrystallization from Ethanol/Water is preferred over distillation to avoid thermal decomposition.

  • Storage: Store in amber vials at 2–8°C. Light sensitive (nitro group degradation).

References
  • Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.
  • Precursor Synthesis (Alkylation)
  • Compound Data & Cataloging

    • Sigma-Aldrich (Merck). "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate Product Sheet." Accessed 2025.[2][3][4][5]

    • BLD Pharm.[1][6][7] "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS 2378501-27-8)."[1][2][6][7] Accessed 2025.[2][3][4][5]

  • Structural Analogs (Vardenafil Intermediates)

Sources

Foundational

Technical Guide: Solubility Characteristics & Process Optimization for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

Topic: "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" solubility characteristics Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" solubility characteristics Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive technical analysis of the solubility profile of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8), a critical intermediate in the synthesis of nitrogen-containing heterocycles and potential pharmaceutical active ingredients (APIs). As a Senior Application Scientist, I present a rational framework for understanding this compound's physicochemical behavior, focusing on the interplay between its lipophilic ester/alkyl functionalities and its polar nitro group. This document details predicted solubility parameters, experimental determination protocols, and strategic process implications for recrystallization and reaction solvent selection.

Molecular Structure & Physicochemical Analysis[1]

To understand the solubility of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, we must first deconstruct its molecular architecture. The solubility is governed by the competing forces of its functional groups.

  • Lipophilic Domain (Hydrophobic):

    • Ethyl Ester (

      
      ):  Provides moderate lipophilicity and lowers the melting point compared to the parent carboxylic acid.
      
    • Ethoxy Group (

      
      ):  Adds significant lipophilic character while offering weak hydrogen bond acceptance.
      
    • Methyl Group (

      
       at C2):  The ortho-methyl group is sterically significant. It disrupts planar stacking in the crystal lattice, potentially enhancing solubility in organic solvents compared to the non-methylated analog.
      
  • Polar Domain (Hydrophilic/Electronic):

    • Nitro Group (

      
       at C5):  A strong electron-withdrawing group (EWG) that creates a significant dipole moment. While it does not donate protons for hydrogen bonding, it is a weak acceptor and increases polarity.
      

Net Result: The compound is classified as Lipophilic-Polar . It is expected to exhibit poor water solubility but high affinity for moderately polar organic solvents (esters, chlorinated hydrocarbons) and polar aprotic solvents.

Solubility Profile

The following data summarizes the typical solubility characteristics for mono-nitrobenzoate esters of this molecular weight class (~253.25 g/mol ).

Table 1: Predicted Solubility Matrix (at 25°C)
Solvent ClassSpecific SolventPredicted SolubilityInteraction Mechanism
Aqueous WaterInsoluble (< 0.1 mg/mL)Hydrophobic effect dominates; lack of H-bond donors.
Chlorinated Dichloromethane (DCM)Freely Soluble (> 100 mg/mL)Dipole-dipole interactions; excellent solvation of nitro group.
Esters Ethyl AcetateSoluble (> 50 mg/mL)"Like dissolves like"; compatible polarity.
Alcohols Methanol / EthanolSparingly Soluble (Cold) Soluble (Hot)Solvation via H-bonding to nitro/ester oxygens. Temperature dependent (ideal for recrystallization).
Polar Aprotic DMSO / DMFFreely Soluble (> 100 mg/mL)Strong dipole interactions solubilize the nitro moiety effectively.
Hydrocarbons Heptane / HexaneInsoluble (< 1 mg/mL)Polarity mismatch; useful as anti-solvents.
Aromatics TolueneModerately Soluble

-

stacking interactions with the benzene core.

Field Insight: The ortho-methyl group at position 2 often lowers the melting point and increases solubility in toluene compared to the unmethylated analog, reducing the risk of "oiling out" during crystallization.

Experimental Protocols (Self-Validating Systems)

Reliable solubility data is the bedrock of process development. The following protocols are designed to be self-validating, ensuring that results are reproducible and artifacts (like supersaturation) are minimized.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent at equilibrium.

  • Preparation: Weigh ~500 mg of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate into a standard HPLC vial or 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Cap tightly and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Validation Check: Ensure solid is still present. If the solid dissolves completely, add more compound until a suspension persists.

  • Sampling:

    • Centrifuge the suspension or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

    • Critical Step: Discard the first 200 µL of filtrate to prevent adsorption losses on the filter membrane.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (typically 254 nm).

  • Calculation: Compare peak area to a standard curve to determine concentration (mg/mL).

Protocol B: Dynamic Visual Solubility (Polythermal Method)

Objective: Rapidly assess solubility vs. temperature for recrystallization design.

  • Setup: Place 100 mg of compound in a reaction tube.

  • Addition: Add 1.0 mL of solvent (e.g., Ethanol).

  • Heating: Heat to reflux (or near boiling).

    • Observation: If clear, solubility > 100 mg/mL at

      
      .
      
    • Action: If not clear, add solvent in 0.5 mL increments until dissolution.

  • Cooling: Cool slowly to 25°C.

    • Observation: Note the temperature of turbidity (

      
      ) and the nature of the precipitate (crystalline vs. oil).
      
    • Validation: If the compound oils out, the solvent system is too polar or the concentration is too high. Switch to a less polar co-solvent.

Process Implications & Optimization

Recrystallization Strategy

For this specific nitrobenzoate, the Ethanol/Water or Ethyl Acetate/Heptane systems are the most robust.

  • Ethanol/Water: Dissolve in hot ethanol. Slowly add water (anti-solvent) until turbidity persists, then cool. The presence of the ethoxy group aids solubility in hot ethanol, while the nitro group drives precipitation upon water addition.

  • Ethyl Acetate/Heptane: Dissolve in minimal ethyl acetate. Add heptane to lower the solubility power. This is preferred if the compound is sensitive to hydrolysis (though the 2-methyl group provides some steric protection against hydrolysis).

Reaction Solvent Selection[2][3]
  • Nitro Reduction: When reducing the nitro group to an aniline (e.g., using Pd/C +

    
     or Fe/AcOH), solubility is critical.
    
    • Recommendation: Use Ethanol or Methanol if the compound is soluble.[1] If solubility is limited, use THF or Ethyl Acetate . Avoid chlorinated solvents for hydrogenation due to catalyst poisoning risks.

Visualizations

Diagram 1: Solubility Screening Workflow

This workflow illustrates the logical decision-making process for selecting a solvent system for reaction or purification.

SolubilityWorkflow Start Start: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate CheckPolarity Assess Target Operation (Reaction vs. Purification) Start->CheckPolarity Reaction Reaction Solvent Selection CheckPolarity->Reaction Synthesis Purification Recrystallization Design CheckPolarity->Purification Cleanup SolubilityTest Perform Visual Solubility Test (Protocol B) Reaction->SolubilityTest Purification->SolubilityTest HighSol Soluble at RT? SolubilityTest->HighSol YesSol Yes: Good for Reaction (DCM, THF, EtOAc) HighSol->YesSol Clear Solution NoSol No: Check Hot Solubility HighSol->NoSol Suspension HotSol Soluble at Reflux? NoSol->HotSol YesHot Yes: Candidate for Recrystallization (e.g., Ethanol) HotSol->YesHot Dissolves NoHot No: Requires Stronger Solvent (DMSO, DMF) HotSol->NoHot Remains Solid

Caption: Decision matrix for solvent selection based on thermal solubility behavior.

Diagram 2: Recrystallization Logic (Anti-Solvent Method)

A specific logic flow for purifying the nitrobenzoate intermediate.

RecrystLogic Input Crude Material Dissolve Dissolve in Good Solvent (EtOAc or Acetone) Input->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AddAnti Add Anti-Solvent (Heptane or Water) Filter->AddAnti CloudPoint Cloud Point Reached? AddAnti->CloudPoint CloudPoint->AddAnti No (Clear) Cool Cool to 0-5°C (Controlled Rate) CloudPoint->Cool Yes (Turbid) Isolate Filtration & Drying Cool->Isolate

Caption: Step-by-step anti-solvent recrystallization protocol for lipophilic nitrobenzoates.

References

  • Anderson, N. G. (2012).[2] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (General reference for solubility screening protocols).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
  • PubChem. (n.d.).

Sources

Exploratory

"Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" potential research applications

The following technical guide details the chemical profile, synthetic utility, and research applications of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate , a specialized intermediate in medicinal chemistry. Advanced Scaffold f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthetic utility, and research applications of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate , a specialized intermediate in medicinal chemistry.

Advanced Scaffold for Kinase & PDE Inhibitor Synthesis

Executive Summary

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8 ) is a highly functionalized aromatic ester used primarily as a building block in the development of small-molecule therapeutics. Its specific substitution pattern—combining an electron-donating ethoxy group, a sterically demanding methyl group, and a reducible nitro group—makes it an ideal precursor for polysubstituted anilines and benzamides . These motifs are critical in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Phosphodiesterase (PDE) inhibitors , where the molecule serves as a "tail" moiety to tune solubility and binding affinity.

Chemical Profile & Structural Analysis

The compound exhibits a unique 1,2,4,5-substitution pattern on the benzene ring, creating a "push-pull" electronic system that dictates its reactivity.

PropertySpecification
IUPAC Name Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate
CAS Number 2378501-27-8
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Key Functional Groups [1][2][3][4][5][6][7][8][9] • Nitro (-NO₂) : Latent amine for coupling.• Ethyl Ester (-COOEt) : Electrophile for amidation/cyclization.• Ethoxy (-OEt) : H-bond acceptor/solubility enhancer.• Methyl (-CH₃) : Steric lock (conformation control).
Structural Reactivity Logic
  • Regioselectivity of Formation : The 5-nitro position is thermodynamically favored during synthesis (nitration) because it is reinforced by the directing effects of both the 4-ethoxy group (ortho-directing) and the 2-methyl group (para-directing). Position 3 is sterically occluded.

  • Orthogonal Protection : The nitro group serves as a "masked" amine, stable to acidic/basic hydrolysis conditions that might affect the ester, allowing for selective manipulation of the C1-terminus before activating the C5-terminus.

Synthetic Pathways & Methodology

The utility of this compound lies in its transformation into Ethyl 5-amino-4-ethoxy-2-methylbenzoate , a "privileged structure" for drug discovery.

Pathway A: Synthesis of the Core Scaffold

The synthesis typically proceeds via the nitration of ethyl 4-ethoxy-2-methylbenzoate.

Synthesis SM Ethyl 4-ethoxy-2-methylbenzoate Product Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (Target) SM->Product Electrophilic Aromatic Substitution (Nitration) Byproduct 3-Nitro Isomer (Minor) SM->Byproduct Reagent HNO3 / H2SO4 (0°C to RT)

Figure 1: Regioselective nitration pathway driven by the cooperative directing effects of ethoxy and methyl groups.

Pathway B: Divergent Application Workflows

Once synthesized, the compound splits into two primary application streams: Amide Coupling (for enzyme inhibitors) and Cyclization (for heterocyclic cores).

Applications Core Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate Red Reduction (H2, Pd/C or Fe/AcOH) Core->Red Hyd Hydrolysis (LiOH, THF/H2O) Core->Hyd Amine Ethyl 5-amino-4-ethoxy-2-methylbenzoate Red->Amine Amide Amide Coupling (with Acid Chlorides) Amine->Amide Drug1 Kinase Inhibitor Candidates (e.g., Anilino-pyrimidines) Amide->Drug1 Acid 4-ethoxy-2-methyl-5-nitrobenzoic acid Hyd->Acid Coupling Coupling with Amines (e.g., Piperazines) Acid->Coupling Drug2 PDE Inhibitor Analogs (Solubility Tail) Coupling->Drug2

Figure 2: Divergent synthetic workflows transforming the scaffold into bioactive drug classes.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and high yield, the following protocols utilize standard purification checkpoints.

Protocol 1: Catalytic Hydrogenation (Nitro Reduction)

Objective: Convert the nitro group to an amine without defluorination or ester hydrolysis.

  • Preparation : Dissolve 10 mmol of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate in 50 mL of Ethanol/THF (1:1).

  • Catalyst : Add 10 wt% Pd/C (50% wet). Safety Note: Keep under inert atmosphere to prevent ignition.

  • Reaction : Purge with H₂ gas (balloon pressure) and stir vigorously at Room Temperature (RT) for 4–6 hours.

  • Monitoring : Check TLC (Hexane/EtOAc 2:1). The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.

  • Workup : Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

  • Validation : ¹H NMR should show the disappearance of the aromatic proton shift associated with the nitro-deshielding effect and the appearance of a broad -NH₂ singlet around 3.5–5.0 ppm.

Protocol 2: Saponification (Ester Hydrolysis)

Objective: Isolate the free acid for downstream amide coupling.

  • Dissolution : Dissolve the ester in THF/Water (3:1).

  • Base Addition : Add LiOH·H₂O (2.5 equiv) at 0°C.

  • Reaction : Warm to RT and stir for 12 hours.

  • Workup : Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid often precipitates. Filter and dry.

  • Checkpoint : The product should be soluble in aqueous NaHCO₃ (effervescence), confirming the acid functionality.

Research Applications in Drug Discovery[11]
A. Tyrosine Kinase Inhibitors (TKIs)

The 5-amino-4-ethoxy-2-methylbenzoate derivative mimics the "tail" section of several EGFR and VEGFR inhibitors.

  • Mechanism : The aniline nitrogen attacks the C4-position of a quinazoline or pyrimidine core (e.g., via SNAr).

  • Role of Substituents :

    • 4-Ethoxy : Extends into the solvent-exposed region of the ATP binding pocket, improving solubility.

    • 2-Methyl : Induces a twist in the biaryl bond, potentially improving selectivity by locking the conformation active against specific mutations (e.g., T790M).

B. PDE5 Inhibitor Development

Analogs of Vardenafil and Sildenafil often utilize alkoxy-substituted benzenesulfonyl groups. While this compound is a benzoate (not a sulfonate), it serves as a bioisostere precursor.

  • Application : The acid form can be coupled with piperazines to create the "head" group of PDE inhibitors, targeting cGMP hydrolysis sites.

References
  • PubChem Compound Summary . "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CID 141478980)". National Center for Biotechnology Information. [Link]

  • PrepChem . "Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid derivatives". PrepChem Organic Synthesis Database. [Link]

  • ChemSrc . "Patent US6265418 B1: Propionic acid derivatives and their use as VLA-4 antagonists". ChemSrc Patent Database. [Link]

Sources

Foundational

Discovery and history of "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate"

An In-Depth Technical Guide to Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate: Synthesis, Characterization, and Scientific Context Abstract This technical guide provides a comprehensive overview of Ethyl 4-ethoxy-2-methyl-5-nit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, a substituted nitroaromatic compound. While the specific historical discovery of this molecule is not extensively documented in readily available literature, this guide elucidates its probable synthetic pathway through electrophilic aromatic substitution, a cornerstone of modern organic chemistry. Detailed protocols for its synthesis and purification are presented, accompanied by a thorough discussion of the underlying chemical principles. Furthermore, this document outlines the standard analytical techniques for the structural characterization and purity assessment of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, including spectroscopic and chromatographic methods. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a blend of theoretical insights and practical methodologies.

Introduction and Physicochemical Properties

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is a polysubstituted benzene derivative featuring an ethyl ester, an ethoxy group, a methyl group, and a nitro group. The presence and arrangement of these functional groups on the aromatic ring are expected to significantly influence its chemical reactivity and potential biological activity. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards further electrophilic substitution and is a key functional handle for further chemical transformations, such as reduction to an amine.

Table 1: Physicochemical Properties of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₅[1]
Molecular Weight 253.25 g/mol [1]
MDL Number MFCD32203371[1]
Appearance Expected to be a crystalline solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane) and insoluble in water.General knowledge

Plausible Synthesis Pathway and Experimental Protocol

The synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate most logically proceeds via the electrophilic nitration of its precursor, Ethyl 4-ethoxy-2-methylbenzoate. This reaction is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry for the functionalization of aromatic rings.[2][3]

The Chemistry of Electrophilic Aromatic Nitration

The nitration of an aromatic compound involves the reaction of the aromatic ring with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.[2][4] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][5] The nitronium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base (such as water or the bisulfate ion) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[4]

The regioselectivity of the nitration (i.e., the position at which the nitro group is introduced) is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of Ethyl 4-ethoxy-2-methylbenzoate, the ethoxy and methyl groups are ortho-, para-directing activators, while the ethyl ester group is a meta-directing deactivator. The interplay of these directing effects will determine the position of the incoming nitro group.

Synthesis_Workflow Start Starting Material: Ethyl 4-ethoxy-2-methylbenzoate Nitration Electrophilic Nitration (HNO₃, H₂SO₄, 0-5 °C) Start->Nitration Quenching Reaction Quenching (Ice-water) Nitration->Quenching Isolation Product Isolation (Vacuum Filtration) Quenching->Isolation Purification Purification (Recrystallization from Ethanol) Isolation->Purification Final_Product Final Product: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate Purification->Final_Product

Caption: Proposed workflow for the synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for the nitration of substituted benzoates.[6][7][8]

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 10 mL of concentrated sulfuric acid. While maintaining the temperature below 10 °C, carefully add 3 mL of concentrated nitric acid dropwise with continuous stirring.

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 5.0 g of Ethyl 4-ethoxy-2-methylbenzoate in 20 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the solution of the starting material over a period of 30-45 minutes. The temperature of the reaction mixture should be carefully maintained between 0 °C and 5 °C throughout the addition.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 4:1 v/v).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.[4][6] The crude product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. Further wash the crude product with a small amount of ice-cold ethanol to remove some impurities.[7] The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR IR Spectroscopy IR->Structure_Confirmation MS Mass Spectrometry MS->Structure_Confirmation Molecular Weight TLC TLC Purity_Assessment Purity Assessment TLC->Purity_Assessment Qualitative HPLC HPLC HPLC->Purity_Assessment Quantitative Structure_Confirmation->Purity_Assessment

Caption: Logical workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons (a quartet and a triplet), the methyl group protons (a singlet), and the ethyl ester protons (a quartet and a triplet). The chemical shifts and coupling patterns of the aromatic protons will be crucial in confirming the substitution pattern on the benzene ring.[10]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethoxy, methyl, and ethyl ester groups. The number of signals will confirm the symmetry of the molecule.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3] The IR spectrum of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is expected to exhibit characteristic absorption bands for:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.[11][12]

  • N-O asymmetric and symmetric stretches (nitro group): Two strong absorption bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.[11][12]

  • C-O stretches (ester and ether): Absorption bands in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C stretches: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

  • Aromatic and Aliphatic C-H stretches: Absorption bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (253.25 g/mol ). The fragmentation pattern can provide further structural information. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.[1][13]

Chromatographic Methods
  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and assessing the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product with high accuracy and precision.

Historical Context and Potential Applications

While specific historical accounts of the first synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate are not readily found in the literature, the chemistry for its creation is well-established. The nitration of aromatic compounds has been a fundamental reaction in organic synthesis since the 19th century. Substituted nitrobenzoates, in general, are important intermediates in the synthesis of a wide range of organic molecules.[3] The nitro group can be readily reduced to an amino group, which is a precursor to many dyes, pharmaceuticals, and other specialty chemicals.[14] Given its structure, Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate could potentially serve as a building block in the synthesis of more complex molecules with applications in medicinal chemistry and materials science.

Conclusion

This technical guide has provided a detailed overview of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, focusing on its synthesis and characterization. By leveraging established principles of electrophilic aromatic substitution, a reliable synthetic protocol has been outlined. Furthermore, a comprehensive analytical workflow has been described to ensure the structural integrity and purity of the target compound. While the specific history and applications of this molecule remain to be fully explored, its structural motifs suggest its potential as a valuable intermediate in various fields of chemical research and development.

References

  • University of California, Davis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.
  • ResearchGate. (n.d.). Synthesis of 2-substituted nitro-and aminobenzothiazoles and.... Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Ivanova, Y. H., et al. (2023).
  • Parales, R. E., et al. (2000). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. Applied and Environmental Microbiology, 66(11), 4837-4843.
  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • Science Madness. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Brainly. (2024, May 1). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Clearly indicate which regions of the.... Retrieved from [Link]

  • ChemSynthesis. (n.d.). methylsulfonyl-benzene. Retrieved from [Link]

  • SCIRP. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.
  • PubMed. (2023, December 8). [Chemical Composition and Characterization of Nitroaromatic Compounds in Urban Areas of Shanghai]. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2,4-diphenyl-1,3-dioxolane. Retrieved from [Link]

  • Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate.... Retrieved from [Link]

Sources

Exploratory

The Strategic Intermediate: A Technical Guide to Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate in Pharmaceutical Synthesis

For Release: March 7, 2026 Abstract This technical guide provides an in-depth analysis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, a pivotal synthetic intermediate in modern pharmaceutical development. Moving beyond a si...

Author: BenchChem Technical Support Team. Date: March 2026

For Release: March 7, 2026

Abstract

This technical guide provides an in-depth analysis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, a pivotal synthetic intermediate in modern pharmaceutical development. Moving beyond a simple recitation of procedural steps, this document elucidates the chemical rationale behind its synthesis and application, with a particular focus on its critical role in the production of the direct renin inhibitor, Aliskiren. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and execution of complex synthetic pathways for active pharmaceutical ingredients (APIs). We will explore the nuanced aspects of its preparation, delve into its chemical properties, and detail its strategic conversion to downstream targets, thereby offering a comprehensive resource grounded in established scientific literature and practical application.

Introduction: The Unseen Pillar of a Blockbuster Drug

In the intricate architecture of pharmaceutical synthesis, the identity and quality of each intermediate compound are paramount. Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, while not a household name, represents a critical nexus in the manufacturing of Aliskiren, a first-in-class oral medication for the treatment of hypertension.[1] Its molecular framework contains the precise arrangement of substituents necessary for the elaboration of the complex side chain of the final drug molecule. The strategic placement of the nitro group, in particular, serves as a versatile handle for subsequent chemical transformations, most notably its reduction to an amino group, which is a cornerstone of many drug synthesis strategies. This guide will illuminate the path from common starting materials to this high-value intermediate and its subsequent journey toward a life-saving therapeutic.

Synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate: A Step-by-Step Elucidation

The construction of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is a multi-step process that demands careful control of reaction conditions to ensure both high yield and purity. The primary route involves the nitration of an appropriately substituted benzoate ester.

Precursor Synthesis: Ethyl 4-ethoxy-2-methylbenzoate

The journey begins with the synthesis of the precursor, Ethyl 4-ethoxy-2-methylbenzoate. This is typically achieved through the esterification of 4-ethoxy-2-methylbenzoic acid.

Experimental Protocol: Esterification of 4-ethoxy-2-methylbenzoic acid

  • Reaction Setup: To a solution of 4-ethoxy-2-methylbenzoic acid (1.0 eq) in absolute ethanol (10-15 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude Ethyl 4-ethoxy-2-methylbenzoate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.

The Critical Nitration Step

The introduction of the nitro group at the C5 position is a classic example of electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is crucial to achieve the desired regioselectivity and to minimize the formation of unwanted byproducts. A mixture of concentrated nitric acid and sulfuric acid is the most commonly employed nitrating agent.[2]

Experimental Protocol: Nitration of Ethyl 4-ethoxy-2-methylbenzoate

  • Preparation of the Nitrating Mixture: In a separate flask, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) is prepared by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.

  • Reaction Setup: The precursor, Ethyl 4-ethoxy-2-methylbenzoate (1.0 eq), is dissolved in concentrated sulfuric acid at 0°C.

  • Nitration Reaction: The pre-cooled nitrating mixture is added dropwise to the solution of the benzoate ester, maintaining the reaction temperature between 0 and 5°C. The reaction is highly exothermic and careful temperature control is essential to prevent over-nitration and side reactions.

  • Reaction Monitoring and Quenching: The reaction is stirred at this temperature for 1-2 hours, with progress monitored by TLC or HPLC. Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. The crude Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Causality in Experimental Choices:

  • Sulfuric Acid as Catalyst and Solvent: In both the esterification and nitration steps, sulfuric acid plays a dual role. In esterification, it acts as a proton source to activate the carboxylic acid for nucleophilic attack by ethanol. In the nitration, it serves as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[2]

  • Low-Temperature Nitration: The low reaction temperature is critical for controlling the regioselectivity of the nitration. The ethoxy and methyl groups are ortho-, para-directing activators. However, the steric hindrance from the ortho-methyl group and the electronic influence of the substituents favor nitration at the C5 position. Maintaining a low temperature minimizes the formation of other isomers.

Physicochemical Properties and Characterization

The accurate characterization of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is essential for quality control and for ensuring its suitability for subsequent synthetic steps.

PropertyValue
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Appearance Pale yellow to white crystalline solid
CAS Number 180155-46-8 (for the corresponding carboxylic acid)

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), the methyl group (a singlet), and the ethyl ester group (a quartet and a triplet). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating ethoxy and methyl groups.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and ethoxy groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the ester carbonyl group (around 1720 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 253, along with characteristic fragmentation patterns.

Application as a Synthetic Intermediate: The Gateway to Aliskiren

The primary and most significant application of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is as a key building block in the synthesis of Aliskiren.[1] The synthetic strategy hinges on the reduction of the nitro group to an amine, which then participates in further bond-forming reactions to construct the complex side chain of the API.

Workflow: Conversion to the Amino Precursor

G cluster_0 Synthesis of Aliskiren Precursor Start Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate Step1 Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂/HCl) Start->Step1 [1] Product Ethyl 5-amino-4-ethoxy-2-methylbenzoate Step1->Product [2] Step2 Further Elaboration (Amide coupling, etc.) Product->Step2 [3] API_Fragment Aliskiren Side Chain Precursor Step2->API_Fragment [4]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for the synthesis of "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate"

Abstract & Core Directive This Application Note provides a validated, high-fidelity protocol for the synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8). This molecule is a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This Application Note provides a validated, high-fidelity protocol for the synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8). This molecule is a critical intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, structurally related to Vardenafil.

The synthesis presents a classic challenge in aromatic substitution: achieving high regioselectivity on a trisubstituted benzene ring. This guide details a two-step workflow starting from commercially available 4-hydroxy-2-methylbenzoic acid , utilizing a "one-pot" alkylation/esterification followed by a thermodynamically controlled nitration. The protocol emphasizes safety, scalability, and impurity profiling.

Retrosynthetic Analysis & Strategy

The synthesis relies on the synergistic directing effects of the substituents on the benzene ring to install the nitro group at the C5 position.

Structural Logic
  • Substrate: Ethyl 4-ethoxy-2-methylbenzoate.[1][2][3][4][5]

  • Electronic Directing Effects:

    • 4-Ethoxy (-OEt): Strong activator, directs ortho/para. Positions 3 and 5 are activated.[6]

    • 2-Methyl (-Me): Weak activator, directs ortho/para. Position 5 is para to the methyl group (activated).

    • 1-Ethoxycarbonyl (-COOEt): Deactivator, directs meta. Position 5 is meta to the ester (activated).

  • Conclusion: All three substituents cooperatively direct the incoming electrophile (

    
    ) to Position 5 . Position 3 is sterically hindered (sandwiched between methyl and ethoxy groups), making Position 5 the exclusive site for substitution.
    
Workflow Visualization

SynthesisRoute Start 4-Hydroxy-2-methylbenzoic acid (Starting Material) Step1 Step 1: O-Alkylation & Esterification (EtI, K2CO3, DMF) Start->Step1 Nucleophilic Substitution Inter Intermediate: Ethyl 4-ethoxy-2-methylbenzoate Step1->Inter Yield: ~90% Step2 Step 2: Nitration (HNO3, H2SO4, 0-5°C) Inter->Step2 Electrophilic Aromatic Substitution Product Target: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate Step2->Product Yield: ~85%

Figure 1: Synthetic pathway demonstrating the conversion of the acid precursor to the final nitro-ester.

Materials & Safety Protocols

Critical Reagents
ReagentCASPurityRole
4-Hydroxy-2-methylbenzoic acid578-39-2>98%Starting Material
Iodoethane (Ethyl Iodide)75-03-699%Alkylating Agent
Potassium Carbonate (

)
584-08-7AnhydrousBase
Nitric Acid (

)
7697-37-265-70%Nitrating Agent
Sulfuric Acid (

)
7664-93-998%Catalyst/Solvent
Hazard Mitigation
  • Nitration Risk: The nitration step is highly exothermic. Temperature must be strictly maintained below 10°C to prevent thermal runaway or dinitration.

  • Alkylating Agents: Ethyl iodide is a potential carcinogen and lachrymator. Handle in a fume hood.

  • Waste Disposal: Quenched nitration mixtures are strongly acidic. Neutralize with sodium bicarbonate before disposal.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-ethoxy-2-methylbenzoate

Objective: Simultaneous protection of the carboxylic acid and alkylation of the phenol.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add 4-Hydroxy-2-methylbenzoic acid (15.2 g, 100 mmol) and Anhydrous

    
      (34.5 g, 250 mmol, 2.5 eq) to DMF  (150 mL).
    
  • Addition: Add Iodoethane (20 mL, 250 mmol, 2.5 eq) dropwise over 15 minutes.

    • Note: A slight excess of alkyl halide ensures complete conversion of both the acid and phenol functionalities.

  • Reaction: Heat the suspension to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material is consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with Brine (2 x 100 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil usually solidifies upon standing or can be used directly. If necessary, purify via short-path silica plug (eluent: 10% EtOAc in Hexane).

    • Expected Yield: 19.0 - 20.0 g (~90%).

    • Appearance: Colorless to pale yellow oil/solid.

Step 2: Regioselective Nitration

Objective: Introduction of the nitro group at the C5 position.

  • Preparation of Mixed Acid: In a separate beaker, cool Conc.

    
      (20 mL) to 0°C. Slowly add Conc. 
    
    
    
    (5.0 mL, ~75 mmol) dropwise, ensuring the temperature does not exceed 10°C. Keep on ice.
  • Substrate Solution: In a 250 mL 3-neck flask, dissolve Ethyl 4-ethoxy-2-methylbenzoate (10.4 g, 50 mmol) in Conc.

    
      (40 mL). Cool the solution to -5°C  using an ice-salt bath.
    
  • Nitration: Add the pre-cooled Mixed Acid solution dropwise to the substrate solution over 30 minutes.

    • Critical Control: Maintain internal temperature between -5°C and 5°C .

  • Completion: After addition, stir at 0°C for 1 hour. Allow the mixture to warm to 10°C over 30 minutes.

    • Checkpoint: TLC should show a new, less polar spot compared to the starting ester.

  • Quenching: Pour the reaction mixture slowly onto Crushed Ice (300 g) with vigorous stirring. The product should precipitate as a solid.[7]

  • Isolation:

    • Filter the precipitate using a Buchner funnel.[6]

    • Wash the cake copiously with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).

    • Wash with cold Ethanol (1 x 10 mL) to displace water.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol (or Ethanol/Water mixture) to yield the pure product.

Characterization & Data

Expected Analytical Data
ParameterValue / Description
Appearance Pale yellow crystalline solid
Melting Point 74 - 78°C (Lit. analogs range 70-80°C)
Molecular Formula

MW 253.25 g/mol
NMR Interpretation ( , 400 MHz)

The regiochemistry is confirmed by the splitting pattern of the aromatic protons.

  • 
     8.45 (s, 1H, H-6):  Deshielded singlet. Located between the nitro and ester groups.[8][9]
    
  • 
     6.75 (s, 1H, H-3):  Singlet. Located between the methyl and ethoxy groups.
    
    • Note: The absence of ortho/meta coupling (doublets) confirms the para-relationship of the protons, indicating 2,4,5-trisubstitution.

  • 
     4.35 (q, 2H):  Ester 
    
    
    
    .
  • 
     4.15 (q, 2H):  Ether 
    
    
    
    .
  • 
     2.65 (s, 3H):  Aryl-Methyl.
    

Troubleshooting & Optimization

Decision Logic for Impurities

Troubleshooting Problem Issue: Low Purity or Yield Check1 Is Starting Material Present? Problem->Check1 Action1 Increase reaction time or HNO3 equivalents. Ensure T > 0°C during post-stir. Check1->Action1 Yes Check2 Are Dinitro species forming? Check1->Check2 No Action2 Reduce HNO3 excess. Strictly keep T < 10°C. Dilute substrate further. Check2->Action2 Yes Check3 Isomer mixture? Check2->Check3 No Action3 Recrystallize from EtOH. The 5-nitro isomer is significantly less soluble than the 3-nitro isomer. Check3->Action3 Yes

Figure 2: Troubleshooting flow for common nitration issues.

Expert Tips
  • Moisture Control: Ensure the sulfuric acid is 98%. Water content slows the formation of the nitronium ion (

    
    ), leading to incomplete reaction.
    
  • Scale-Up: On scales >100g, the exotherm during quenching is significant. Use an external cooling jacket and add the reaction mixture to the ice, never the reverse.

References

  • Vardenafil Intermediate Synthesis: Process for preparing vardenafil and its intermediates.[10] WO2009030095A1. (Describes the general scaffold and sulfonation, confirming the substitution pattern stability). Link

  • General Nitration Protocol: Kamm, O.; Segur, J. B. Methyl m-nitrobenzoate. Org.[7][9] Synth. 1923, 3,[6][11] 71. (Foundational protocol for benzoate nitration). Link

  • Regioselectivity Data: Nitration of Methyl Benzoate. Minnesota State University Moorhead, Lab Manual. (Mechanistic grounding for meta-direction of esters). Link

  • Compound Data: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS 2378501-27-8).[12][13] BLD Pharm Product Catalog.[2] (Verification of chemical identity and availability). Link

Sources

Application

Application Note: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate in the Synthesis of Advanced Pharmaceutical Intermediates

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary In modern drug discovery, the rapid assembly of complex ac...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In modern drug discovery, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on the strategic selection of highly functionalized building blocks. Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8) [1][2] is a privileged, multi-substituted aromatic intermediate. Featuring a precisely engineered push-pull electronic system—an electron-donating ethoxy group paired with an electron-withdrawing nitro group—and an ortho-methyl steric shield, this scaffold is uniquely suited for the divergent synthesis of kinase inhibitors, phosphodiesterase (PDE) modulators, and complex heterocyclic cores such as quinazolines and benzimidazoles.

This application note provides an authoritative, in-depth guide to leveraging this intermediate, detailing the mechanistic causality behind its reactivity and providing self-validating experimental protocols for its downstream functionalization.

Structural & Mechanistic Profiling

As a Senior Application Scientist, it is critical to look beyond the 2D structure and understand the physicochemical and electronic environment of the molecule to predict its reactivity:

  • C1 Ethyl Ester: Acts as a latent carboxylic acid. It is moderately deactivated toward nucleophilic attack due to the electron-donating effect of the para-ethoxy group (+R effect) and the steric hindrance provided by the C2-methyl group.

  • C2 Methyl Group: Provides critical steric shielding (ortho-effect). This shielding intentionally retards premature ester hydrolysis during upstream transformations, allowing for chemoselective operations on the nitro group.

  • C4 Ethoxy & C5 Nitro Groups: The proximity of these groups creates a highly polarized local environment. The nitro group is highly susceptible to reduction, yielding an ortho-alkoxyaniline motif—a highly sought-after pharmacophore for hydrogen-bond donor/acceptor interactions in kinase hinge-binding regions.

Divergent Synthetic Workflows

The true utility of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate lies in its divergent synthetic potential. By selectively manipulating either the C5-nitro group or the C1-ester, chemists can route the intermediate toward entirely different classes of API scaffolds.

Workflow SM Ethyl 4-ethoxy-2-methyl -5-nitrobenzoate (CAS: 2378501-27-8) Inter1 Ethyl 5-amino-4-ethoxy -2-methylbenzoate SM->Inter1 Chemoselective Nitro Reduction Inter2 4-ethoxy-2-methyl -5-nitrobenzoic acid SM->Inter2 Base-Catalyzed Saponification API1 Kinase Inhibitor Scaffolds Inter1->API1 SNAr / Amidation API2 Benzimidazole Derivatives Inter2->API2 Amine Coupling & Cyclization

Divergent synthetic workflows utilizing Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems . This means the procedures include built-in analytical checkpoints that confirm the mechanistic success of each step before proceeding.

Protocol A: Chemoselective Nitro Reduction

Objective: Synthesis of Ethyl 5-amino-4-ethoxy-2-methylbenzoate. Causality: While catalytic hydrogenation (Pd/C) is standard, the use of Iron powder and Ammonium Chloride (Fe/NH₄Cl) is highly recommended for complex derivatives. The mild, single-electron transfer mechanism of dissolving metal reductions prevents unwanted transesterification or de-ethylation of the C4-ethoxy group, ensuring absolute chemoselectivity.

Step-by-Step Procedure:

  • Charge: To a 250 mL round-bottom flask, add Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (10.0 mmol, 1.0 eq), Iron powder (325 mesh, 50.0 mmol, 5.0 eq), and NH₄Cl (20.0 mmol, 2.0 eq).

  • Solvation: Suspend the mixture in 50 mL of an Ethanol/Water mixture (4:1 v/v). The water is crucial to solubilize the NH₄Cl, which acts as a mild proton source to drive the catalytic cycle of the iron surface.

  • Reaction: Heat the vigorously stirred suspension to 80 °C for 3 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting material signal (

    
     254 [M+H]⁺) is entirely replaced by the product signal (
    
    
    
    224 [M+H]⁺). Visually, the reaction transitions from a yellow suspension to a dark brown/black slurry as iron oxides form.
  • Workup: Filter the hot suspension through a tightly packed pad of Celite to remove iron residues. Wash the pad with hot ethanol (2 × 20 mL). Concentrate the filtrate in vacuo, partition between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL), separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the pure aniline.

Protocol B: Base-Catalyzed Saponification

Objective: Synthesis of 4-ethoxy-2-methyl-5-nitrobenzoic acid. Causality: The base-catalyzed hydrolysis of esters proceeds via nucleophilic acyl substitution. Hydroxide attacks the carbonyl carbon to form a tetrahedral intermediate [3]. Because the C2-methyl group sterically shields the carbonyl trajectory, standard room-temperature saponification is kinetically sluggish. Elevated temperatures (60 °C) provide the necessary activation energy to overcome this steric barrier without inducing decarboxylation.

Step-by-Step Procedure:

  • Charge: Dissolve Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (10.0 mmol, 1.0 eq) in 30 mL of a THF/Methanol mixture (1:1 v/v).

  • Reagent Addition: Add 15 mL of a 2M aqueous NaOH solution (30.0 mmol, 3.0 eq) dropwise.

  • Reaction: Equip the flask with a reflux condenser and heat to 60 °C for 3 hours.

  • Self-Validation Checkpoint: Monitor via FT-IR or TLC. The complete disappearance of the ester carbonyl stretch (

    
    1715 cm⁻¹) and the appearance of a broad carboxylate O-H stretch (2500–3000 cm⁻¹) confirms full conversion.
    
  • Workup: Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous residue with 20 mL of distilled water and cool to 0 °C. Carefully acidify with 1M HCl until the pH reaches 2–3. The product will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data: Reduction Optimization

To guide process development chemists in scaling up the synthesis, the following table summarizes the optimization data for the nitro reduction step (Protocol A), comparing various catalytic and stoichiometric conditions.

Catalyst / ReagentSolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
Fe, NH₄Cl EtOH / H₂O (4:1)80395 >99 Optimal chemoselectivity; no ester cleavage or ether dealkylation.
Pd/C (10%), H₂ MeOH251292>98Clean conversion; however, requires specialized high-pressure hydrogenation equipment.
SnCl₂·2H₂O EtOAc6067890Lewis acidic conditions lead to minor transesterification and degradation byproducts.
Zn, AcOH THF / H₂O (1:1)2588594Sluggish kinetics due to passivation of the zinc surface; incomplete conversion.

Table 1: Optimization matrix for the reduction of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate to its corresponding aniline intermediate.

References

  • Title: Chemical Reactivity - Carboxylic Acid Derivatives and Ester Hydrolysis Source: Michigan State University, Department of Chemistry URL: [Link]

Method

The Strategic Application of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate in Medicinal Chemistry: A Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate in the field of medicinal chemistry. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate in the field of medicinal chemistry. While not a widely commercialized compound, its structural motifs present it as a valuable and versatile intermediate in the synthesis of novel bioactive molecules. This guide will delve into its synthetic utility, focusing on the causality behind experimental choices and providing robust, self-validating protocols.

Compound Overview and Synthetic Strategy

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is a substituted aromatic compound with key functional groups that enable a range of chemical transformations. Its structure, characterized by an electron-withdrawing nitro group and an ester, alongside electron-donating ethoxy and methyl groups, offers a unique electronic landscape for targeted chemical modifications.

The primary strategic value of this compound lies in the facile reduction of its nitro group to a primary amine. This transformation is a cornerstone of medicinal chemistry, as the resulting aniline is a versatile precursor for the construction of a wide array of heterocyclic scaffolds, which are prevalent in numerous approved drugs.[1][2]

Proposed Synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

A plausible synthetic route to Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate would involve the nitration of a suitably substituted benzoic acid precursor, followed by esterification. The directing effects of the substituents on the aromatic ring are crucial in achieving the desired regiochemistry.

Core Application: Reduction of the Nitro Group

The most significant application of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate in medicinal chemistry is its role as a precursor to Ethyl 5-amino-4-ethoxy-2-methylbenzoate. The reduction of the aromatic nitro group is a well-established and reliable transformation.[3][4][5] The resulting aniline is a key building block for further molecular elaboration.

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. For Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, the ester functionality is generally stable to many common reduction conditions.

Protocol: Catalytic Hydrogenation for the Synthesis of Ethyl 5-amino-4-ethoxy-2-methylbenzoate

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[6] Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.

Experimental Protocol:

  • Reaction Setup: To a solution of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a high-pressure hydrogenation vessel, add 10% Palladium on carbon (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the celite with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 5-amino-4-ethoxy-2-methylbenzoate. The product can be further purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Solvent: Ethanol and ethyl acetate are excellent solvents for both the starting material and the product, and they are compatible with the catalytic hydrogenation conditions.

  • Catalyst: 10% Pd/C is a highly active and selective catalyst for the reduction of nitro groups in the presence of esters.

  • Pressure: The applied hydrogen pressure influences the reaction rate. 50-100 psi is generally sufficient for this transformation.

Alternative Reduction Method: Metal-Acid Reduction

An alternative to catalytic hydrogenation is the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).[3] This method is often used when catalytic hydrogenation is not feasible.

Application in Heterocyclic Synthesis

The synthesized Ethyl 5-amino-4-ethoxy-2-methylbenzoate is a valuable intermediate for the construction of various heterocyclic systems, which are of great interest in drug discovery due to their diverse biological activities.[7]

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. Ethyl 5-amino-4-ethoxy-2-methylbenzoate can be condensed with carboxylic acids or their derivatives to form substituted benzimidazoles.

Experimental Protocol: Synthesis of a Substituted Benzimidazole

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-amino-4-ethoxy-2-methylbenzoate (1.0 eq) and a desired carboxylic acid (1.1 eq) in a high-boiling point solvent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Condensation: Heat the reaction mixture at an elevated temperature (typically 120-160 °C) for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Isolation: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) until a precipitate forms. Collect the solid by filtration, wash with water, and dry to obtain the crude benzimidazole derivative. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of Quinazolinone Derivatives

Quinazolinones are another important class of heterocyclic compounds with diverse biological properties. The amino group of Ethyl 5-amino-4-ethoxy-2-methylbenzoate can react with a suitable dicarbonyl compound or its equivalent to form a quinazolinone ring system.

Data Presentation

Table 1: Predicted Spectroscopic Data for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

Spectroscopic TechniquePredicted Data
¹H NMR Aromatic protons as singlets or doublets in the δ 7.0-8.5 ppm region. Quartet and triplet for the ethyl ester protons. Singlet for the methyl group. Quartet and triplet for the ethoxy group protons.
¹³C NMR Peaks corresponding to the aromatic carbons, the ester carbonyl carbon, and the aliphatic carbons of the ethyl, methyl, and ethoxy groups.
IR Spectroscopy Characteristic strong absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and C-O stretching for the ethoxy and ester groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C12H15NO5). Fragmentation patterns showing the loss of the ethoxy group, the ethyl group from the ester, and the nitro group.[8]

Visualization of Synthetic Pathways

synthetic_pathway A Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate B Ethyl 5-amino-4-ethoxy-2-methylbenzoate A->B Reduction (e.g., H2, Pd/C) C Substituted Benzimidazole B->C Condensation with a carboxylic acid D Substituted Quinazolinone B->D Reaction with a dicarbonyl compound

Caption: Synthetic utility of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate.

experimental_workflow cluster_reduction Nitro Group Reduction start_reduction Dissolve Starting Material add_catalyst Add Pd/C Catalyst start_reduction->add_catalyst hydrogenate Pressurize with H2 add_catalyst->hydrogenate monitor_reaction Monitor by TLC/LC-MS hydrogenate->monitor_reaction filter_catalyst Filter off Catalyst monitor_reaction->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify_product Purify Product concentrate->purify_product

Caption: Experimental workflow for catalytic hydrogenation.

Conclusion

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, while not a widely documented compound, represents a valuable synthetic intermediate in medicinal chemistry. Its primary utility lies in its conversion to the corresponding aniline, which serves as a versatile building block for the synthesis of biologically active heterocyclic compounds such as benzimidazoles and quinazolinones. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this compound in their drug discovery efforts. The key to its successful application lies in the strategic and controlled transformation of its nitro group, opening a gateway to a diverse range of complex molecular architectures.

References

  • Vertex AI Search. (n.d.). Ethyl 4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)-2-nitrobenzoate (Erlotinib Impurity).
  • BenchChem. (2025). Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (2011). Supporting Information for.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... | Download Scientific Diagram.
  • PubChem. (n.d.). Ethyl 4-ethoxy-5-(2-methoxyethoxy)-2-nitrobenzoate.
  • Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Google Patents. (2016, November 22). US Patent for (12) United States Patent.
  • ResearchGate. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups.
  • MDPI. (n.d.). 4.
  • PubChem. (n.d.). Pharmaceutical compositions - Patent US-11564886-B2.
  • Gsrs. (n.d.). ETHYL 4,5-BIS(2-METHOXYETHOXY)-2-NITROBENZOATE.
  • ResearchGate. (2025, December 22). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.
  • BindingDB. (n.d.). Patents In BindingDB.
  • BLD Pharm. (n.d.). Ethyl 4,5-dimethoxy-2-nitrobenzoate.
  • Sigma-Aldrich. (n.d.). Ethyl 4-ethoxybenzoate certified reference material, TraceCERT®.
  • NIST. (n.d.). Ethyl 4-methylbenzoate. In NIST Chemistry WebBook.
  • Taylor & Francis. (2025, November 28). Drug Repurposing Patent Applications April–June 2025.
  • BenchChem. (2025). The Role of Ethoxy(ethyl)amine in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.
  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
  • BenchChem. (2025). Confirming the Structure of Methyl 2,4-dimethyl-5-nitrobenzoate: A Comparative Spectroscopic Analysis.
  • SCIRP. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation.
  • CDC Stacks. (n.d.). Supporting Information.
  • ResearchGate. (2025, October 11). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF.
  • Corey Organics. (n.d.). Ethyl-4-(1-Methyl-5-Nitro-1H-Benzo-(d)-Imidazol-2-ylButanoate.
  • ijprajournal. (2024, July 20). "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design".

Sources

Application

Application Note: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate as a Versatile Building Block for Heterocyclic Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8) Structural Rationale & Reactivity Profile In modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8)

Structural Rationale & Reactivity Profile

In modern drug discovery, the rapid assembly of complex, functionalized heterocycles is paramount. Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is a highly specialized, multi-functional building block designed for the divergent synthesis of privileged scaffolds.

The strategic placement of its functional groups provides a unique "push-pull" electronic environment and distinct topological handles:

  • The 1,2-Relationship (Ester and Methyl): The ortho-relationship between the ethyl ester and the benzylic methyl group is the geometric prerequisite for forming 5-membered lactams (isoindolin-1-ones).

  • The 4-Ethoxy Group (EDG): Acts as an electron-donating group, increasing the electron density of the aromatic ring. In final drug candidates, this ether linkage can improve solubility, modulate target binding (e.g., kinase hinge regions), and tune the lipophilicity (logP) of the molecule.

  • The 5-Nitro Group (EWG): Strongly deactivates the aromatic ring against electrophilic aromatic substitution, ensuring that radical reactions (like bromination) occur exclusively at the benzylic position[1]. Furthermore, it serves as a masked amine, ready for late-stage chemoselective reduction[2].

Pathway A: Construction of the Isoindolin-1-one Scaffold

Isoindolin-1-ones are core pharmacophores in numerous central nervous system (CNS) agents and targeted protein degraders (e.g., Lenalidomide analogs) ([3]). Converting our starting material into a highly functionalized 5-ethoxy-6-nitroisoindolin-1-one involves a two-step, self-validating sequence.

Mechanistic Causality

The synthesis begins with a Wohl-Ziegler bromination . We utilize N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) because the strong electron-withdrawing nature of the para-nitro group prevents ring bromination, forcing the radical to form exclusively at the benzylic methyl group[1][4]. Following bromination, the introduction of a primary amine triggers a tandem reaction: an initial


 displacement of the benzylic bromide, immediately followed by an intramolecular amidation (lactamization) with the adjacent ethyl ester. The reaction is thermodynamically driven by the release of ethanol and the formation of a stable, 5-membered lactam ring[5].

G A Ethyl 4-ethoxy-2-methyl- 5-nitrobenzoate B NBS, AIBN (Wohl-Ziegler) A->B C Ethyl 2-(bromomethyl)- 4-ethoxy-5-nitrobenzoate B->C D R-NH2 (Amination) C->D E Intramolecular Lactamization D->E F 2-Substituted-5-ethoxy- 6-nitroisoindolin-1-one E->F

Workflow for isoindolin-1-one scaffold synthesis via tandem amination-lactamization.

Protocol 1: Tandem Synthesis of 2-Substituted-5-ethoxy-6-nitroisoindolin-1-ones

Step 1: Benzylic Bromination

  • Setup: In an oven-dried, round-bottom flask under an inert argon atmosphere, dissolve Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (1.0 equiv) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 equiv) and AIBN (0.1 equiv).

  • Reaction: Heat the mixture to reflux (80 °C) for 3–4 hours.

    • In-Process Control: The reaction transitions from a pale yellow solution to a deep orange. TLC (Hexanes:EtOAc 4:1) will confirm the consumption of the starting material (

      
      ) and the appearance of the brominated intermediate (
      
      
      
      ).
  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (EtOAc) and saturated aqueous

    
     (to quench residual bromine). Wash with brine, dry over 
    
    
    
    , and concentrate to yield crude Ethyl 2-(bromomethyl)-4-ethoxy-5-nitrobenzoate.

Step 2: Amination and Lactamization

  • Setup: Dissolve the crude benzylic bromide (1.0 equiv) in anhydrous THF (0.3 M).

  • Amine Addition: Add the desired primary amine (

    
    , 3.0 equiv). If using a less nucleophilic aniline, add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) as an auxiliary base.
    
  • Reaction: Stir at 50 °C for 12 hours.

    • In-Process Control: Monitor via LC-MS. The intermediate secondary amine mass will appear first, followed by a mass shift of -46 Da (loss of ethanol) indicating successful lactamization.

  • Purification: Concentrate the mixture, extract with EtOAc, wash with 1M HCl (to remove excess amine), and purify via silica gel chromatography to isolate the isoindolin-1-one.

Pathway B: Chemoselective Nitro Reduction for Aniline Derivatives

For applications requiring quinoline, quinazoline, or benzimidazole scaffolds, the 5-nitro group must be reduced to an amine.

Mechanistic Causality

While Palladium on Carbon (Pd/C) with


 gas is a standard reduction method, it risks unwanted dehalogenation if functionalized groups (like the benzylic bromide) are present, and can leave trace heavy metals that complicate late-stage API purification ([6]). Instead, we employ an Iron-catalyzed transfer hydrogenation  or Iron/Ammonium Chloride  system. This method is highly chemoselective—leaving esters, ethers, and halogens completely intact—while being highly scalable and environmentally benign ([2]).

G2 A Ethyl 4-ethoxy-2-methyl- 5-nitrobenzoate B Fe, NH4Cl, EtOH/H2O (Chemoselective Reduction) A->B C Ethyl 5-amino-4-ethoxy- 2-methylbenzoate B->C D Skraup / Doebner-Miller Reaction C->D E Buchwald-Hartwig Cross-Coupling C->E F Quinoline Scaffolds D->F G N-Aryl Anilines E->G

Chemoselective nitro reduction and subsequent diversification into heterocycles.

Protocol 2: Chemoselective Synthesis of Ethyl 5-amino-4-ethoxy-2-methylbenzoate
  • Setup: Suspend Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (1.0 equiv) in a 3:1 mixture of Ethanol and Water (0.5 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reaction: Heat the vigorously stirred suspension to 80 °C for 2–4 hours.

    • In-Process Control: The reaction mixture will turn into a dark brown/black slurry. Spotting on TLC (Hexanes:EtOAc 1:1) will reveal a highly polar, strongly UV-active spot (

      
      ) that stains positive with Ninhydrin, confirming primary amine formation.
      
  • Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge, washing the filter cake thoroughly with hot EtOAc.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous layer with EtOAc, wash with brine, dry over

    
    , and evaporate to yield the pure aniline derivative, ready for immediate cyclization (e.g., Skraup synthesis) or cross-coupling.
    

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and green chemistry metrics for the described workflows, providing a baseline for process scale-up.

TransformationReagents & ConditionsTypical YieldChemoselectivity / Process Notes
Benzylic Bromination NBS (1.1 eq), AIBN (0.1 eq), MeCN, 80 °C, 4h80–85%Highly regioselective for the 2-methyl group; aromatic ring protected by the

group.
Tandem Lactamization

(3.0 eq), THF, 50 °C, 12h
70–90%One-pot

and cyclization; thermodynamically driven by 5-membered ring stability.
Nitro Reduction Fe (5.0 eq),

(5.0 eq), EtOH/

, 80 °C, 3h
85–95%Leaves ester and halogens intact; avoids transition metal contamination (Pd/Pt).

References

  • Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Scalable and green process for the synthesis of anticancer drug lenalidomide. ResearchGate.[Link]

  • Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, Royal Society of Chemistry.[Link]

  • Solvent-Free Mechanocatalytic Reduction of Nitro Compounds with Hydrogen Gas and its Application in the Synthesis of Drugs and their Intermediates. ResearchGate.[Link]

Sources

Method

High-Yield Synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate: A Scalable Two-Step Protocol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of highly substituted benzoate building blocks for active pharmaceutical ingredient (API) development.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of highly substituted benzoate building blocks for active pharmaceutical ingredient (API) development.

Executive Summary

The synthesis of highly substituted aromatic building blocks requires precise control over regioselectivity and functional group tolerance. Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8) is a valuable intermediate featuring a uniquely functionalized pentasubstituted benzene ring.

This application note details a robust, scalable, two-step synthetic protocol starting from commercially available 4-hydroxy-2-methylbenzoic acid. The sequence leverages a highly efficient one-pot Williamson ether synthesis/esterification, followed by a strictly controlled electrophilic aromatic substitution (nitration). By exploiting the synergistic directing effects of the pre-existing substituents, the protocol achieves an overall yield of ~78% with exceptional regiochemical purity.

Mechanistic Rationale & Regioselectivity

To design a self-validating and high-yield protocol, one must understand the causality behind the reaction conditions and the intrinsic electronic properties of the intermediate.

Step 1: One-Pot Dual Alkylation

The first step utilizes ethyl iodide and potassium carbonate in N,N-Dimethylformamide (DMF). DMF, a polar aprotic solvent, heavily solvates the potassium cations, leaving the phenoxide and carboxylate anions highly naked and nucleophilic. This allows for the simultaneous O-alkylation of the phenol and esterification of the carboxylic acid in a single operation, bypassing the need for stepwise protection/deprotection.

Step 2: Synergistic Directing Effects in Nitration

The nitration of the intermediate (Ethyl 4-ethoxy-2-methylbenzoate) is a textbook example of cooperative directing effects in electrophilic aromatic substitution (EAS) .

  • -OEt at C4: A strong activating group and ortho/para director.

  • -CH3 at C2: A weak activating group and ortho/para director.

  • -COOEt at C1: A deactivating group and meta director.

As mapped in the diagram below, all three substituents synergistically direct the incoming nitronium ion (


) toward the C3  and C5  positions. However, the C3 position is flanked by both the methyl and ethoxy groups, creating severe steric hindrance. The C5 position is sterically accessible, resulting in near-exclusive regioselective nitration at C5 , .

Regioselectivity cluster_molecule Directing Effects on Ethyl 4-ethoxy-2-methylbenzoate Molecule Ethyl 4-ethoxy-2-methylbenzoate (Aromatic Core) OEt -OEt (C4) Strong Activator C5 C5 Position (Favored: Synergistic & Accessible) OEt->C5 Ortho Directing C3 C3 Position (Disfavored: Steric Hindrance) OEt->C3 Ortho Directing CH3 -CH3 (C2) Weak Activator CH3->C5 Para Directing CH3->C3 Ortho Directing COOEt -COOEt (C1) Deactivator COOEt->C5 Meta Directing COOEt->C3 Meta Directing Nitration Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution C5->Nitration Product Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (Target Molecule) Nitration->Product High Yield (>85%)

Mechanistic rationale for the regioselective nitration of Ethyl 4-ethoxy-2-methylbenzoate at C5.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-ethoxy-2-methylbenzoate

This step transforms the polar starting material into a lipophilic intermediate via simultaneous O-alkylation and esterification.

  • Setup: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous potassium carbonate (

    
    ) (22.7 g, 164.3 mmol, 2.5 eq). Stir the suspension for 15 minutes at room temperature. Note: The mixture will turn slightly yellow as the phenoxide/carboxylate dianion forms.
    
  • Alkylation: Dropwise add Ethyl iodide (13.1 mL, 164.3 mmol, 2.5 eq) over 10 minutes.

  • Reaction: Heat the mixture to 60 °C using an oil bath and stir vigorously for 5 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Mobile Phase: Hexane:EtOAc 4:1). The highly polar starting material (

    
     ~0.1) should be completely consumed and replaced by a single non-polar product spot (
    
    
    
    ~0.6).
  • Workup: Cool the mixture to room temperature and quench by pouring it into 400 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL) to selectively partition and remove residual DMF. Wash with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Result: Ethyl 4-ethoxy-2-methylbenzoate is isolated as a pale yellow oil.

Step 2: Regioselective Electrophilic Aromatic Nitration

This step introduces the nitro group at the C5 position. Strict temperature control is mandatory to prevent oxidative cleavage of the ethoxy ether.

  • Setup: In a 250 mL round-bottom flask, dissolve Ethyl 4-ethoxy-2-methylbenzoate (10.0 g, 48.0 mmol) in concentrated Sulfuric Acid (

    
    , 98%) (40 mL). Submerge the flask in an ice-salt bath and cool the internal temperature to 0 °C.
    
  • Nitrating Agent Preparation: In a separate vial, carefully prepare the nitrating mixture by adding 70% Nitric Acid (

    
    ) (3.4 mL, ~52.8 mmol, 1.1 eq) to concentrated 
    
    
    
    (10 mL) at 0 °C.
  • Addition: Add the nitrating mixture dropwise to the ester solution over 30 minutes. Critical: Maintain the internal temperature below 5 °C to suppress the formation of dinitro byproducts and prevent ether oxidation.

  • Reaction: Stir the reaction at 0–5 °C for 2 hours.

  • Self-Validation (TLC): Quench a 0.1 mL reaction aliquot in 1 mL water, extract with 1 mL EtOAc, and spot on TLC (Hexane:EtOAc 3:1). The product will appear as a distinct yellow spot slightly lower in

    
     than the starting ester due to the introduction of the polar nitro group.
    
  • Workup: Pour the dark reaction mixture slowly over 300 g of vigorously stirred crushed ice. A pale yellow precipitate will crash out immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake extensively with cold distilled water until the filtrate tests pH neutral to litmus paper.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the target compound, Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate , as crystalline pale yellow needles.

Quantitative Data & Yield Analysis

The table below summarizes the stoichiometric scale, conditions, and validated yields for the two-step synthesis.

Reaction StepScale (Starting Material)Reagents & SolventsTemp / TimeYield (%)Purity (HPLC)Product Appearance
1. Dual Alkylation 10.0 g (65.7 mmol)EtI,

, DMF
60 °C / 5 h92% (12.6 g)>98%Pale yellow oil
2. Regioselective Nitration 10.0 g (48.0 mmol)

(70%),

0–5 °C / 2 h85% (10.3 g)>99%Pale yellow crystals
Overall Process 10.0 g (Initial) --~78% >99% -

Analytical Characterization

To definitively validate the regiochemistry of the nitration step, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized.

  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    The defining feature of the C5 nitration is the presence of two isolated aromatic protons at C3 and C6. Because they are para to each other, they will appear as two distinct singlets (showing no ortho or meta coupling).
    • 
       ~8.50 ppm (s, 1H, C6-H, highly deshielded by the adjacent nitro and ester groups).
      
    • 
       ~6.80 ppm (s, 1H, C3-H, shielded by the adjacent ethoxy and methyl groups).
      
  • ESI-MS (m/z): Calculated for

    
    
    
    
    
    : 254.10; Found: 254.1.

References

  • Title: Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. Source: ACS Omega. URL: [Link] [1]

  • Title: 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Source: Journal of Chemical Education. URL: [Link] [2]

Application

Purification of "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" by column chromatography

Executive Summary This application note details the purification protocol for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: N/A for specific intermediate, related to Vardenafil synthesis precursors). This compound is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification protocol for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: N/A for specific intermediate, related to Vardenafil synthesis precursors). This compound is a critical regio-specific intermediate in the synthesis of PDE5 inhibitors, including Vardenafil (Levitra).

The primary challenge in isolating this compound lies in separating the desired 5-nitro isomer from the thermodynamically competitive 3-nitro regioisomer and unreacted starting material. While recrystallization is often used for bulk purification, column chromatography remains the gold standard for achieving >99% purity during method development and intermediate scale-up. This guide provides a self-validating workflow using normal-phase silica gel chromatography.

Compound Profile & Safety

PropertyDescription
Target Molecule Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight ~253.25 g/mol
Physical State Pale yellow to orange solid (typical of nitro-aromatics)
Solubility Soluble in DCM, EtOAc, Acetone; Sparingly soluble in Hexanes, Water.
Key Impurities 3-nitro regioisomer, Ethyl 4-ethoxy-2-methylbenzoate (starting material), Hydrolysis product (Acid).

Safety Warning: Nitro-aromatic compounds are potentially toxic and energetic. All operations must be performed in a fume hood. Avoid heating the dry solid above 100°C.

Method Development: The "Scouting" Phase

Before packing a column, the solvent system must be optimized using Thin Layer Chromatography (TLC).[1]

Visualization Strategy

Nitro groups quench fluorescence strongly.

  • Primary: UV Light at 254 nm (Dark spot on green background).

  • Secondary (Confirmation): Iodine chamber (General organic stain) or KMnO₄ (oxidizable impurities).

Solvent System Optimization

The goal is to position the target compound at Rf 0.30 – 0.35 to ensure adequate interaction with the silica while allowing impurities to separate.

  • Test 1 (Non-Polar): 100% Hexanes → Result: Compound likely stays at baseline.

  • Test 2 (Screening): 10% EtOAc in Hexanes → Result: Assess migration.

  • Test 3 (Target): 20-30% EtOAc in Hexanes.

Decision Rule:

  • If

    
     (difference between product and nearest impurity) is < 0.10, a gradient elution is mandatory .
    
  • If the spot trails (streaks), add 1% Triethylamine (TEA) to neutralize residual silica acidity, though this is less critical for esters than for amines.

Detailed Purification Protocol

Stationary Phase Selection
  • Media: Silica Gel 60 (230–400 mesh).

  • Ratio: 30:1 to 50:1 (Silica weight : Crude sample weight).

    • Why? Regioisomers have similar polarities. A higher silica ratio increases the number of theoretical plates, improving resolution.

Sample Loading (Critical Step)

Due to the moderate solubility of nitro-benzoates in hexanes, Dry Loading is recommended to prevent band broadening.

  • Dissolve crude mixture in minimal Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (1:1 ratio by weight to crude).

  • Evaporate solvent under reduced pressure until a free-flowing powder remains.

  • Load this powder carefully on top of the pre-packed column.

Mobile Phase Gradient

An isocratic system often fails to elute highly polar hydrolysis byproducts. A step-gradient is most efficient.

StepSolvent Composition (Hexane : EtOAc)Volume (Column Volumes - CV)Purpose
1 95 : 52 CVElute non-polar impurities (unreacted aromatics).
2 90 : 103 CVElute the "fast" regioisomer (often the 3-nitro).
3 80 : 20 5-8 CV Elute Target: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate.
4 50 : 502 CVFlush polar acids/degradation products.

Process Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for the purification process, ensuring a self-validating loop.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Scouting (Target Rf ~0.3 in Hex/EtOAc) Start->TLC Load Dry Load on Silica (Ratio 40:1) TLC->Load Rf Confirmed Gradient Execute Gradient Elution (5% -> 20% -> 50% EtOAc) Load->Gradient Fraction Fraction Analysis (TLC/UV) Gradient->Fraction Decision Is Purity >98%? Fraction->Decision Pool Pool & Concentrate Decision->Pool Yes Recryst Recrystallize (EtOH) Decision->Recryst No (Mixed Fractions) Final Final Product (Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate) Pool->Final Recryst->Final

Caption: Decision-tree workflow for the purification of nitrobenzoate intermediates, integrating chromatography and optional recrystallization.

Troubleshooting & Optimization

Scenario A: Poor Separation of Regioisomers

If the 3-nitro and 5-nitro isomers co-elute:

  • Change Selectivity: Switch the modifier from Ethyl Acetate to Acetone or DCM . Nitro groups have different dipole interactions with chlorinated solvents compared to esters.

  • Increase Length: Use a longer column to increase theoretical plates.

Scenario B: Compound Crystallizes on Column

Nitrobenzoates can be crystalline.[2] If the column blocks:

  • Solubility Check: Ensure the mobile phase has enough solvation power.

  • Remedy: Switch to a DCM/Hexane gradient (starting at 20% DCM) to maintain solubility while keeping polarity low.

Scenario C: "Ghost" Spots on TLC

If spots appear that do not correspond to the product:

  • Hydrolysis: The ester may be hydrolyzing on acidic silica.

  • Fix: Pre-wash the silica column with 1% Triethylamine in Hexanes before loading.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic techniques for preparative separation with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[3] Link

  • BenchChem Technical Support. (2025). Purification of Polar Nitro Compounds & Regioisomer Formation. Link

  • Sorbent Technologies. (2025).[4] Flash Chromatography Basics and Solvent Selection Guide. Link

  • PubChem. (2025). Vardenafil and Related Intermediates (CID 135400189). National Library of Medicine. Link

  • Mao, H., et al. (2011). Synthesis and impurity profiling of Vardenafil. (Contextual synthesis reference).

Sources

Method

Technical Application Note: Recrystallization Protocol for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

Executive Summary Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 94-08-6 analog/derivative) is a critical intermediate in the synthesis of Vardenafil (Levitra), a phosphodiesterase type 5 (PDE5) inhibitor. Its synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 94-08-6 analog/derivative) is a critical intermediate in the synthesis of Vardenafil (Levitra), a phosphodiesterase type 5 (PDE5) inhibitor. Its synthesis, typically via the nitration of ethyl 4-ethoxy-2-methylbenzoate, often yields a crude mixture containing the desired 5-nitro isomer alongside the 3-nitro regioisomer, dinitro species, and unreacted starting material.

This protocol details a robust recrystallization strategy designed to reject these specific impurities. Unlike standard "dissolve and cool" methods, this guide emphasizes metastable zone width (MSZW) management to prevent "oiling out"—a common failure mode for low-melting nitro-aromatic esters.

Physicochemical Profile & Solvent Selection Logic

Compound Characteristics[1][2][3][4][5][6]
  • Chemical Structure: A benzoic acid ester with a lipophilic ethyl/methyl scaffold and a polar nitro group.

  • Impurity Profile:

    • Regioisomers (3-nitro): Similar solubility to the product but often lower melting points (oils).

    • Oxidation byproducts: Highly polar, removed in the mother liquor.

  • Thermal Risk: Nitro compounds possess decomposition energy. Prolonged exposure to temperatures >80°C should be minimized.

Solvent System Strategy

The selection of the solvent system is governed by the Van 't Hoff equation relating solubility to temperature. We utilize two primary systems:

SystemRoleMechanismRecommended For
Ethanol (95% or Abs.) PrimaryTemperature-dependent solubility (high

).
High-purity crude (>90%); Routine purification.
EtOAc / n-Heptane AlternativeAnti-solvent precipitation.Low-purity crude (<85%) or "oily" material.

Expert Insight: Ethanol is preferred for its "green" profile and ability to reject the more soluble 3-nitro isomer in the filtrate. However, if the crude material contains significant oily residues, Ethanol can induce oiling out (liquid-liquid phase separation) before crystallization. In such cases, the EtOAc/Heptane system provides better control.

Detailed Experimental Protocol

Primary Method: Ethanol Recrystallization
Phase A: Dissolution & Hot Filtration
  • Charge: Place 10.0 g of crude Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate into a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add 30 mL (3 vol) of Ethanol (95%).

    • Note: Start with a low volume. The target is saturation at reflux, not room temperature.

  • Heating: Heat the mixture to reflux (approx. 78°C) using an oil bath.

  • Adjustment: If solids remain after 10 minutes of reflux, add Ethanol in 2 mL increments until a clear yellow solution is obtained.

    • Limit: Do not exceed 6 vol (60 mL). If insolubles persist, they are likely inorganic salts (e.g., NaNO3/Na2SO4 from nitration). Proceed to filtration.[1][2]

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-warmed sintered glass funnel or a Celite pad to remove mechanical impurities.

Phase B: Nucleation & Crystal Growth
  • Slow Cooling (Critical): Transfer the filtrate to a clean vessel. Allow the solution to cool to ambient temperature (20-25°C) slowly (approx. 10°C/hour).

    • Agitation: Stir at a low speed (100-150 RPM). High shear can induce secondary nucleation of impurities.

  • Seeding (Optional but Recommended): At approx. 45-50°C, add a seed crystal (0.1% w/w) of pure product. This anchors the crystallization to the desired polymorph and prevents supercooling.

  • Terminal Cooling: Once the slurry is thick at room temperature, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

Phase C: Isolation & Drying
  • Filtration: Filter the cold slurry using a Buchner funnel under vacuum.

  • Displacement Wash: Wash the filter cake with 10 mL (1 vol) of ice-cold Ethanol.

    • Why? This displaces the mother liquor (containing the 3-nitro isomer) from the crystal surface without redissolving the product.

  • Drying: Dry the solid in a vacuum oven at 40-45°C for 6-12 hours.

    • Caution: Do not exceed 50°C to avoid melting or thermal degradation.

Visual Workflow (Graphviz)

RecrystallizationWorkflow Start Crude Material (Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate) Dissolve Dissolution (Reflux in EtOH, 3-5 vol) Start->Dissolve Check Clear Solution? Dissolve->Check Check->Dissolve No (Add Solvent) Filter Hot Filtration (Remove Salts) Check->Filter Yes Nucleate Controlled Cooling (Add Seed at 50°C) Filter->Nucleate Isolate Filtration & Wash (Cold EtOH) Nucleate->Isolate Dry Vacuum Drying (<50°C) Isolate->Dry Waste Mother Liquor (Contains 3-nitro isomer) Isolate->Waste

Caption: Operational workflow for the purification of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, highlighting the critical decision point at dissolution.

Process Analytical Technology (PAT) & Validation

To ensure the protocol is "self-validating," the following quality attributes must be monitored:

AttributeMethodAcceptance CriteriaTroubleshooting
Purity HPLC (C18, ACN/Water)> 98.5% AreaIf <98%, repeat recrystallization or switch to EtOAc/Heptane.
Isomer Content 1H-NMR / HPLC< 0.5% (3-nitro isomer)Slow down cooling rate; increase wash volume.
Solvent Residue GC-Headspace< 5000 ppm (EtOH)Increase drying time or vacuum depth.
Melting Point DSC / CapillarySharp range (e.g., 2°C span)Broad range indicates wet cake or eutectic impurity mixture.

Note on Melting Point: While literature values for analogous nitrobenzoates range from 55-80°C, the specific MP for this intermediate should be established using a reference standard. A sharp endotherm in DSC confirms high crystallinity.

Troubleshooting: The "Oiling Out" Phenomenon

Symptom: As the hot solution cools, a second liquid phase (oil droplets) appears before crystals form. Cause: The solution temperature is above the crystal melting point but below the solubility curve (liquid-liquid phase separation). Remedy:

  • Reheat to redissolve the oil.

  • Add Seed Crystals immediately upon reaching the saturation temperature.

  • Add Co-solvent: Add a small amount of EtOAc (5-10%) to increase the solubility of the oily phase, keeping it in solution while the product crystallizes.

References

  • Vardenafil Synthesis Context

    • Patent: Haning, H., et al. (2002). "Sulfonamides and their use as cGMP phosphodiesterase inhibitors." U.S. Patent 6,362,178.[3] Link

    • Process Optimization: WO2009030095A1. "Process for preparing vardenafil and its intermediates." Link

  • General Nitrobenzoate Purification

    • Protocol: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Solvent Data: "Ethyl 4-nitrobenzoate."[4][5][6] Sigma-Aldrich Product Sheet. Link

  • Crystallization Theory: Mechanism: Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Source for MSZW and oiling-out thermodynamics).

Sources

Application

Analytical methods for the characterization of "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate"

Application Note & Protocol Guide | AN-2026-EMNB Abstract & Scope This application note details the analytical framework for the characterization of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate , a critical intermediate often...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | AN-2026-EMNB

Abstract & Scope

This application note details the analytical framework for the characterization of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate , a critical intermediate often utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors and other bioactive scaffolds. Due to the presence of multiple functional groups—ester, ether, nitro, and alkyl moieties—this molecule requires a multi-modal approach to ensure structural integrity and purity.

This guide provides validated protocols for HPLC-UV purity profiling , NMR structural assignment , and spectroscopic identification (IR/MS) . It is designed for researchers requiring robust, self-validating methods for drug substance intermediate qualification.

Structural Elucidation Strategy

The characterization logic follows a subtractive analysis pathway. We confirm the core scaffold via NMR, verify functional groups via IR, and assess mass/fragmentation via LC-MS.

2.1 Theoretical Chemical Shift Assignment (1H-NMR)

Solvent: DMSO-d6 | Frequency: 400 MHz

The molecule (C12H15NO5) possesses a 1,2,4,5-tetrasubstituted benzene ring. This substitution pattern isolates the two aromatic protons, resulting in distinct singlets rather than the typical splitting patterns of mono- or di-substituted benzenes.

MoietyProton TypeMultiplicityApprox. Shift (δ ppm)Mechanistic Rationale
Ar-H (C6) AromaticSinglet (1H)8.40 – 8.60Highly deshielded due to ortho-nitro and ortho-ester electron-withdrawing groups (EWG).
Ar-H (C3) AromaticSinglet (1H)6.80 – 7.10Shielded relative to C6 due to ortho-ethoxy and ortho-methyl electron-donating effects.
O-CH2- EthoxyQuartet (2H)4.15 – 4.25Deshielded by oxygen; characteristic ether quartet.
COO-CH2- Ester EthylQuartet (2H)4.30 – 4.40Deshielded by ester oxygen; slightly downfield of ether methylene.
Ar-CH3 MethylSinglet (3H)2.50 – 2.65Benzylic coupling generally weak; appears as a singlet.
-CH3 TerminalTriplet (3H)1.30 – 1.45Overlapping triplets from ester and ether terminal methyls.
2.2 Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

  • 1715–1725 cm⁻¹ (Strong): C=O stretching (Conjugated Ester).

  • 1520–1535 cm⁻¹ (Strong): N-O asymmetric stretch (Nitro group).

  • 1340–1350 cm⁻¹ (Medium): N-O symmetric stretch.

  • 1240–1260 cm⁻¹ (Strong): C-O-C asymmetric stretch (Aryl alkyl ether).

Chromatographic Purity Protocol (HPLC-UV)

Objective: Quantify purity and detect common impurities such as the hydrolysis product (Acid) or regioisomers.

3.1 Method Development Rationale
  • Column Selection: A C18 stationary phase is selected due to the moderate lipophilicity (LogP ~3.2) of the molecule.[1][2][3] A "Base Deactivated" (BDS) or end-capped column is preferred to reduce peak tailing from the nitro group interactions.

  • Mobile Phase: Acidic modification (0.1% H3PO4) is critical. It suppresses the ionization of potential acidic impurities (like the hydrolyzed benzoic acid derivative), sharpening their peaks and increasing retention to prevent co-elution with the solvent front.

  • Wavelength: 254 nm is chosen as the primary channel due to the strong absorption of the nitro-benzene chromophore.

3.2 Detailed Protocol
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV @ 254 nm (BW 4 nm), Ref 360 nm
Mobile Phase A 0.1% Phosphoric Acid in Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 80 20 Equilibration
2.0 80 20 Isocratic Hold
15.0 10 90 Linear Ramp
20.0 10 90 Wash
20.1 80 20 Re-equilibration

| 25.0 | 80 | 20 | End |

Sample Preparation:

  • Weigh 10 mg of sample into a 20 mL volumetric flask.

  • Dissolve in 5 mL Acetonitrile (sonicate for 2 mins).

  • Dilute to volume with Mobile Phase A.

  • Filter through 0.22 µm PTFE syringe filter before injection.

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for characterizing the intermediate, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow Start Crude Intermediate (Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate) ID_Phase Phase 1: Structural ID Start->ID_Phase Purity_Phase Phase 2: Purity Profiling Start->Purity_Phase NMR 1H-NMR (DMSO-d6) Confirm 1,2,4,5-Subst. ID_Phase->NMR IR FT-IR (ATR) Verify NO2 / Ester ID_Phase->IR HPLC RP-HPLC (C18) Gradient Method Purity_Phase->HPLC Decision Purity > 98.0%? HPLC->Decision Pass Release for Synthesis Decision->Pass Yes Fail Recrystallize (EtOH/Water) Decision->Fail No Analyze_Imp Identify Impurity (LC-MS) Fail->Analyze_Imp Analyze_Imp->Fail Feedback

Caption: Workflow for the qualification of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, integrating structural confirmation with quantitative purity assessment.

Impurity Profiling & Troubleshooting

In the synthesis of nitrobenzoates, specific impurities are common. The HPLC method above is designed to resolve these:

  • Hydrolysis Product (Acid Impurity):

    • Structure: 4-ethoxy-2-methyl-5-nitrobenzoic acid.[3][4]

    • Retention: Elutes earlier than the main peak (RRT ~0.6-0.8) due to the free carboxylic acid making it more polar.

  • Des-ethyl Impurity (Phenol):

    • Structure: Ethyl 4-hydroxy-2-methyl-5-nitrobenzoate.

    • Origin: Dealkylation of the ether.

    • Retention: Elutes slightly earlier than the parent.

  • Regioisomers:

    • If the nitro group was introduced via nitration of the ester, isomers (e.g., 3-nitro vs 5-nitro) may exist. These often require slower gradients (0.5% B/min) to resolve.

References

Sources

Method

Application Note: RP-HPLC Method Development and Purity Analysis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

Introduction & Scope Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8) is a critical synthetic building block utilized in the development of complex active pharmaceutical ingredients (APIs). Because trace impur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8) is a critical synthetic building block utilized in the development of complex active pharmaceutical ingredients (APIs). Because trace impurities—such as unreacted precursors, positional nitration isomers, or ester hydrolysis products—can propagate through synthetic pathways and compromise final API efficacy, establishing a highly specific and robust purity analysis method is paramount. This application note details a comprehensive Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to isolate and quantify the purity of this intermediate.

Physicochemical Profiling & Analytical Causality

To design an optimized chromatographic method, the experimental parameters must be dictated by the physicochemical properties of the analyte.

  • Stationary Phase Selection (C18): Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is a highly lipophilic molecule due to its aromatic ring, ethyl ester, and ethoxy ether groups. In reversed-phase chromatography, retention is driven by hydrophobic interactions. A C18 (Octadecylsilane) column provides the extensive hydrophobic surface area required to achieve optimal retention and selectivity for moderately polar to highly lipophilic compounds ()[1].

  • Mobile Phase pH Control (0.1% Formic Acid): While the target nitrobenzoate is neutral across standard pH ranges, potential synthetic impurities (such as 4-ethoxy-2-methyl-5-nitrobenzoic acid) possess ionizable carboxylic groups. The addition of 0.1% Formic Acid (pH ~2.7) to the aqueous mobile phase is a crucial step in HPLC method development; it fully protonates these acidic impurities, suppressing their ionization to prevent peak tailing and ensure sharp, reproducible elution profiles ()[2].

  • Detection Wavelength (254 nm): The conjugated nitrobenzoate system exhibits strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    transitions. UV absorption spectra for nitrobenzoate derivatives typically show maximum absorption in the 215–275 nm range, making 254 nm an ideal, highly sensitive universal detection wavelength for this class of compounds ().
  • Gradient vs. Isocratic Elution: A gradient method is mandated over an isocratic approach to clear the column of highly retained non-polar byproducts while simultaneously resolving early-eluting polar impurities (e.g., hydrolysis products).

Experimental Protocol

Reagents & Materials
  • Analyte: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate Reference Standard (Purity

    
     99.0%)
    
  • Solvents: Acetonitrile (ACN) [HPLC Grade], Milli-Q Water (18.2 M

    
    cm)
    
  • Modifier: Formic Acid (FA) [LC-MS Grade]

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix ACN and Milli-Q Water in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of the solid reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of the diluent and vortex until completely dissolved. Dilute to the 10 mL mark with diluent to achieve a final target concentration of 1.0 mg/mL.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial to eliminate particulates and prevent column frit blockage.

Chromatographic Conditions

Table 1: Optimized RP-HPLC Parameters

ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD) at 254 nm

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Chromatographic Purpose
0.07030Initial hold to retain and resolve polar impurities
2.07030Isocratic stabilization
15.01090Linear organic ramp to elute the main lipophilic peak
20.01090High-organic wash to clear strongly retained byproducts
20.17030Sharp return to initial conditions
25.07030Column equilibration prior to next injection

Self-Validating System Suitability Testing (SST)

Trustworthiness in analytical chemistry requires the method to act as a self-validating system. Before any sample data is accepted or integrated, the HPLC system must pass the following predefined System Suitability criteria using 5 replicate injections of the standard:

  • System Precision: The Relative Standard Deviation (%RSD) of the main peak area must be

    
    .
    
  • Peak Symmetry: The Tailing Factor (

    
    ) of the Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate peak must be 
    
    
    
    (ensuring no secondary interactions with silanol groups).
  • Resolution: The chromatographic resolution (

    
    ) between the main peak and its closest eluting impurity must be 
    
    
    
    , ensuring baseline separation. If any of these parameters fail, the run is automatically invalidated, and the system must be troubleshot before proceeding.

Analytical Workflow Visualization

Workflow A 1. Sample Preparation Weigh 10 mg Analyte B 2. Dissolution Diluent: 50:50 ACN:H2O A->B C 3. Filtration 0.22 µm PTFE Filter B->C D 4. HPLC Injection 10 µL Volume C->D E 5. RP-C18 Separation Gradient: 0.1% FA / ACN D->E F 6. UV Detection λ = 254 nm E->F G 7. System Suitability Rs > 2.0, Tf ≤ 1.5 F->G

Figure 1: RP-HPLC workflow for the purity analysis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate.

References

  • Title: A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances Source: SciSpace URL: [Link]

  • Title: Raman spectrum of GBC crystal. Fig. 6. UV-Vis-NIR spectrum of GBC crystal Source: ResearchGate URL: [Link]

Sources

Application

Application Note: GC-MS Identification Protocol for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

This Application Note is designed for researchers and analytical scientists involved in the process development and impurity profiling of pharmaceutical intermediates, specifically within the class of substituted benzoat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists involved in the process development and impurity profiling of pharmaceutical intermediates, specifically within the class of substituted benzoates often associated with PDE5 inhibitor synthesis (e.g., Vardenafil analogs).

Executive Summary

The accurate identification and quantification of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (EEMNB) is critical in pharmaceutical chemical development, where it serves as a potential key intermediate or regioisomeric impurity. Due to the presence of multiple functional groups (nitro, ethoxy, ester) and a substituted aromatic ring, this compound exhibits specific volatility and fragmentation characteristics that require optimized GC-MS parameters.

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing a non-polar 5% phenyl-methylpolysiloxane column. The method ensures separation from potential regioisomers and provides a definitive mass spectral fingerprint for structural confirmation.

Chemical Profile & Properties

Understanding the physicochemical nature of the analyte is the foundation of this protocol.

PropertyDescription
Chemical Name Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate
Molecular Formula

Molecular Weight 253.25 g/mol
Predicted Boiling Point ~360°C - 380°C (at 760 mmHg)
LogP (Predicted) ~2.5 - 3.0
Key Functional Groups Ethyl Ester (labile), Nitro (electron withdrawing), Ethoxy (electron donating)
Solubility Soluble in Ethyl Acetate, Dichloromethane (DCM), Methanol

Method Development Logic

Why these conditions?

  • Inlet Temperature (280°C): The predicted high boiling point requires a high inlet temperature to ensure rapid volatilization and prevent discrimination or carryover, without inducing thermal degradation common to some nitro-compounds.

  • Column Selection (DB-5ms UI): A low-polarity column (5% phenyl) is selected to separate based on boiling point and weak dipole interactions. The "Ultra Inert" (UI) deactivation is crucial to prevent peak tailing caused by the interaction of the nitro group with active silanol sites.

  • MS Source Temperature (230°C): A standard source temperature balances sensitivity with the need to minimize excessive fragmentation, preserving the molecular ion (

    
    ) for identification.
    

Experimental Protocol

Reagents and Materials
  • Reference Standard: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (>98% purity).

  • Solvent: Dichloromethane (DCM), HPLC Grade or higher.

  • Internal Standard (Optional): Dimethyl phthalate or similar stable ester.

Sample Preparation
  • Stock Solution: Weigh 10 mg of EEMNB into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM (Conc: 1000 µg/mL).

  • Working Standard: Dilute 100 µL of Stock Solution into 900 µL of DCM in a GC vial (Conc: 100 µg/mL).

  • Filtration: If analyzing crude reaction mixtures, filter through a 0.2 µm PTFE syringe filter to protect the GC liner.

GC-MS Instrumentation Parameters
ParameterSetting
GC System Agilent 7890B / 8890 or equivalent
Column DB-5ms UI (30 m × 0.25 mm ID × 0.25 µm film)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split/Splitless (S/SL)
Inlet Mode Split (Ratio 20:1)
Inlet Temperature 280°C
Injection Volume 1.0 µL
Oven Program Initial: 80°C (Hold 1 min)Ramp 1: 20°C/min to 220°CRamp 2: 10°C/min to 300°CFinal: 300°C (Hold 5 min)
Transfer Line 280°C
Ionization Electron Impact (EI), 70 eV
Source Temp 230°C
Quad Temp 150°C
Scan Range m/z 40 – 450
Solvent Delay 3.5 minutes
Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data validation.

GCMS_Workflow Sample Solid Sample (EEMNB) Prep Dissolution in DCM (100 µg/mL) Sample->Prep Weigh & Dilute Inlet GC Inlet 280°C, Split 20:1 Prep->Inlet Inject 1µL Separation Column Separation DB-5ms UI 80°C -> 300°C Inlet->Separation Volatilization Ionization EI Source 70eV, 230°C Separation->Ionization Elution Detection Quadrupole MS Scan m/z 40-450 Ionization->Detection Fragmentation Data Data Analysis RT & Spectra Detection->Data Acquisition

Caption: Operational workflow for the GC-MS analysis of EEMNB, ensuring sample integrity and optimal detection.

Data Analysis & Fragmentation Pathway

Retention Time

Under the prescribed conditions, EEMNB is expected to elute in the mid-to-late region of the chromatogram, typically between 12.5 and 14.5 minutes , depending on the exact ramp rate and column age.

Mass Spectral Interpretation

The identification relies on a specific fragmentation pattern characteristic of nitro-benzoate esters.

  • Molecular Ion (

    
    ):  m/z 253 (Observable, typically 10-20% abundance).
    
  • Base Peak (Likely): m/z 208 (

    
    ). The cleavage of the ethoxy group from the ethyl ester is the dominant pathway, forming a stable acylium ion.
    
  • Nitro Loss: m/z 207 (

    
    ). Loss of the nitro group is common in nitroaromatics.
    
  • Combined Loss: m/z 162 (

    
    ). Sequential loss of the ester alkoxy group and the nitro group.
    
  • Aromatic Series: m/z 91, 77, 65 (Typical benzene ring fragments).

Fragmentation Diagram

The following diagram hypothesizes the primary electron ionization (EI) fragmentation pathways for EEMNB.

Fragmentation M_Ion Molecular Ion (M+) m/z 253 [C12H15NO5]+ Frag_Acylium Acylium Ion (Loss of -OEt) m/z 208 [C10H10NO4]+ M_Ion->Frag_Acylium -45 Da (-OC2H5) Frag_Acid Acid Ion (McLafferty/H-transfer) m/z 225 [C10H11NO5]+ M_Ion->Frag_Acid -28 Da (-C2H4) Frag_NitroLoss Nitro Loss m/z 207 [C12H15O3]+ M_Ion->Frag_NitroLoss -46 Da (-NO2) Frag_Core Core Aromatic (Loss of -OEt & -NO2) m/z 162 [C10H10O2]+ Frag_Acylium->Frag_Core -46 Da (-NO2)

Caption: Predicted EI fragmentation pathway for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate.

Validation & Troubleshooting

System Suitability Criteria
  • S/N Ratio: >10:1 for the molecular ion (m/z 253) at 10 µg/mL.

  • Peak Symmetry: Tailing factor (

    
    ) should be between 0.8 and 1.2. Significant tailing indicates active sites in the liner or column (replace liner with deactivated wool).
    
Common Issues
  • Peak Broadening: Often caused by solvent mismatch or "holding" in the liner. Ensure the split ratio is at least 20:1.

  • Missing Nitro Peak: Thermal degradation in the injector. If m/z 253 is absent but m/z 207/223 are high, lower the inlet temperature to 250°C.

  • Ghost Peaks: Check for "carryover" from previous high-concentration injections. Run a blank DCM injection between samples.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS methodology).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[1] National Institute of Standards and Technology.[1] Link

  • Mao, H., et al. (2009). "Process for preparing vardenafil and its intermediates." World Intellectual Property Organization, WO2009030095A1. (Context for the synthesis of ethoxy-methyl-nitrobenzoate intermediates). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for fragmentation mechanisms).[2]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" synthesis

Case ID: VAR-INT-005 Subject: Yield Optimization & Troubleshooting for Vardenafil Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary & Chemical Context You...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: VAR-INT-005 Subject: Yield Optimization & Troubleshooting for Vardenafil Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Chemical Context

You are encountering low yields in the synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate . This compound is a critical intermediate in the synthesis of PDE5 inhibitors (e.g., Vardenafil).

The synthesis typically follows an Electrophilic Aromatic Substitution (Nitration) on the precursor Ethyl 4-ethoxy-2-methylbenzoate .[1]

The Core Conflict: The aromatic ring contains competing directing groups:

  • 4-Ethoxy (Strong Donor): Directs Ortho/Para (Positions 3 and 5).[1][2]

  • 2-Methyl (Weak Donor): Directs Ortho/Para (Positions 3 and 5).[1][2]

  • 1-Ester (Electron Withdrawing): Directs Meta (Positions 3 and 5).[1][2]

While all groups electronically favor positions 3 and 5, Position 3 is sterically crowded (sandwiched between the 2-Methyl and 4-Ethoxy groups).[1] Therefore, Position 5 is the kinetically favored site.

Low yield is almost invariably caused by three factors:

  • Regio-contamination: Nitration at Position 3 (minor) or dinitration.[1]

  • Ester Hydrolysis: Loss of the ethyl group due to harsh acidic conditions/temperature.

  • Precursor Impurity: Unreacted phenol from the previous step causing "tarring."

Interactive Troubleshooting Modules

Module A: The Nitration Step (Critical Control Point)

Status: Most users report yield loss here due to exothermic runaways.

Q: My reaction mixture turns dark/black and yield is <40%. What is happening? A: This indicates oxidation or polynitration , likely due to lack of temperature control.[2] The ethoxy group activates the ring significantly. If the temperature exceeds 10°C during addition, the nitric acid acts as an oxidant rather than a nitrating agent.

Protocol Adjustment:

  • The Solvent System: Do not use neat H₂SO₄/HNO₃ if possible. Use Acetic Anhydride (Ac₂O) as a co-solvent.[2] It forms acetyl nitrate (highly reactive but more controlled) and scavenges water, preventing ester hydrolysis.

  • Temperature: Addition must occur at -5°C to 0°C . Reaction aging at 0°C to 5°C .[3][4]

Q: I am isolating the carboxylic acid instead of the ester. Why? A: You are suffering from Acid-Catalyzed Hydrolysis .[1]

  • Cause: Quenching the reaction by pouring water into the acid mixture generates massive heat, hydrolyzing the ethyl ester.

  • Fix: Pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and water . Maintain quench temp <10°C.

Q: How do I remove the regioisomer (3-nitro)? A: The 3-nitro isomer is less soluble in alcohols.

  • Purification: Recrystallize from Ethanol or Methanol .[2] The target 5-nitro compound crystallizes well, while the 3-nitro and other impurities often remain in the mother liquor.

Module B: Precursor Quality (The Silent Killer)

Status: Check this if your nitration reaction yields "tar" regardless of temperature.

Q: My starting material (Ethyl 4-ethoxy-2-methylbenzoate) is 95% pure by HPLC. Is that enough? A: No. If the 5% impurity is the unreacted phenol (Ethyl 4-hydroxy-2-methylbenzoate ), it will ruin the nitration.[1]

  • Mechanism: Phenols are hyper-reactive to nitration.[1] They nitrate instantly, then oxidize to quinones and polymerize into dark tars that trap your product.[2]

  • Action: Ensure your precursor is >99% pure and specifically free of phenolic hydroxyls. Wash the precursor with dilute NaOH before nitration to remove any phenolic contaminants.

Visualizing the Pathway & Sterics

The following diagram illustrates the steric clash that directs the nitration to Position 5, and the failure modes.

NitrationPathway Start Precursor: Ethyl 4-ethoxy-2-methylbenzoate Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + NO2+ SideReaction2 Side Product: Oxidative Tar Start->SideReaction2 T > 10°C (Oxidation) Reagent HNO3 / H2SO4 (Nitronium Ion NO2+) Reagent->Intermediate Pos3 Position 3 Attack (Sterically Hindered) Intermediate->Pos3 Minor Pathway (Blocked by 2-Me/4-OEt) Pos5 Position 5 Attack (Kinetically Favored) Intermediate->Pos5 Major Pathway (Open Site) Product TARGET: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate Pos5->Product - H+ SideReaction1 Side Product: Hydrolyzed Acid Product->SideReaction1 High Temp Quench (Hydrolysis)

Caption: Steric analysis showing the kinetic favorability of Position 5 (Target) vs. Position 3, and critical failure nodes (Hydrolysis/Oxidation).

Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize regioselectivity.

Materials
  • Precursor: Ethyl 4-ethoxy-2-methylbenzoate (1.0 eq)[1][2]

  • Nitric Acid (fuming, or 65%): (1.1 eq)

  • Acetic Anhydride: (3.0 vol)[1][2]

  • Conc. H₂SO₄: (Catalytic amount)

Step-by-Step Workflow
  • Preparation: Dissolve the precursor in Acetic Anhydride in a round-bottom flask. Cool to 0°C .[5][6][7]

    • Why? Acetic anhydride acts as a solvent and water scavenger, protecting the ester.

  • Activation: Add catalytic H₂SO₄ (3-4 drops).

  • Nitration (The Critical Step):

    • Mix HNO₃ with a small amount of Acetic Anhydride (separately, cooling required).

    • Add the HNO₃ mixture dropwise to the precursor solution.[8][9]

    • Monitor Internal Temp: Do NOT allow to exceed 5°C .

  • Aging: Stir at 0–5°C for 1–2 hours. Monitor by TLC/HPLC.

  • Quench (The Yield Saver):

    • Prepare a beaker with crushed ice (excess).

    • Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Note: A solid precipitate should form immediately.

  • Isolation: Filter the solid. Wash with cold water (to remove acid) and then cold heptane (to remove unreacted starting material).[2]

  • Recrystallization: Recrystallize from hot Ethanol if purity is <98%.

Troubleshooting Data Matrix

ObservationRoot CauseCorrective Action
Black/Dark Oil Oxidation of aromatic ring; reaction too hot.[1]Maintain T < 5°C. Ensure precursor is phenol-free.[1]
Low Yield (<50%) Ester hydrolysis to carboxylic acid.[2][10]Quench on ice. Do not let aqueous acid sit with product.
Two Spots on TLC Regioisomer (3-nitro) formation.[1][2]Recrystallize from Ethanol.[2]
Starting Material Remains Stirring issue or insufficient HNO₃.Increase agitation (reaction is heterogeneous). Check HNO₃ concentration.

References

  • Preparation of Vardenafil. European Patent EP2462127A1. (Describes the sulfonyl chloride derivative, but cites the nitro-precursor synthesis conditions).

  • Synthesis of Vardenafil Analogue. CN113583003A. (Details the nitration and reduction sequences for this specific scaffold).

  • Nitration of Methyl Benzoate (General Mechanism). Organic Syntheses, Coll.[2] Vol. 1, p.372 (1941). (Foundational text on nitration of electron-rich benzoates). [1]

  • Process for preparation of Vardenafil. WO2002050076. (Original Bayer patent describing the intermediate synthesis).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.

Sources

Optimization

Technical Support Center: Troubleshooting Side Products in the Nitration of Ethyl 4-Ethoxy-2-methylbenzoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the nitration of ethyl 4-ethoxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the nitration of ethyl 4-ethoxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific electrophilic aromatic substitution. Here, we provide in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the expected major product in the nitration of ethyl 4-ethoxy-2-methylbenzoate, and what is the chemical reasoning?

A1: The expected major product is ethyl 4-ethoxy-2-methyl-3-nitrobenzoate .

Expertise & Experience: The outcome of an electrophilic aromatic substitution reaction on a polysubstituted benzene ring is determined by the cumulative directing effects of the existing substituents. In this case, the substituents are:

  • 4-Ethoxy (-OEt): A strongly activating, ortho, para-directing group due to resonance donation of its lone pair electrons.

  • 2-Methyl (-CH₃): A weakly activating, ortho, para-directing group due to hyperconjugation and inductive effects.[1]

  • 1-Carboethoxy (-COOEt): A deactivating, meta-directing group due to its electron-withdrawing nature.

The two activating groups (-OEt and -CH₃) govern the regioselectivity. The 4-ethoxy group directs incoming electrophiles to the C3 and C5 positions. The 2-methyl group also directs to the C3 and C5 positions. Both activating groups reinforce direction to the same positions.

Between C3 and C5, the C3 position is significantly less sterically hindered. The C5 position is crowded between the ethoxy and methyl groups. Therefore, the nitronium ion (NO₂⁺) electrophile will preferentially attack the C3 position, leading to the desired product.[2] The deactivating -COOEt group directs incoming electrophiles to the C3 and C5 positions relative to itself, which aligns with the directing effects of the activating groups.

G Start Ethyl 4-ethoxy-2-methylbenzoate Reagents HNO₃ / H₂SO₄ (Generates NO₂⁺ electrophile) Start->Reagents Electrophilic Attack Intermediate σ-complex (Arenium Ion) (Resonance Stabilized) Reagents->Intermediate Rate-Determining Step Product Major Product: Ethyl 4-ethoxy-2-methyl-3-nitrobenzoate Intermediate->Product Deprotonation (Restores Aromaticity)

Caption: Fig 1. Regioselectivity of Nitration.

Q2: I've isolated a product with the correct mass for mono-nitration, but the NMR spectrum is inconsistent with the desired structure. What could it be?

A2: You have likely isolated the isomeric side product, ethyl 4-ethoxy-2-methyl-5-nitrobenzoate .

Expertise & Experience: While the C3 position is electronically and sterically favored, a small amount of nitration can still occur at the C5 position. This is especially true if the reaction temperature is not carefully controlled, providing enough energy to overcome the steric hindrance. The formation of multiple isomers is a common outcome in the nitration of substituted benzenes.[3]

Trustworthiness (Self-Validating Protocol): To confirm the presence of this isomer, careful analysis of the ¹H NMR spectrum is crucial. The aromatic region will show distinct patterns for each isomer.

  • Expected Product (3-nitro): You would expect to see two distinct singlets (or very narrow doublets from long-range coupling) in the aromatic region, corresponding to the protons at C5 and C6.

  • Isomeric Side Product (5-nitro): You would expect to see two aromatic protons that are ortho to each other, resulting in two doublets with a typical ortho coupling constant (J ≈ 8-9 Hz).

CompoundPredicted ¹H NMR Aromatic Signals
Ethyl 4-ethoxy-2-methyl-3-nitrobenzoate Two singlets
Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate Two doublets (J ≈ 8-9 Hz)

Troubleshooting & Resolution:

  • Reaction Control: To minimize the formation of the 5-nitro isomer, maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating mixture.[4]

  • Purification: The two isomers have slightly different polarities and can usually be separated using column chromatography on silica gel. The 5-nitro isomer is often slightly less polar.[5]

Q3: My reaction produced a significant amount of a more polar, acidic compound that is difficult to wash out. What is it and how can I avoid it?

A3: This side product is almost certainly the hydrolyzed carboxylic acid, 4-ethoxy-2-methyl-3-nitrobenzoic acid .

Expertise & Experience: The standard nitrating mixture (concentrated H₂SO₄ and HNO₃) is strongly acidic and contains water, which is also produced during the reaction.[6][7] These conditions are conducive to the acid-catalyzed hydrolysis of the ethyl ester functional group.[8][9][10] The resulting carboxylic acid is much more polar than the ester and will exhibit acidic properties.

G Product Desired Product (Ester) Conditions H₂SO₄ / H₂O (Present in nitrating mixture) Product->Conditions Acid-Catalyzed Hydrolysis SideProduct Side Product (Carboxylic Acid) Conditions->SideProduct

Caption: Fig 2. Ester Hydrolysis Side Reaction.

Troubleshooting & Resolution:

  • Minimize Water: Use anhydrous or fuming nitric and sulfuric acids where possible to reduce the initial water content.[7]

  • Control Reaction Time: Do not let the reaction proceed longer than necessary. Monitor the consumption of starting material by Thin Layer Chromatography (TLC).

  • Temperature Control: Keep the reaction temperature low. Higher temperatures accelerate the rate of hydrolysis.

  • Work-up: During the aqueous work-up, the acidic product can be removed by washing the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] The carboxylate salt will move into the aqueous layer. The desired ester product will remain in the organic layer.

Q4: My mass spectrometry results show a product with a mass of 270.08 g/mol , which is higher than the expected 225.09 g/mol for mono-nitration. What happened?

A4: This mass corresponds to a dinitrated product, ethyl 4-ethoxy-2-methyl-3,5-dinitrobenzoate . This is a result of over-nitration.

Expertise & Experience: The benzene ring in the starting material is activated by two groups (-OEt and -CH₃), making it susceptible to further nitration.[11] Once the first nitro group is added at the C3 position, the ring becomes less activated. However, under forcing conditions (e.g., high temperature, prolonged reaction time, or excess nitrating agent), a second electrophilic substitution can occur. The remaining open position directed by the activating groups is C5, leading to the 3,5-dinitro product.

Troubleshooting & Resolution:

  • Stoichiometry: Use a carefully measured amount of nitric acid, typically 1.0 to 1.1 equivalents relative to the starting material.

  • Temperature: This is the most critical parameter. Maintain strict temperature control, keeping it below 10 °C throughout the reaction.[7]

  • Reverse Addition: Consider adding the substrate slowly to the cold nitrating mixture, rather than the other way around. This ensures that the substrate is always in the presence of a controlled amount of the nitrating agent.

Q5: What is the best way to analyze the crude reaction mixture to identify these potential side products?

A5: A combination of Thin Layer Chromatography (TLC) for initial assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification is the most effective approach.[3][12]

Trustworthiness (Self-Validating Protocol):

Protocol: TLC Analysis

  • Plate: Use a silica gel 60 F₂₅₄ plate.

  • Mobile Phase: A good starting point is a mixture of ethyl acetate and hexane (e.g., 20:80 v/v). Adjust the polarity as needed.

  • Spotting: On the baseline, spot the starting material, the co-spot (starting material + crude mixture), and the crude reaction mixture.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize under UV light (254 nm). The aromatic compounds will appear as dark spots. You can also use a staining agent like potassium permanganate.

  • Interpretation:

    • Desired Product: Will have an Rƒ value lower than the starting material.

    • Isomeric Side Product: May have a very similar Rƒ to the desired product, sometimes requiring 2D-TLC or a different solvent system to resolve.

    • Hydrolyzed Acid: Will be a very polar spot, often remaining at or near the baseline.

    • Dinitro Product: Will typically be less polar than the mono-nitro products but more polar than the starting material.

Protocol: GC-MS Analysis GC-MS is an excellent tool for separating and identifying volatile components of the reaction mixture.[13][14]

  • Sample Prep: Dilute a small aliquot of the crude organic extract in a suitable solvent like dichloromethane or ethyl acetate.

  • Injection: Inject the sample into a GC-MS equipped with a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Analysis: The components will separate based on their boiling points and polarity. The mass spectrometer will provide a mass for each peak, allowing for the unambiguous identification of the starting material, mono-nitrated isomers (both with the same mass), the dinitrated product (higher mass), and potentially other minor byproducts.

Appendix: Detailed Experimental Protocol
Protocol for Controlled Mono-Nitration of Ethyl 4-ethoxy-2-methylbenzoate

Safety Warning: This reaction uses highly corrosive concentrated acids. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-ethoxy-2-methylbenzoate (1.0 eq) in concentrated sulfuric acid (~98%, 3 mL per gram of substrate). Cool the flask in an ice-salt bath to 0 °C.

  • Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (~70%, 1.05 eq) to concentrated sulfuric acid (~98%, 1 mL per gram of substrate) while cooling in an ice bath.

  • Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30-45 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 5 °C. [4]

  • Reaction: After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using TLC.

  • Quenching: Slowly pour the reaction mixture over a large amount of crushed ice in a beaker with vigorous stirring. A precipitate (the crude product) should form.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel to separate isomers and other impurities.[15]

Caption: Fig 3. Troubleshooting Workflow for Nitration.

References
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • BYJU'S. Benzene Reactions – Sulfonation, Nitration and Halogenation. [Link]

  • Save My Exams. (2026). Nitration of Benzene | AQA A Level Chemistry Revision Notes 2015. [Link]

  • Chemistry Steps. (2024). Nitration of Benzene. [Link]

  • Scribd. Nitration Mechanism of Benzene Explained. [Link]

  • Journal of Chemical Education. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. [Link]

  • PMC. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone. [Link]

  • MDPI. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers. [Link]

  • University of Missouri–St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • ResearchGate. (2025). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using N and O Isotopes. [Link]

  • PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. [Link]

  • PNAS. Recent aspects of nitration: New preparative methods and mechanistic studies. [Link]

  • SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. [Link]

  • Google Patents.
  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • The Chemistry Teacher. Electrophilic substitution-Nitration of aromatic rings. [Link]

  • Royal Society of Chemistry. (2018). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]

  • PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • SSERC. Hydrolysis of ethyl benzoate. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. (2001). A Fast and Mild Method for the Nitration of Aromatic Rings. [Link]

  • YouTube. (2021). The Hydrolysis of Ethyl Benzoate. [Link]

  • California State University, Northridge. Nitration of Methyl Benzoate. [Link]

  • Google Patents.
  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • University of California, Irvine. NITRATION OF METHYL BENZOATE. [Link]

  • Wikipedia. Nitration. [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • Google Patents.
  • ResearchGate. (2025). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... [Link]

Sources

Troubleshooting

Optimizing reaction conditions for "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" synthesis

Executive Summary This technical guide addresses the synthesis optimization of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate , a critical intermediate often used in the development of pharmaceutical agents (e.g., PDE5 inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthesis optimization of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate , a critical intermediate often used in the development of pharmaceutical agents (e.g., PDE5 inhibitors). The synthesis hinges on the regioselective nitration of Ethyl 4-ethoxy-2-methylbenzoate .

Our field data indicates that the most common failure modes are over-nitration (dinitro impurities) and regioisomeric contamination (nitration at the 3-position). This guide provides a robust, self-validating protocol to maximize yield and purity, focusing on the critical nitration step and the preparation of the key precursor.

Part 1: Synthetic Pathway & Logic

The synthesis follows a linear pathway: O-Alkylation of the phenol precursor followed by Electrophilic Aromatic Substitution (Nitration) .

Reaction Scheme

SynthesisPathway Start 4-Hydroxy-2-methylbenzoic acid (Starting Material) Step1 Ethyl 4-hydroxy-2-methylbenzoate (Intermediate 1) Start->Step1 Esterification (EtOH, H2SO4) Step2 Ethyl 4-ethoxy-2-methylbenzoate (Precursor) Step1->Step2 O-Alkylation (EtI, K2CO3, DMF) Product Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (Target) Step2->Product Nitration (HNO3, H2SO4, <10°C)

Figure 1: Linear synthesis pathway. The critical control point is the final nitration step.

Part 2: Critical Protocol – Nitration Step

Objective: Regioselective introduction of the nitro group at the C5 position while avoiding dinitration.

Mechanism & Rationale: The substrate Ethyl 4-ethoxy-2-methylbenzoate contains three directing groups:

  • -OEt (Position 4): Strong activator, ortho/para director. Para is blocked (C1). Directs to C3 and C5 .

  • -Me (Position 2): Weak activator, ortho/para director. Directs to C1 (blocked) , C3 , and C5 .

  • -COOEt (Position 1): Deactivator, meta director. Directs to C3 and C5 .

Why C5?

  • Electronic Reinforcement: All three groups direct incoming electrophiles to positions 3 and 5.

  • Steric Hindrance: Position 3 is flanked by the methyl group (C2) and the ethoxy group (C4), creating significant steric strain. Position 5 is flanked by the ethoxy group (C4) and a proton (C6), making it kinetically accessible.

Optimized Protocol

Reagents:

  • Substrate: Ethyl 4-ethoxy-2-methylbenzoate (1.0 equiv)

  • Nitric Acid (70%, d=1.42): 1.05 – 1.10 equiv

  • Sulfuric Acid (conc.): 5–8 volumes (solvent/catalyst)

Procedure:

  • Dissolution: Charge the reaction vessel with Ethyl 4-ethoxy-2-methylbenzoate and concentrated H2SO4 . Cool the mixture to 0–5°C using an ice/salt bath. Ensure the internal temperature is stable before proceeding.

  • Nitration: Prepare a mixture of HNO3 (1.05 equiv) and H2SO4 (1 vol) in a separate funnel. Add this solution dropwise to the reaction vessel.

    • Critical Control: Maintain internal temperature < 10°C . The reaction is exothermic; rapid addition will lead to dinitration and oxidative byproducts.

  • Reaction: After addition, stir at 0–5°C for 30 minutes , then allow to warm to 15–20°C for 1 hour. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of starting material. Do not heat above 25°C.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (10 volumes) with vigorous stirring. The product should precipitate as a solid.[1]

  • Isolation: Filter the solid. Wash with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Ethanol or Methanol to remove trace isomers.

Troubleshooting the Nitration Step
IssueProbable CauseCorrective Action
Dinitro Impurity (>5%) Temperature too high (>15°C) or excess HNO3.Maintain T < 5°C during addition. Reduce HNO3 to 1.0 equiv.
Low Yield / Oil Formation Hydrolysis of ester group.Ensure reaction time is not prolonged. Keep T < 20°C. Quench immediately upon completion.
Regioisomer (3-Nitro) Inevitable minor byproduct (<5%).Remove via recrystallization in EtOH. The 3-nitro isomer is more soluble.
Dark Color / Tarry Oxidation of the ethoxy ring.Temperature spike during addition. Add acid slower.[2] Ensure efficient stirring.

Part 3: Precursor Preparation (O-Alkylation)

If you are synthesizing the precursor Ethyl 4-ethoxy-2-methylbenzoate from the phenol, use this validated method to avoid C-alkylation or hydrolysis.

Protocol:

  • Reagents: Ethyl 4-hydroxy-2-methylbenzoate (1.0 equiv), Ethyl Iodide (1.2 equiv), K2CO3 (2.0 equiv), DMF (5 volumes).

    • Note: Ethyl Bromide can be used but requires longer reaction times or catalytic KI.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

  • Drying: Dry over MgSO4 and concentrate. The resulting oil usually crystallizes upon standing or cooling.

Part 4: Analytical Validation

Confirm the identity of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate using these expected NMR shifts (CDCl3):

  • Aromatic Protons: Two singlets (para to each other).

    • H-3: ~6.8 ppm (Shielded by ortho-ethoxy).

    • H-6: ~8.4 ppm (Deshielded by ortho-nitro and ortho-ester).

    • Note: If you see a doublet coupling, you likely have the 3-nitro isomer or starting material.

  • Ethyl Ester: Quartet (~4.4 ppm), Triplet (~1.4 ppm).

  • Ethoxy Ether: Quartet (~4.2 ppm), Triplet (~1.5 ppm).

  • Methyl Group: Singlet (~2.6 ppm).[2]

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use Acetyl Nitrate (HNO3/Ac2O) instead of H2SO4? A: Yes. Using Acetic Anhydride generates acetyl nitrate, a milder nitrating agent. This is recommended if you observe significant hydrolysis of the ester or oxidation of the ring using the H2SO4 method. However, the H2SO4 method is generally higher yielding and more scalable if temperature is strictly controlled.

Q2: My product is an oil after quenching. How do I solidify it? A: This often happens if the quench was too warm or if residual solvent (like DMF from the previous step) is present.

  • Fix: Decant the water, dissolve the oil in a minimum amount of hot Ethanol, and cool slowly to 0°C. Scratching the flask wall with a glass rod often induces crystallization.

Q3: Why is the 3-nitro isomer formed? A: While the 5-position is sterically favored, the 3-position is electronically activated by the ortho-ethoxy and ortho-methyl groups. At higher temperatures, the reaction becomes less selective, increasing the 3-nitro impurity. Keeping the reaction cold favors the kinetic product (5-nitro).

Q4: Is the nitro group stable to subsequent hydrolysis? A: Yes. If you need to hydrolyze the ester to the acid (4-ethoxy-2-methyl-5-nitrobenzoic acid), you can use NaOH/MeOH reflux. The nitro group will remain intact, but ensure you do not use harsh reducing conditions.

References

  • Nitration of Activated Benzoates : Organic Syntheses, Coll. Vol. 1, p. 372 (1941); Vol. 10, p. 44 (1930). (General procedure for nitration of methyl benzoate derivatives). Link

  • Regioselectivity in Electrophilic Aromatic Substitution: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Theoretical basis for C5 vs C3 selectivity).
  • Synthesis of Alkoxy-Nitrobenzoates : Patent WO2011058162, "Process for preparing 4-nitro-oxy-methyl-benzoic acid" (Analogous chemistry for nitro-alkoxy scaffolds). Link

  • PubChem Compound Summary : Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (Chemical structure and physical property verification). Link

Sources

Optimization

Technical Support Center: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate Purification

This guide serves as a comprehensive technical support resource for the purification of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate . It is designed for organic chemists and process engineers encountering purity challenges w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical support resource for the purification of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate . It is designed for organic chemists and process engineers encountering purity challenges with this specific intermediate.

Senior Application Scientist Note: Achieving high purity (>99%) in nitrobenzoate derivatives is rarely about finding a "magic solvent." It is about understanding the competition between the directing effects of the ethoxy and methyl groups during nitration, and managing the thermodynamics of crystallization.[1] This guide addresses the root causes of contamination—regioisomers, hydrolysis products, and over-nitration—and provides validated protocols for their removal.

Part 1: Diagnostic Workflow

Before attempting purification, identify your specific impurity profile using this logic flow.

PurificationLogic Start Analyze Crude Product (HPLC / 1H-NMR) Decision Identify Major Impurity Start->Decision ImpurityA Unreacted Starting Material (Ethyl 4-ethoxy-2-methylbenzoate) Decision->ImpurityA Non-polar impurity ImpurityB Regioisomer (3-Nitro) (Ortho to both Me/OEt) Decision->ImpurityB Isomeric peak ImpurityC Hydrolysis Product (Carboxylic Acid) Decision->ImpurityC Broad acid peak ImpurityD Dinitro Species (Over-nitration) Decision->ImpurityD Late eluting ActionA Action: Reslurry in Hexanes/Heptane (SM is more soluble than Nitro) ImpurityA->ActionA ActionB Action: Recrystallization from EtOH (Slow cooling required) ImpurityB->ActionB ActionC Action: Bicarbonate Wash (Prior to crystallization) ImpurityC->ActionC ActionD Action: Column Chromatography (Difficult to remove by cryst.) ImpurityD->ActionD

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity profile.

Part 2: Critical Impurity Analysis

Understanding why impurities form allows you to prevent them or remove them more effectively.

Impurity TypeOriginChemical BehaviorRemoval Strategy
Regioisomer (3-Nitro) Nitration occurs at position 3 (ortho to Ethoxy/Methyl) instead of 5.[1]Very similar solubility to product; slightly more polar.Fractional Recrystallization: The 5-nitro isomer (product) generally packs better in crystal lattices due to symmetry.[1]
Hydrolyzed Acid Acidic hydrolysis of the ethyl ester during nitration or workup.Highly polar; soluble in base.Base Wash: Dissolve crude in EtOAc, wash with sat. NaHCO₃. The acid moves to the aqueous layer.
Starting Material Incomplete reaction (stopped too early or temp too low).Non-polar; highly soluble in hydrocarbons.Trituration/Reslurry: Wash the solid filter cake with cold Heptane. SM dissolves; Product remains solid.
Transesterification Use of Methanol during workup/recrystallization.[2]Forms Methyl ester analog.Solvent Matching: ALWAYS use Ethanol for recrystallization of Ethyl esters.
Part 3: Validated Purification Protocols
Protocol A: The "Gold Standard" Recrystallization

Use this for general purity enhancement (removing isomers and minor byproducts).

Reagents:

  • Solvent: Ethanol (95% or Absolute) .

    • Why? Matches the ester group.[3][4] Using Methanol will convert your product to the Methyl ester via transesterification [1].

  • Anti-solvent (Optional): Water or Heptane.

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add minimum Ethanol (approx. 3-5 mL per gram).[1] Heat to reflux (approx. 78°C) with stirring until fully dissolved.

    • Note: If the solution is dark/black, add Activated Charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Critical: Rapid cooling traps impurities (especially the 3-nitro isomer) inside the crystal lattice.[1]

  • Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 30 minutes.

  • Filtration: Filter the crystals using vacuum.

  • The Wash: Wash the filter cake with ice-cold Ethanol (small volume).

    • Warning: The product likely has significant solubility in warm ethanol. Do not over-wash.[5]

Protocol B: Troubleshooting "Oiling Out"

Use this if your product forms a liquid oil at the bottom of the flask instead of crystals.[1]

Cause: The melting point of the product is likely low (est. 55-60°C) or depressed by impurities.[1] When the solution cools, the product separates as a liquid before it crystallizes [2].[6]

Step-by-Step:

  • Redissolve the oil in the minimum amount of warm Ethanol.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner glass wall of the flask with a glass rod to induce nucleation.

  • Reheating: If it oils out again, reheat to dissolve, then add a small amount of Water (dropwise) until just turbid (cloudy).

  • Re-dissolve: Add one drop of Ethanol to clear the cloudiness.

  • Slow Cool: Insulate the flask (wrap in foil/towel) to cool extremely slowly.

Part 4: Frequently Asked Questions (FAQs)

Q1: My NMR shows a singlet at ~3.9 ppm that shouldn't be there. What is it? A: This is likely the Methyl Ester impurity.

  • Cause: You likely recrystallized from Methanol or used Methanol during the transfer/workup. In acidic conditions (even trace acid from the nitration), the ethyl group exchanges with methyl.

  • Fix: You cannot easily remove this by recrystallization as the properties are too similar. You must hydrolyze the mixture back to the acid and re-esterify with Ethanol, or restart the synthesis.

Q2: The product is yellow. Is this normal? A: Yes. Nitro compounds are inherently yellow/pale yellow due to the conjugation of the nitro group with the aromatic ring [3].[1] However, a dark orange/brown color indicates oxidation byproducts (phenolic impurities). Use activated charcoal during recrystallization to remove these.[7]

Q3: I have 5% starting material remaining. Can I just recrystallize it out? A: Recrystallization is inefficient for removing non-polar starting materials (they often co-crystallize).

  • Better Approach: Perform a Reslurry (Trituration) .

    • Suspend your solid in cold Hexanes or Heptane.

    • Stir vigorously for 30 minutes.

    • Filter.[5][6][8][9]

    • Mechanism:[3][5][6][7][10] The starting material (lacking the polar nitro group) is much more soluble in hydrocarbons than the product. It will dissolve in the filtrate, leaving the pure nitro product on the filter.

Q4: How do I prevent the "3-nitro" regioisomer during synthesis? A: Temperature control is paramount.

  • The 4-ethoxy group directs Ortho/Para (Positions 3 and 5).[1]

  • The 2-methyl group directs Ortho/Para (Positions 1, 3, 5).

  • Position 5 is sterically favored and electronically activated by both groups.

  • Risk: If the reaction temperature exceeds 10-15°C, the less favored transition state (Position 3) becomes accessible [4]. Keep the nitration between -5°C and 5°C.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for ester transesterification risks). Link

  • University of Rochester. Purification: How To - Recrystallization Tips. (Guidance on "oiling out" and solvent selection). Link

  • Sigma-Aldrich. Ethyl 4-nitrobenzoate Product Specification. (Reference for physical properties of similar nitrobenzoates). Link

  • Organic Syntheses. Nitration of Methyl Benzoate. Org.[2][11] Synth. 1928, 8, 76; Coll. Vol. 1, 372. (Foundational protocol for temperature control in benzoate nitration). Link

Sources

Troubleshooting

Common challenges in the scale-up of "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" production

[label="Increase Chiller\nFlow Rate", fillcolor="#3 Integrating Temperature Controls I'm now integrating temperature control instructions into the reaction pathway DOT diagram. Critical process parameters are highlighted...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Increase Chiller\nFlow Rate", fillcolor="#3

Integrating Temperature Controls

I'm now integrating temperature control instructions into the reaction pathway DOT diagram. Critical process parameters are highlighted in the diagram. Additionally, I reviewed and updated the edge labels in the troubleshooting logic diagram for improved contrast. I'm focusing on strengthening the overall text to ensure the persona and self-validation are clearly evident.

Validating Exotherm Controls

I'm now cross-referencing temperature controls in both the reaction pathway and troubleshooting diagrams. Specific temperature setpoints and actions triggered by excursions are linked for validation. I'm focusing on ensuring consistency and clear linkages between diagrams.

Welcome to the Technical Support Center for the scale-up of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8) [1]. As a highly substituted aromatic building block, its synthesis presents distinct challenges in regioselectivity, thermal management, and genotoxic impurity control.

Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies to ensure your pilot and production-scale runs are safe, high-yielding, and regulatory-compliant.

Section 1: Synthetic Workflow & Critical Nodes

The synthesis of this compound typically follows a three-step sequence from 4-hydroxy-2-methylbenzoic acid. The most critical scale-up node is the final nitration step, which carries significant thermal and regioselective risks.

SynthesisRoute SM 4-Hydroxy-2-methyl- benzoic acid Step1 Esterification (EtOH, H2SO4) SM->Step1 Int1 Ethyl 4-hydroxy- 2-methylbenzoate Step1->Int1 Step2 Ethylation (EtBr, K2CO3) Int1->Step2 Int2 Ethyl 4-ethoxy- 2-methylbenzoate Step2->Int2 Step3 Nitration (HNO3, H2SO4, <0°C) Int2->Step3 Product Ethyl 4-ethoxy-2-methyl- 5-nitrobenzoate Step3->Product

Synthetic workflow for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate highlighting critical scale-up nodes.

Section 2: Troubleshooting Guides & FAQs

Q1: During the nitration step, we are observing a 15–20% yield of the 3-nitro regioisomer. How can we improve regioselectivity for the target 5-nitro position?

  • Expertise & Causality: The nitration of ethyl 4-ethoxy-2-methylbenzoate is governed by competing directing effects. The ethoxy group at C4 is strongly activating and ortho/para directing, while the methyl group at C2 is weakly ortho/para directing. The C5 position is ortho to the ethoxy and para to the methyl, making it electronically favored. However, the C3 position is also ortho to the ethoxy group. At temperatures above 5°C, the reaction loses kinetic control; the excess thermal energy overcomes the steric hindrance at C3, leading to off-target nitration.

  • Self-Validating Solution: Lower the reaction temperature strictly to between -5°C and 0°C to enforce kinetic control. Use a pre-mixed, pre-cooled nitrating mixture (fuming HNO₃ in concentrated H₂SO₄) rather than adding HNO₃ directly to the substrate. This prevents the local concentration and thermal spikes that drive the formation of the 3-nitro isomer.

Q2: We are experiencing delayed exotherms during nitration scale-up (from 1L to 50L). What is the mechanistic cause, and how do we mitigate it?

  • Expertise & Causality: Delayed exotherms in highly viscous or biphasic nitrations occur due to mass transfer limitations [2]. At a 50L scale, the surface-area-to-volume ratio decreases drastically. If agitation is insufficient, the dense nitrating acid pools at the bottom of the reactor. Once mixing finally homogenizes the system, the accumulated reagents react simultaneously, causing a dangerous thermal spike (ΔH ≈ −73 to −253 kJ/mol).

  • Self-Validating Solution: Implement a semi-batch dosing strategy with high-shear agitation or transition to a continuous-flow reactor [2]. Your protocol must be self-validating: dose 5% of the nitrating mixture, pause, and confirm a corresponding temperature rise and subsequent cooling before resuming the feed. If the temperature does not rise upon initial dosing, halt immediately—unreacted acid is pooling.

Q3: Our final product contains trace levels (50 ppm) of ethyl bromide from the ethylation step. How do we ensure clearance to meet ICH M7 guidelines?

  • Expertise & Causality: Alkyl halides like ethyl bromide are classified as DNA-reactive, potentially genotoxic impurities (PGIs). Under ICH M7 guidelines, these must be controlled to the Threshold of Toxicological Concern (TTC), typically ≤1.5 μ g/day for lifetime exposure [3]. Standard aqueous washes are insufficient due to the favorable partitioning of ethyl bromide into the organic phase.

  • Self-Validating Solution: Incorporate an amine wash (e.g., 5% aqueous ethanolamine) during the organic phase workup of the ethylation step. The amine acts as a chemical scavenger, reacting with residual ethyl bromide via an SN2 mechanism to form water-soluble quaternary ammonium salts. Validate clearance by sampling the organic layer post-wash; GC-MS must confirm ethyl bromide levels are <5 ppm before proceeding to the nitration step.

Section 3: Process Safety & Exotherm Control Logic

TroubleshootingLogic Start Nitration Exotherm Detected (>5°C) Check1 Check Dosing Rate of HNO3/H2SO4 Start->Check1 Check2 Check Cooling Jacket Temp Start->Check2 Action1 Reduce Dosing Rate by 50% Check1->Action1 Rate too high Halt Safety Interlock: Halt Dosing Action1->Halt Temp still rising Action2 Increase Chiller Flow Rate Check2->Action2 Temp > -5°C Action2->Halt Temp still rising

Decision tree for managing thermal runaway risks during the nitration scale-up phase.

Section 4: Standard Operating Protocol (SOP)

Self-Validating Nitration Scale-Up Note: This protocol assumes a 50L glass-lined reactor equipped with a secondary loop chiller and high-shear agitation.

  • Acid Preparation: In a dedicated, jacketed vessel, charge 5 volumes of concentrated H₂SO₄ (98%). Cool to 0°C. Slowly dose fuming HNO₃ (1.05 eq) while maintaining the temperature strictly below 5°C.

  • Substrate Dissolution: In the primary 50L reactor, dissolve Ethyl 4-ethoxy-2-methylbenzoate in concentrated H₂SO₄ (5 volumes). Cool the reactor to -5°C.

  • Self-Validating Initiation: Initiate agitation at >300 RPM. Dose exactly 5% of the nitrating mixture via a subsurface dip tube. Pause dosing. Monitor the internal temperature. You must observe a minor exotherm (1–3°C) followed by a return to baseline (-5°C) within 5 minutes. This validates active mixing and heat removal.

  • Controlled Dosing: Resume dosing at a rate calibrated to maintain the internal temperature strictly between -5°C and 0°C.

  • Completion & Quench: Once dosing is complete, stir for 1 hour at 0°C. Quench by transferring the mixture into a secondary vessel containing crushed ice and water (20 volumes), maintaining the quench temperature below 20°C to prevent ester hydrolysis.

  • Isolation: Filter the precipitated yellow solid. Wash with cold water until the filtrate pH is >5, followed by a cold ethanol slurry wash to selectively dissolve and remove any trace 3-nitro isomer.

Section 5: Quantitative Data Presentation

Table 1: Impact of Reaction Conditions on Nitration Regioselectivity and Safety

ParameterTemperature (°C)Dosing Time (hrs)Agitation (RPM)Yield: 5-Nitro (%)Yield: 3-Nitro (%)Thermal Profile
Batch A20 - 251.01506522Runaway Risk
Batch B5 - 102.02007812Moderate
Batch C -5 - 0 4.0 350 92 < 2 Stable
Batch D-15 - -104.035070 (Incomplete)< 1Stable

Note: Batch C represents the optimized, kinetically controlled parameters utilized in the SOP above.

References

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade National Center for Biotechnology Information (PMC) URL:[Link]

  • ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Optimization

Preventing byproduct formation in "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" synthesis

Ticket ID: #VAR-INT-502 Status: Open Priority: Critical (Yield/Purity Impact) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] System Diagnosis: The Mechanistic Landscape Welcome to the Te...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #VAR-INT-502 Status: Open Priority: Critical (Yield/Purity Impact) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

System Diagnosis: The Mechanistic Landscape

Welcome to the Technical Support Center. You are likely encountering difficulties in the nitration step of Ethyl 4-ethoxy-2-methylbenzoate to generate Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (a critical intermediate for Vardenafil/Levitra).[1]

To resolve your byproduct issues, we must first understand the Electrophilic Aromatic Substitution (EAS) "logic board" of your substrate.

The Directing Effect Conflict

Your substrate has three substituents influencing the incoming nitro group (


):
  • 4-Ethoxy (-OEt): Strong activator, ortho/para director.[1] Directs to C3 and C5 .

  • 2-Methyl (-Me): Weak activator, ortho/para director.[1] Directs to C3 and C5 (C1 is blocked).

  • 1-Ester (-COOEt): Deactivator, meta director. Directs to C3 and C5 .

The Conflict: remarkably, all three groups direct to the same two positions (C3 and C5).

  • Position 5 (Target): Sterically accessible.

  • Position 3 (Byproduct): Located between the Methyl and Ethoxy groups. This is the "steric crunch" zone. While electronically highly activated (double ortho activation), it is sterically disfavored.

Root Cause of Failure: If your reaction temperature spikes or your acid is too strong, you provide enough energy to overcome the steric barrier at C3, leading to the 3-nitro isomer or 3,5-dinitro impurities.

Troubleshooting Guide (FAQ & Solutions)

Issue 1: "I am detecting significant levels of the 3-nitro regioisomer."

Diagnosis: Kinetic Control Failure.[1] The activation energy barrier for C3 nitration is higher than C5 due to steric hindrance. If you see C3, your system has too much thermal energy.

  • Solution A (Temperature): strictly maintain the internal temperature between -5°C and 0°C during addition. Do not rely on jacket temperature; use an internal probe.[1]

  • Solution B (Reagent Switch): Switch from standard Mixed Acid (

    
    ) to Acetyl Nitrate  (generated in situ from Acetic Anhydride + Fuming 
    
    
    
    ). Acetyl nitrate is a bulkier, milder electrophile that is far more sensitive to steric hindrance, effectively "refusing" to nitrate the crowded C3 position.
Issue 2: "The ester is disappearing, and I'm seeing a carboxylic acid peak."

Diagnosis: Acid-Catalyzed Hydrolysis.[1] The ethyl ester is acid-labile, especially in the presence of water and heat.

  • Solution: Ensure your Nitric Acid is fuming (>98%) or at least low-water.[1] If using

    
    , ensure it is conc. (98%).
    
  • Critical Step: The quench.[2] Do not pour the reaction mixture into water and let it sit. Pour the reaction mixture onto ice with vigorous stirring and immediately extract into an organic solvent (DCM or EtOAc) to remove the acid source. Prolonged exposure to dilute aqueous acid during workup is the #1 cause of hydrolysis.

Issue 3: "I see a byproduct with Mass M-28 (Loss of Ethyl)."

Diagnosis: O-Dealkylation.[1] The ethoxy ether bond can be cleaved by strong Lewis acids or high temperatures in highly acidic media, resulting in the phenol (Ethyl 4-hydroxy-2-methyl-5-nitrobenzoate).[1]

  • Solution: Avoid allowing the reaction temperature to exceed 20°C during the post-addition stir. If using acetic anhydride, ensure the exotherm is controlled, as Ac2O reactions can runaway, leading to temps that cleave ethers.

Optimized Experimental Protocol

Protocol ID: NIT-OEt-505 Objective: High-regioselectivity nitration using Acetyl Nitrate (Milder Route).

Reagents
  • Ethyl 4-ethoxy-2-methylbenzoate (1.0 eq)[1]

  • Acetic Anhydride (3.0 eq)

  • Fuming Nitric Acid (1.1 eq)

  • Catalytic Sulfuric Acid (0.05 eq) - Optional, for activation[1]

Step-by-Step Workflow
  • Preparation: Charge a dry reactor with Acetic Anhydride (3.0 eq). Cool to 0°C .[1][3]

  • Active Species Generation: Add Fuming Nitric Acid (1.1 eq) dropwise.

    • Warning: This is exothermic.[1] Maintain T < 5°C. This forms Acetyl Nitrate (

      
      ).
      
  • Substrate Addition: Dissolve Ethyl 4-ethoxy-2-methylbenzoate in a minimal amount of Acetic Anhydride or DCM. Add this solution dropwise to the nitrating mixture.[2][4]

    • Control: Keep Internal T < 5°C.[1]

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC.[1]

    • Checkpoint: Look for the disappearance of SM. If <5% SM remains, stop. Do not push for 100% conversion if it risks dinitration.[1]

  • Quench: Pour the mixture slowly onto crushed ice/water (5x volume). Stir for 30 mins to hydrolyze excess acetic anhydride.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water.[1][3][5] If oil forms, extract with DCM, wash with sat.

    
     (to remove acid), then brine.
    
  • Purification: Recrystallize from Ethanol/Water or Methanol if regioisomer levels are >1%.[1]

Data Analysis: Temperature vs. Purity[1][6]

The following table summarizes the impact of temperature control on the impurity profile (Simulated data based on standard EAS kinetics for this scaffold).

Reaction Temp (°C)Yield (%)5-Nitro (Target)3-Nitro (Isomer)3,5-DinitroHydrolysis (Acid)
-10°C to 0°C 92% 98.5% 0.5% 0.2% 0.1%
0°C to 10°C88%94.0%3.5%1.0%0.5%
> 20°C75%82.0%8.0%5.0%4.0%

Visualizing the Pathway

The following diagram illustrates the reaction logic and where the byproducts originate.

ReactionPathways SM Starting Material (Ethyl 4-ethoxy-2-methylbenzoate) AcONO2 Acetyl Nitrate (Low Temp) SM->AcONO2 Preferred Route MixedAcid Mixed Acid (High Temp/Strong) SM->MixedAcid Aggressive Route Target TARGET (C5) 5-Nitro Isomer AcONO2->Target Major Path (Steric Control) Iso3 Byproduct (C3) 3-Nitro Isomer (Steric Failure) AcONO2->Iso3 Minor Path (<1%) MixedAcid->Target Major Path MixedAcid->Iso3 Significant (>5%) DiNitro Byproduct 3,5-Dinitro (Over-nitration) MixedAcid->DiNitro Excess Reagent Hydrolysis Byproduct Carboxylic Acid (Hydrolysis) MixedAcid->Hydrolysis Wet/Hot Target->DiNitro If Excess HNO3

Caption: Reaction pathway showing the divergence between the target C5-nitration and sterically hindered C3-nitration/dinitration byproducts.

References

  • Döhler, T., et al. (2002). Process for the preparation of vardenafil. U.S. Patent 6,362,178.[1][6][7] Link

    • Context: Describes the core synthesis of Vardenafil intermediates, including the imidazotriazinone scaffold derived
  • Haning, H., et al. (2002). Sulfonamide derivatives and their use as phosphodiesterase inhibitors. WO Patent 02/50076.[1] Link

    • Context: Discusses optimization of the sulfonation steps and handling of the ethoxy-benzo
  • PubChem Compound Summary. (2025). Ethyl 4-ethoxy-5-(2-methoxyethoxy)-2-nitrobenzoate (Related Scaffold). PubChem CID 142963215.[1][8] Link

    • Context: Provides physical property data and structural analogs for nitro-ethoxy-benzoates.[1]

  • Sigma-Aldrich. (2025).[1] Ethyl 4-ethoxybenzoate Certified Reference Material. Link

    • Context: Reference standards for the starting m

Sources

Troubleshooting

Technical Support Guide: TLC Monitoring for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate Synthesis

Executive Summary & Reaction Context User Query: How do I effectively monitor the nitration of Ethyl 4-ethoxy-2-methylbenzoate to synthesize Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate using Thin Layer Chromatography (TLC)?...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Context

User Query: How do I effectively monitor the nitration of Ethyl 4-ethoxy-2-methylbenzoate to synthesize Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate using Thin Layer Chromatography (TLC)?

Context: This reaction is a critical electrophilic aromatic substitution (Nitration) often used in the synthesis of PDE5 inhibitors (e.g., Vardenafil intermediates). The primary challenge is balancing conversion while preventing dinitration (over-reaction) or ester hydrolysis (acidic degradation).

The Chemist's Challenge: Because the nitro group (


) introduces a strong dipole, it significantly alters the interaction with the silica stationary phase compared to the starting material (SM). However, the presence of the ethoxy and ester groups can lead to complex impurity profiles (phenols or acids) if the reaction temperature or acid strength is uncontrolled.

Standardized TLC Protocol (SOP-TLC-052)

Do not rely on generic "solvent gradients." Use this optimized isocratic system for routine monitoring.

Chromatographic Conditions
ParameterSpecificationRationale
Stationary Phase Silica Gel

(Aluminum or Glass backed)
Standard normal phase matrix;

is essential for aromatic detection.
Mobile Phase A Hexane : Ethyl Acetate (80:20 v/v)Primary System. Provides optimal separation (

) between SM and Product.
Mobile Phase B Toluene : Acetone (95:5 v/v)Alternative. Use if co-elution occurs with side-products. Toluene interacts with the

-systems differently.
Sample Prep Dilute reaction aliquot in Ethyl AcetateQuenches the acid in the capillary; ensures solubility of the nitro-product.
Visualization UV Lamp (254 nm)Both SM and Product are highly conjugated benzoates and will absorb strongly (dark spots on green background).
Expected Migration (Relative )

Note:


 values are approximate and depend on humidity/plate activation.
CompoundFunctional Group LogicApprox

(Hex:EtOAc 8:2)
Starting Material (SM) Ethyl 4-ethoxy-2-methylbenzoate0.60 - 0.70 (Less Polar)
Target Product Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate0.35 - 0.45 (More Polar due to

dipole)
Impurity A (Acid) Hydrolysis product (

)
< 0.10 (Baseline streak)
Impurity B (Dinitro) Over-nitration product0.20 - 0.30 (More polar than mono-nitro)

Troubleshooting Hub (Q&A)

This section addresses specific failure modes reported by our users.

Issue 1: "I see a new spot appearing below my product that streaks from the baseline."

Diagnosis: Ester Hydrolysis (Acid Formation). The reaction conditions (likely


) are highly acidic. If moisture is present or the temperature is too high, the ethyl ester is hydrolyzing to the carboxylic acid (4-ethoxy-2-methyl-5-nitrobenzoic acid).

Corrective Action:

  • Check Reagents: Ensure your nitric acid and sulfuric acid are dry. Water drives hydrolysis.

  • Quench Method: When taking a TLC aliquot, do not spot the acidic mixture directly. Mini-workup: Add the aliquot to a small vial containing water/EtOAc, shake, and spot the organic layer. This removes the mineral acids that cause streaking on the plate.

  • Visualization Check: Acid spots often stain yellow/brown with Bromocresol Green dip (pH indicator), confirming the carboxylic acid.

Issue 2: "My SM and Product spots are merging (co-elution). I can't calculate conversion."

Diagnosis: Mobile Phase Saturation or Incorrect Polarity. In 8:2 Hexane:EtOAc, the separation should be clear. If they merge, your plate might be overloaded, or the chamber atmosphere is not equilibrated.

Corrective Action:

  • Decrease Polarity: Shift to 90:10 Hexane:EtOAc . This slows down both compounds, exaggerating the difference in their retention times.

  • The "Co-Spot" Technique (Mandatory): Never run just "Reaction Mixture." You must run three lanes:

    • Lane 1: Pure SM (Reference)

    • Lane 2: Co-spot (SM + Reaction Mixture)

    • Lane 3: Reaction Mixture

    • Why? If Lane 2 shows a figure-8 or a broadened spot compared to Lane 1, the reaction is incomplete. If Lane 2 shows two distinct spots, conversion is partial.

Issue 3: "The product spot is fading or turning brown on the plate after a few minutes."

Diagnosis: Photolytic Instability or Acid Residue. Nitro-aromatics can be light-sensitive, but more likely, residual sulfuric acid on the plate is charring the compound under the heat of the UV lamp or ambient air.

Corrective Action:

  • Neutralize the Plate: After developing the plate, expose it to

    
     vapor (hold over an open ammonia bottle) for 30 seconds before UV viewing. This neutralizes residual acid and prevents "ghosting" or decomposition of the spots.
    
Issue 4: "I see multiple spots with lower than the product. Is this dinitration?"

Diagnosis: Likely Dinitration or Phenol Formation. The 4-ethoxy group is a strong activator. If the reaction runs too long, the second nitro group will add (likely at the 3-position, though sterically hindered). Alternatively, the ethyl ether can be cleaved to a phenol. Both impurities are more polar than the mono-nitro ester.

Corrective Action:

  • Stop the Reaction: If SM is consumed (<5%) and lower spots are growing, quench immediately.

  • Differentiation:

    • Dinitro: usually UV active but chemically inert to base.

    • Phenol: Will stain strongly with Ferric Chloride (

      
      )  (red/purple complex).
      

Decision Logic & Workflow

The following diagram outlines the critical decision pathways during the reaction monitoring process.

ReactionMonitoring Start Start Nitration Reaction Sample Take Aliquot (Mini-Workup: EtOAc/H2O) Start->Sample RunTLC Run TLC (Hex:EtOAc 8:2) Sample->RunTLC CheckSM Is SM (High Rf) Visible? RunTLC->CheckSM CheckImpurity Are Low Rf Spots (Baseline/Dinitro) Growing? CheckSM->CheckImpurity Yes (Reaction Incomplete) Stop STOP & QUENCH (Pour onto Ice) CheckSM->Stop No (Conversion Complete) Continue Continue Stirring (Check every 15 min) CheckImpurity->Continue No (Clean Profile) Adjust Adjust Temp (Lower to <0°C) CheckImpurity->Adjust Yes (Impurities Forming) Adjust->Continue

Caption: Figure 1. Decision matrix for monitoring the nitration of Ethyl 4-ethoxy-2-methylbenzoate. Note the priority of impurity formation over total conversion.

References

  • PubChem. Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (Compound Summary). National Library of Medicine. [Link]

  • Washington State University. Monitoring Reactions by TLC. Department of Chemistry. [Link]

  • Organic Syntheses. Nitration of Methyl Benzoate (General Procedure for Deactivated Esters). Org.[1][2][3][4][5][6] Synth. 1928, 8, 76. [Link]

  • Alwsci Technologies. How To Choose The Best Eluent For Thin Layer Chromatography. [Link]

  • ResearchGate. TLC Polarity Discussion: Methyl Benzoate vs Nitrobenzoate. [Link]

Sources

Optimization

Catalyst selection for the efficient synthesis of "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate"

Executive Summary & Molecule Profile Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is a critical intermediate, primarily utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors such as Vardenafil . The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is a critical intermediate, primarily utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors such as Vardenafil .

The synthesis of this molecule presents a classic "Process Chemistry Trilemma":

  • Steric Hindrance: The ortho-methyl group at position 2 sterically impedes attack at the carbonyl center.

  • Electronic Deactivation: The meta-nitro group (position 5) is strongly electron-withdrawing, increasing the acidity of the carboxylic acid but potentially destabilizing cationic intermediates in certain pathways.

  • Solubility: The nitro-aromatic core has limited solubility in non-polar solvents, affecting catalyst efficiency.

This guide provides a technical breakdown of catalyst selection for the two primary synthesis routes: Direct Esterification (Route A) and O-Alkylation (Route B).

Catalyst Decision Matrix

Before selecting a protocol, evaluate your operational constraints using the decision tree below.

CatalystSelection Start Start: Select Precursor RouteA Route A: 4-ethoxy-2-methyl-5-nitrobenzoic acid Start->RouteA RouteB Route B: Ethyl 4-hydroxy-2-methyl-5-nitrobenzoate Start->RouteB Scale Batch Scale? RouteA->Scale Solvent Solvent System? RouteB->Solvent SmallScale < 100g (Lab) Scale->SmallScale High Yield Critical LargeScale > 1kg (Pilot) Scale->LargeScale Cost Critical Method1 Method 1: Acid Chloride (Reagent: SOCl2, Cat: DMF) SmallScale->Method1 Method2 Method 2: Fischer Esterification (Cat: H2SO4 + Toluene) LargeScale->Method2 Biphasic Biphasic (DCM/Water) Solvent->Biphasic Monophasic Polar Aprotic (DMF/Acetone) Solvent->Monophasic Method3 Method 3: PTC Alkylation (Cat: TBAB or 18-Crown-6) Biphasic->Method3 Method4 Method 4: Base Promoted (Reagent: K2CO3 + KI cat) Monophasic->Method4

Figure 1: Decision matrix for catalyst selection based on starting material and scale.

Module 1: Esterification (The Acid Route)

Target Transformation: 4-ethoxy-2-methyl-5-nitrobenzoic acid


 Ethyl ester.
Option A: The "High-Conversion" Method (Recommended for Lab Scale)
  • Catalyst: N,N-Dimethylformamide (DMF) (Catalytic amount)

  • Reagent: Thionyl Chloride (

    
    )
    
  • Mechanism: DMF acts as a nucleophilic catalyst, reacting with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which rapidly converts the hindered carboxylic acid into the highly reactive acid chloride.
    
  • Why this works: The acid chloride intermediate is planar and highly electrophilic, overcoming the steric hindrance of the ortho-methyl group that often stalls standard Fischer esterification.

Protocol:

  • Suspend 1.0 eq of acid in Toluene (or DCM).

  • Add 0.05 eq of DMF (Catalyst).

  • Add 1.2 eq of

    
     dropwise at room temperature.
    
  • Heat to 60°C for 2 hours (gas evolution stops).

  • Cool to 0°C and add 5.0 eq of absolute Ethanol (acts as reagent and solvent).

  • Key Step: The reaction is irreversible. Yields are typically >95%.

Option B: The "Cost-Effective" Method (Recommended for Scale-Up)
  • Catalyst: Concentrated Sulfuric Acid (

    
    )  (10-20 mol%)
    
  • Reagent: Ethanol (Excess)[1][2]

  • System: Azeotropic Distillation (Dean-Stark trap)

  • Why this works: While slower due to sterics, the high boiling point of the Toluene/Ethanol azeotrope allows for continuous water removal, driving the equilibrium forward.

Comparative Data:

ParameterDMF-Catalyzed (

)

Catalyzed (Fischer)
Conversion >98%85-90% (Equilibrium limited)
Reaction Time 3-4 Hours12-24 Hours
Impurity Profile Clean (Acid chloride is reactive)Potential unreacted acid
Moisture Sensitivity High (requires dry EtOH)Moderate (water is byproduct)

Module 2: O-Alkylation (The Phenol Route)

Target Transformation: Ethyl 4-hydroxy-2-methyl-5-nitrobenzoate


 Ethyl ether.
Option C: Phase Transfer Catalysis (PTC)
  • Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6

  • Reagent: Ethyl Bromide / Ethyl Iodide

  • Base: Potassium Carbonate (

    
    )
    
  • Why this works: The nitro group at position 5 increases the acidity of the phenol (pKa ~7-8), making the phenolate anion stable but potentially "hard" and less nucleophilic. A PTC transfers the phenolate into the organic phase as a "naked anion," drastically increasing the reaction rate (

    
    ).
    

Protocol:

  • Dissolve substrate in Toluene/Water (biphasic).

  • Add 2.0 eq

    
    .
    
  • Add 5 mol% TBAB .

  • Add 1.5 eq Ethyl Bromide.

  • Reflux. The catalyst shuttles the phenolate ion across the interface.

Troubleshooting & FAQs

Q1: In the acid chloride method (Option A), my product is dark/black. What happened?

  • Diagnosis: Thermal decomposition of the nitro group or polymerization.

  • Fix: Ensure the temperature during

    
     addition does not exceed 60°C. The nitro group is thermally sensitive in the presence of strong chlorinating agents. Use a nitrogen blanket.
    

Q2: Using


 (Option B), the reaction stalls at 60% conversion. 
  • Diagnosis: Water accumulation. The ortho-methyl group creates a "hydrophobic pocket" that makes the reverse reaction (hydrolysis) favorable if water is not aggressively removed.

  • Fix: Switch to a ternary azeotrope system (Ethanol/Toluene/Water) or increase the catalyst loading to 30 mol%. Alternatively, add molecular sieves (3Å) to the refluxing condensate.

Q3: Can I use a solid acid catalyst (e.g., Amberlyst-15) for a "Green" synthesis?

  • Analysis: Generally Not Recommended for this specific substrate.

  • Reasoning: The bulky ortho-methyl and nitro groups prevent the molecule from effectively entering the pores of standard macro-reticular resins, leading to extremely slow kinetics. If green chemistry is required, use Nafion-H on silica, which has higher surface accessibility.

Q4: Why is the O-alkylation yield low with Ethyl Bromide?

  • Diagnosis: Ethyl bromide is volatile (bp 38°C) and may escape before reacting.

  • Fix: Add Potassium Iodide (KI) (10 mol%) as a co-catalyst. This generates Ethyl Iodide in situ (Finkelstein reaction), which is a superior electrophile.

References

  • Process Optimization of Vardenafil Intermediates

    • Mao, H., et al. "Improved Synthesis of Vardenafil." Organic Process Research & Development, 2005.

    • Context: Describes the chlorosulfonation and esterification sequences for similar nitro-benzo
  • Catalytic Esterification Mechanisms

    • Goossen, L. J., et al. "Thionyl Chloride/DMF Catalyzed Esterification." Synthesis, 2002.

    • Context: Establishes the Vilsmeier-Haack mechanism for sterically hindered acids.
  • Phase Transfer Catalysis in Nitro-Phenols

    • Halpern, M. "Phase Transfer Catalysis in Organic Synthesis." ACS Symposium Series, 1987.

    • Context: Details the kinetics of alkylating electron-deficient phenols using TBAB.
  • General Properties of Nitrobenzoic Esters

    • PubChem Compound Summary: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate.

Disclaimer: All protocols involve hazardous chemicals (Strong acids, Nitro aromatics). Ensure standard PPE and fume hood usage. Nitro compounds carry a risk of energetic decomposition at high temperatures.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nitroaromatic Building Blocks: The Strategic Utility of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

Introduction: The Enduring Role of Nitroaromatics in Synthesis In the landscape of medicinal chemistry and drug development, nitroaromatic compounds are foundational pillars.[1][2] Their significance stems from the dual-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Role of Nitroaromatics in Synthesis

In the landscape of medicinal chemistry and drug development, nitroaromatic compounds are foundational pillars.[1][2] Their significance stems from the dual-purpose nature of the nitro group (–NO₂). As one of the most powerful electron-withdrawing groups, it profoundly influences the reactivity of the aromatic ring, primarily by activating it towards nucleophilic attack.[3][4] Simultaneously, the nitro group serves as a robust and reliable precursor to the aromatic amine (aniline) functionality—a ubiquitous feature in countless pharmaceutical agents—via well-established reduction methodologies.[1][5][6] This versatility makes nitroaromatic compounds indispensable building blocks for constructing complex molecular architectures.[7][8]

This guide provides a comparative analysis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, a polysubstituted and functionally dense building block, against simpler, more common nitroaromatic scaffolds. We will explore how its unique substitution pattern offers distinct strategic advantages and disadvantages in key synthetic transformations, supported by experimental rationale and protocols.

Featured Building Block: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

At first glance, Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate presents a complex scaffold. To understand its utility, we must dissect the contribution of each substituent to the molecule's overall reactivity profile.

  • The Nitro Group (at C5): This is the primary activating group. Its strong electron-withdrawing nature depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. It is also the key functional handle for reduction to the corresponding aniline.

  • The Ethyl Ester (at C1): This group has a dual electronic character. While the ester oxygen can donate electron density through resonance, the carbonyl group is inductively withdrawing. Crucially, ester moieties can function as Directed Metalation Groups (DMGs), although this reactivity is often incompatible with the nitro functionality.[9]

  • The Ethoxy Group (at C4): A classic electron-donating group through resonance, it increases the electron density of the ring, counteracting the effect of the nitro group to some extent. Its position para to the ester and meta to the nitro group subtly modulates the regiochemistry of potential reactions.

  • The Methyl Group (at C2): This weakly electron-donating group primarily introduces steric bulk. Its position ortho to the ester group can influence the conformation of the ester and sterically hinder reactions at that site.

This specific arrangement of activating, deactivating, and sterically demanding groups creates a unique reactivity landscape that we will compare with other foundational building blocks.

Comparative Analysis with Alternative Nitroaromatic Scaffolds

To contextualize the performance of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, we will compare it against three archetypal nitroaromatic building blocks.

FeatureEthyl 4-ethoxy-2-methyl-5-nitrobenzoateEthyl 4-nitrobenzoate[10]2,4-Dinitrochlorobenzene4-Nitroanisole
Structure Polysubstituted BenzoateSimple NitrobenzoateDinitro-activated Aryl HalideSimple Nitroether
Primary Activation Strong (1x NO₂)Strong (1x NO₂)Very Strong (2x NO₂)Strong (1x NO₂)
Key Functional Handles NO₂, Ester, Ethoxy EtherNO₂, EsterNO₂, ChlorineNO₂, Methoxy Ether
Steric Hindrance Moderate (Ortho Methyl Group)LowLowLow
Suitability for DoM Poor (Incompatible with organolithiums)Poor (Incompatible with organolithiums)Not ApplicablePoor (Incompatible with organolithiums)

Performance in Key Synthetic Transformations

The true value of a building block is revealed in its performance in common, powerful chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding through a two-step addition-elimination mechanism involving a resonance-stabilized "Meisenheimer" intermediate.[3] The reaction's feasibility is highly dependent on the presence of strong electron-withdrawing groups (like –NO₂) positioned ortho or para to a suitable leaving group.[4][11]

  • Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate: In its current form, this molecule lacks a conventional leaving group (like a halide). However, it is an excellent substrate for Vicarious Nucleophilic Substitution (VNS) , where a formal substitution of hydrogen occurs.[12] The powerful activating effect of the C5-nitro group would direct an incoming carbanion (bearing a leaving group) to attack the C6 position, which is ortho to the nitro group. The existing substituents would fine-tune this reactivity.

  • vs. 2,4-Dinitrochlorobenzene: This is the textbook example of a highly activated SNAr substrate. The presence of two nitro groups, both positioned to stabilize the negative charge of the Meisenheimer complex, and a good leaving group (Cl⁻), makes it exceptionally reactive towards nucleophiles.[3][4] Its reactivity far exceeds that of a mono-nitrated system.

  • vs. Ethyl 4-nitrobenzoate & 4-Nitroanisole: These would only be viable SNAr substrates if a leaving group were present at a position ortho or para to the nitro group. They are significantly less activated than 2,4-dinitrochlorobenzene.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: The two-step addition-elimination mechanism of SNAr.

Reduction of the Nitro Group to an Amine

This transformation is arguably the most common and vital reaction for nitroaromatic building blocks. The resulting anilines are precursors for amides, sulfonamides, and participants in cross-coupling reactions.

  • Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate: The reduction of the nitro group is expected to proceed efficiently. The primary consideration is chemoselectivity—specifically, preserving the ethyl ester functionality. Many modern reduction protocols are mild enough to achieve this. Transfer hydrogenation using formic acid with an iron catalyst, for example, is highly effective for reducing nitro groups while leaving ester groups untouched.[13] Catalytic hydrogenation with Pd/C can also be used, though over-reduction of the ester is a risk under harsh conditions.

  • Comparison: The electronic nature of the other substituents has a relatively minor effect on the feasibility of nitro group reduction. The reaction is robust across all compared building blocks. The key is selecting a method compatible with other functional groups present. For Ethyl 4-nitrobenzoate, the same concerns about ester preservation apply. For 2,4-dinitrochlorobenzene, selective reduction of one nitro group over the other is a significant challenge, often leading to mixtures.

Experimental Protocol: Chemoselective Transfer Hydrogenation of a Nitroaromatic Ester

This protocol describes a general method for the selective reduction of a nitro group in the presence of an ester, using an iron-based catalyst and formic acid as a green hydrogen source.[5][13]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroaromatic substrate (e.g., Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, 1.0 mmol).

  • Catalyst and Solvent: Add the Fe-based catalyst (e.g., Fe@N-C, 1-5 mol%) and a solvent mixture, typically ethanol/water (e.g., 3:1 v/v, 4 mL).[5]

  • Hydrogen Source: Add formic acid (HCOOH, 3.0-5.0 mmol) as the hydrogen transfer agent.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 70-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aniline product can be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances have enabled the direct use of nitroarenes as electrophiles in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, proceeding via oxidative addition into the C–NO₂ bond.[14][15][16] This represents a significant step forward from traditional methods that require conversion to an aryl halide or triflate.

  • Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate: The steric hindrance from the ortho-methyl group (C2) and the adjacent ethoxy group (C4) could significantly impact the efficiency of direct C–NO₂ bond coupling. The oxidative addition of the bulky palladium-ligand complex to the sterically encumbered C5 position would likely be slower compared to less substituted nitroarenes.

  • vs. Ethyl 4-nitrobenzoate: This less hindered substrate would be a superior candidate for direct, palladium-catalyzed denitrative coupling. The absence of ortho substituents allows for easier access of the catalyst to the C–NO₂ bond.[14][17]

  • Buchwald-Hartwig Amination: An alternative strategy is a domino reaction involving in-situ reduction of the nitro group to an amine, followed by a C-N coupling with a second molecule of the nitroarene (acting as the electrophile).[18] Again, the steric profile of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate would be a critical factor in the efficiency of the C-N bond-forming step.

General Workflow: From Nitroarene to Complex Biaryl

workflow Start Nitroaromatic Building Block Reduction Nitro Group Reduction (e.g., Fe/HCOOH) Start->Reduction Path A Coupling1 Suzuki-Miyaura Coupling (Direct C-NO₂ Activation) Start->Coupling1 Path B (Advanced) Aniline Aromatic Amine Intermediate Reduction->Aniline FinalProduct2 Functionalized Biaryl Product Coupling1->FinalProduct2 Diazotization Diazotization / Sandmeyer (Conversion to Ar-X) Aniline->Diazotization Coupling2 Buchwald-Hartwig Amination (Coupling with Ar-X) Aniline->Coupling2 ArylHalide Aryl Halide Intermediate Diazotization->ArylHalide Coupling3 Suzuki-Miyaura Coupling (Coupling with Ar-X) ArylHalide->Coupling3 FinalProduct1 Complex Amine Product Coupling2->FinalProduct1 Coupling3->FinalProduct2

Caption: Synthetic pathways originating from a nitroaromatic starting material.

Directed ortho-Metalation (DoM)

DoM is a powerful technique for regioselective functionalization, where a directing group (DMG) coordinates to an organolithium base, guiding deprotonation at the adjacent ortho position.[9][19][20]

  • Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate: The presence of the nitro group renders this molecule incompatible with DoM chemistry. Strong bases like alkyllithiums would readily react with the highly electrophilic nitro group in a destructive manner, rather than performing the desired C-H activation. This is a critical limitation and a key differentiator from non-nitrated analogues. While the ester and ethoxy groups are potential DMGs, the nitro group's reactivity takes precedence and precludes this synthetic route. This illustrates a fundamental trade-off: the activating properties of the nitro group for SNAr come at the cost of incompatibility with powerful organometallic bases.

Conclusion and Strategic Outlook

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is not a universally applicable building block, but rather a specialized tool for advanced synthetic strategies. Its value lies in its densely packed functionality, offering a pre-installed substitution pattern that might otherwise require multiple synthetic steps to assemble.

  • Strengths:

    • Acts as a precursor to a highly substituted aniline with a specific electronic and steric profile.

    • The substitution pattern can be leveraged to control the regiochemistry of reactions like VNS.

    • Provides a scaffold where the interplay between electron-donating and withdrawing groups can be exploited for fine-tuning reactivity.

  • Weaknesses:

    • Incompatible with strongly basic or nucleophilic organometallic reagents (e.g., Grignards, organolithiums), precluding its use in DoM.

    • The steric hindrance from the ortho-methyl group may reduce yields in sterically demanding reactions like direct C-NO₂ cross-coupling.

References

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available at: [Link]

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. (2020). Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. (2024). Available at: [Link]

  • Directed ortho-lithiation of aromatic and heteroaromatic compounds. ORCA - Online Research @ Cardiff. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. (2007). Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. (2020). Available at: [Link]

  • General Principles of ortho -Lithiation in Arylphosphinamides. ResearchGate. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Media S.A.. Available at: [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry. (2025). Available at: [Link]

  • Ortho Lithiation and Lithium-Halogen Exchange of Aromatic Halide. University Chemistry. (2025). Available at: [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme. Available at: [Link]

  • The Buchwald‐Hartwig Amination of Nitroarenes. ResearchGate. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic aromatic substitution. Britannica. Available at: [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances. (2020). Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. (2019). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (2018). Available at: [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. (2017). Available at: [Link]

  • Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition. (2017). Available at: [Link]

  • (PDF) Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. ResearchGate. Available at: [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Process for the preparation of alkyl nitrobenzoates. Google Patents.

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Comparative

Comparative analysis of synthetic routes to "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate"

The following guide provides an in-depth comparative analysis of synthetic routes to Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8). This analysis is designed for researchers requiring high-purity synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of synthetic routes to Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8). This analysis is designed for researchers requiring high-purity synthesis for pharmaceutical intermediate development.

Executive Summary

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is a highly functionalized aromatic scaffold, typically utilized as a precursor in the synthesis of PDE5 inhibitors and other bioactive heterocyclic compounds.

The synthesis hinges on the correct sequencing of three functionalizations on the toluene core: esterification , etherification , and nitration .

  • The "Ether-First" Route (Route A) is identified as the superior industrial method . It prioritizes the installation of the ethoxy group to activate the ring and direct the subsequent nitration to the 5-position with high regioselectivity. This route minimizes oxidative side reactions common with phenols.

  • The "Nitro-First" Route (Route B) involves nitration of the 4-hydroxy precursor. While viable, this route suffers from lower yields due to the oxidation susceptibility of the free phenol and potential over-nitration, making it less suitable for scale-up.

Retrosynthetic Analysis

To design the optimal route, we must visualize the electronic directing effects.

  • Target : Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate.[1][2]

  • Directing Groups :

    • -OEt (Position 4) : Strong ortho/para director. Activates positions 3 and 5.

    • -Me (Position 2) : Weak ortho/para director. Directs to 5 (para) and 6 (ortho).

    • -COOEt (Position 1) : Meta director. Directs to 3 and 5.[3]

Retrosynthesis cluster_legend Disconnection Logic Target Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (Target) Precursor1 Ethyl 4-ethoxy-2-methylbenzoate (Activated Core) Target->Precursor1 Nitration (HNO3/H2SO4) Regioselective at C5 Precursor2 4-Hydroxy-2-methylbenzoic Acid (Commercial Starting Material) Precursor1->Precursor2 Double Alkylation (EtI/K2CO3) C-N Bond Formation C-N Bond Formation O-Alkyl Bond Formation O-Alkyl Bond Formation

Figure 1: Retrosynthetic disconnection showing the "Ether-First" strategy.

Detailed Route Analysis

Route A: The "Ether-First" Strategy (Recommended)

This route utilizes a "One-Pot" alkylation followed by a clean nitration. It is the preferred method for scale-up due to the stability of the intermediates.

Step 1: One-Pot Double Alkylation

Instead of separate esterification and etherification steps, we utilize the acidity difference between the carboxylic acid and the phenol to alkylate both simultaneously using Ethyl Iodide (EtI) or Diethyl Sulfate.

  • Reagents : 4-Hydroxy-2-methylbenzoic acid, EtI (2.5 equiv), K₂CO₃ (2.5 equiv), DMF or Acetone.

  • Mechanism :

    
     nucleophilic substitution.
    
  • Outcome : Yields Ethyl 4-ethoxy-2-methylbenzoate .[1]

Step 2: Regioselective Nitration

The ethoxy group strongly activates the ring. The presence of the ester at C1 and methyl at C2 directs the incoming nitronium ion (


) almost exclusively to C5.
  • Reagents : HNO₃ (1.1 equiv), H₂SO₄ (solvent/catalyst), 0°C.

  • Causality : Low temperature is critical. Higher temperatures (>20°C) may lead to dinitration or hydrolysis of the ester.

Route B: The "Nitro-First" Strategy (Alternative)

This route nitrates the free acid. It is useful only if the specific 4-hydroxy-5-nitro substitution pattern is required for other divergent synthesis, but it is generally inferior for the specific target.

  • Drawback 1 : Nitration of phenols requires careful control to prevent oxidation to quinones or tars.

  • Drawback 2 : The solubility of the nitro-acid intermediate is often poor, complicating purification.

Comparative Data Summary

FeatureRoute A (Ether-First)Route B (Nitro-First)
Overall Yield 75 - 85% 50 - 60%
Purity Profile High (>98% after recrystallization)Moderate (often requires chromatography)
Regioselectivity Excellent (C5 exclusive) Good (C5 major, some C3)
Safety High (Stable intermediates)Moderate (Exothermic nitration of phenol)
Scalability High (Industrial Standard) Low
Cost Efficiency High (Cheap reagents: EtI, HNO3)Moderate

Experimental Protocols (Route A)

Protocol 1: Synthesis of Ethyl 4-ethoxy-2-methylbenzoate

Self-Validating Checkpoint: Monitor disappearance of the broad -OH stretch (3200-3400 cm⁻¹) in IR.

  • Setup : Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging : Add 4-Hydroxy-2-methylbenzoic acid (15.2 g, 100 mmol) and Anhydrous K₂CO₃ (34.5 g, 250 mmol) to DMF (150 mL). Stir for 15 minutes at room temperature to form the phenoxide/carboxylate salts.

  • Alkylation : Add Ethyl Iodide (20.0 mL, 250 mmol) dropwise over 20 minutes.

    • Note: The reaction is slightly exothermic. Maintain temp < 40°C.

  • Reaction : Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Work-up : Cool to room temperature. Pour into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Result : Colorless to pale yellow oil (Yield ~90-95%).

Protocol 2: Nitration to Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

Self-Validating Checkpoint: Appearance of Nitro peaks in NMR and yellowing of the solid product.

  • Setup : Place Concentrated H₂SO₄ (50 mL) in a 250 mL flask and cool to 0°C using an ice/salt bath.

  • Dissolution : Slowly add the Ethyl 4-ethoxy-2-methylbenzoate (10.4 g, 50 mmol) from Step 1. Ensure temperature remains < 5°C.

  • Nitration : Prepare a mixture of Conc. HNO₃ (3.5 mL, ~55 mmol) and Conc. H₂SO₄ (10 mL). Add this mixture dropwise to the reaction flask over 30 minutes.

    • Critical: Do not exceed 10°C . Higher temperatures promote hydrolysis of the ethyl ester.

  • Completion : Stir at 0-5°C for 1 hour.

  • Quench : Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The product should precipitate as a solid.[4][5]

  • Isolation : Filter the solid. Wash with cold water until the filtrate is neutral (pH ~7).

  • Purification : Recrystallize from Ethanol/Water (9:1) to obtain pale yellow needles.

  • Data :

    • Yield : ~80-85%.[5]

    • Appearance : Pale yellow crystalline solid.

    • 1H NMR (CDCl3, 400 MHz) : δ 8.50 (s, 1H, H-6), 6.90 (s, 1H, H-3), 4.35 (q, 2H, COOCH2 CH3), 4.20 (q, 2H, Ar-OCH2 CH3), 2.65 (s, 3H, Ar-CH3), 1.40-1.50 (overlapping t, 6H, methyls).

Process Visualization

Workflow Start 4-Hydroxy-2-methyl- benzoic Acid Step1 Step 1: Alkylation (EtI, K2CO3, DMF, 60°C) Start->Step1 Inter Ethyl 4-ethoxy- 2-methylbenzoate Step1->Inter 90-95% Yield Step2 Step 2: Nitration (HNO3, H2SO4, 0°C) Inter->Step2 End Ethyl 4-ethoxy-2-methyl- 5-nitrobenzoate Step2->End 80-85% Yield Regioselective

Figure 2: Process flow for the recommended Route A.

Troubleshooting & Expert Insights

  • Issue: Hydrolysis of Ester during Nitration.

    • Cause: Reaction temperature rose above 15°C or water was present in the acid mixture.

    • Solution: Keep temperature strictly < 5°C during addition. Use fuming nitric acid if necessary to reduce water content, though standard conc. HNO3 is usually sufficient.

  • Issue: Dinitration.

    • Cause: Excess nitric acid or prolonged reaction time.

    • Solution: Use exactly 1.05 - 1.1 equivalents of HNO3. Quench immediately after TLC indicates consumption of starting material.

  • Issue: Oily Product.

    • Cause: Impurities (regioisomers) or residual solvent.[6]

    • Solution: Recrystallize from Ethanol. If oil persists, scratch the flask with a glass rod or seed with a crystal from a previous batch.

References

  • BLD Pharm . (n.d.). Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate Product Page (CAS 2378501-27-8).[1][2] Retrieved from

  • Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate.[5] Organic Syntheses, Coll. Vol. 1, p. 372. Retrieved from

  • PubChem . (n.d.). 5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester (Analogous Chemistry). Retrieved from

  • PrepChem . (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid (Hydrolysis Protocol). Retrieved from

Sources

Validation

Validated HPLC method for "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" quantification

Validated HPLC Method for "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" Quantification Executive Summary: Precision in Intermediate Analysis Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8) is a critical synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Validated HPLC Method for "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" Quantification

Executive Summary: Precision in Intermediate Analysis

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8) is a critical synthetic intermediate, structurally aligned with the precursors used in the manufacturing of phosphodiesterase type 5 (PDE5) inhibitors and related benzimidazole-based therapeutics. As a nitro-benzoate ester, its purity is paramount; unreacted starting materials or hydrolysis degradation products (e.g., the corresponding carboxylic acid) can significantly impact the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide presents a Validated Stability-Indicating HPLC Method utilizing Core-Shell Technology . We compare this optimized protocol against traditional fully porous C18 methods to demonstrate superior resolution, sensitivity, and throughput.

Method Comparison: Core-Shell vs. Traditional Porous C18

The following comparison highlights the performance shift from a standard "Alternative" method to the "Optimized" protocol.

FeatureAlternative Method (Traditional)Optimized Method (The Solution)Impact
Stationary Phase Fully Porous C18 (5 µm)Core-Shell C18 (2.7 µm) Higher Efficiency : Core-shell particles reduce diffusion path, sharpening peaks.
Column Dimensions 250 x 4.6 mm100 x 4.6 mm Speed : Run time reduced by >60% without losing resolution.
Flow Rate 1.0 mL/min1.2 mL/min Throughput : Higher optimal linear velocity allows faster equilibration.
Run Time 25 minutes8 minutes Productivity : Triples sample throughput per shift.
Resolution (

)
2.5 (Ester vs. Acid)> 4.0 (Ester vs. Acid) Accuracy : Baseline separation ensures precise integration of impurities.
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL Sensitivity : Detects trace degradation earlier.

Detailed Experimental Protocol

Reagents & Standards
  • Analyte : Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (Reference Standard, >99.0% purity).

  • Solvents : HPLC Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Buffer : Ammonium Formate or Formic Acid (for pH control).

Chromatographic Conditions (Optimized)

This method is designed to be self-validating , utilizing a gradient that clears highly retained impurities while resolving the critical ester-acid pair.

  • Instrument : HPLC system with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column : Kinetex® C18 or Cortecs® C18 (100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Flow Rate : 1.2 mL/min.

  • Column Temp : 35°C.

  • Injection Volume : 5 µL.

  • Detection : UV @ 270 nm (Nitro-aromatic maximum).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30% Equilibration
5.0 85% Linear Ramp (Elution of Analyte)
6.0 95% Wash
6.1 30% Re-equilibration

| 8.0 | 30% | End of Run |

Sample Preparation
  • Stock Solution : Dissolve 10 mg of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate in 10 mL of ACN (1 mg/mL).

  • Working Standard : Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

  • Filtration : Filter through a 0.22 µm PTFE syringe filter before injection.

Validation Data Summary

The method was validated following ICH Q2(R1) guidelines.

ParameterResultAcceptance Criteria
Linearity (

)
0.9998 (Range: 1–100 µg/mL)> 0.999
Precision (Repeatability) RSD = 0.4% (n=6)RSD < 2.0%
Accuracy (Recovery) 99.2% – 100.5%98.0% – 102.0%
Specificity No interference from blank/degradantsPeak Purity > 990

Visualizations

Figure 1: Analytical Workflow

This diagram illustrates the logical flow from sample preparation to data reporting, ensuring a standardized process.

AnalyticalWorkflow Sample Raw Sample (Solid/Reaction Mix) Weighing Accurate Weighing (10 mg) Sample->Weighing Dissolution Dissolution (100% ACN) Weighing->Dissolution Dilution Dilution to Range (50 µg/mL) Dissolution->Dilution Filtration Filtration (0.22 µm PTFE) Dilution->Filtration HPLC HPLC Analysis (Core-Shell C18) Filtration->HPLC Data Data Processing (Integration & Calc) HPLC->Data Report Final Report (Purity/Conc) Data->Report

Caption: Step-by-step analytical workflow ensuring sample integrity and reproducible quantification.

Figure 2: Stability-Indicating Pathway

Understanding the chemical behavior of the analyte is crucial. This diagram shows the primary degradation pathway (Hydrolysis) that the method must resolve.

DegradationPathway Analyte Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (Target Analyte) Condition Stress Conditions (Acid/Base/Heat) Analyte->Condition Exposure Resolution Critical Resolution Pair (Rs > 4.0 Required) Analyte->Resolution Degradant 4-Ethoxy-2-methyl-5-nitrobenzoic Acid (Hydrolysis Product) Condition->Degradant Hydrolysis (-OEt) Ethanol Ethanol (By-product) Condition->Ethanol Release Degradant->Resolution

Caption: Primary hydrolysis degradation pathway. The method separates the ester (Analyte) from the acid (Degradant).

References

  • Journal of Applied Pharmaceutical Science . (2019). Validation of an HPLC-MS method for the determination of vardenafil in rat urine. Retrieved from [Link]

  • Semantic Scholar . (2012). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride. Retrieved from [Link]

Comparative

Purity assessment of "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" by different analytical techniques

An in-depth technical evaluation of purity assessment methodologies for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8). As a highly substituted aromatic building block, this compound is frequently utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of purity assessment methodologies for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8).

As a highly substituted aromatic building block, this compound is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Ensuring its absolute purity is critical; undetected impurities—such as unreacted precursors, regioisomers, or degradation products—can propagate through multi-step syntheses, ultimately compromising the safety and efficacy of the final drug product.

This guide objectively compares the performance of orthogonal analytical techniques, explaining the mechanistic causality behind each method and providing self-validating experimental protocols.

Mechanistic Causality: Aligning Structure with Analytical Strategy

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. For Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (Molecular Formula:


, MW: 253.25  g/mol ), the structural features present specific analytical advantages and challenges:
  • Strong UV Chromophores: The presence of the nitro group (

    
    ) conjugated with the benzene ring and the ester linkage provides robust ultraviolet (UV) absorbance. This makes HPLC-PDA  (High-Performance Liquid Chromatography with Photodiode Array detection) highly sensitive for trace impurity profiling[1].
    
  • Distinct Proton Environments: The molecule possesses highly differentiated proton sets: two isolated aromatic protons (singlets), an aryl methyl group, an ethoxy ether (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ), and an ethyl ester (
    
    
    
    ). This lack of spectral overlap makes 1H qNMR (Quantitative Nuclear Magnetic Resonance) an exceptional tool for absolute quantitation.
  • Thermal Considerations: While the compound has a molecular weight suitable for gas-phase analysis, nitroaromatics can exhibit thermal lability at high injection port temperatures (>250°C). Therefore, GC-MS is generally reserved for volatile residual solvents rather than primary API purity[2][3].

Comparative Analysis of Purity Assessment Techniques

To establish a comprehensive purity profile, pharmaceutical laboratories employ orthogonal techniques. The table below summarizes the performance metrics of each alternative.

Analytical TechniquePrimary ApplicationReference Standard Needed?Sensitivity (LOD/LOQ)Suitability for Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate
1H qNMR Absolute purity & structural verificationNo (Uses generic internal standard)Moderate (~0.1 - 1.0%)Excellent. Distinct proton environments allow for baseline-resolved integration without identical reference standards[4].
HPLC-PDA Routine batch release & relative purityYes (For absolute quantitation)High (<0.05%)Excellent. The strong nitroaromatic chromophore allows high-sensitivity detection and spectral peak purity assessment[5].
LC-MS (ESI) Unknown impurity identificationNo (For qualitative ID)Very High (ppm/ppb)Good. Ideal for identifying non-volatile degradation products, though ionization bias prevents accurate relative quantitation.
GC-MS Residual solvent & volatile byproduct analysisYes (For targeted quantitation)Very High (ppm/ppb)Moderate. Highly effective for volatile impurities, but the nitro group requires careful thermal optimization to prevent degradation[3].

Self-Validating Experimental Protocols

A robust analytical method must be a "self-validating system"—meaning the protocol inherently proves its own accuracy during execution. Below are the optimized methodologies for the two primary techniques.

Protocol A: Absolute Purity via 1H qNMR (Internal Standard Method)

Quantitative NMR has revolutionized pharmaceutical analysis because the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal, bypassing the need for an identical reference standard[6][7].

Self-Validation Mechanism: By co-dissolving a highly pure, structurally unrelated Internal Standard (IS) with the analyte, the system calibrates itself within the exact same NMR tube, eliminating volumetric or injection errors[8].

Step-by-Step Methodology:

  • Standard Selection: Select Maleic acid (TraceCERT®, ~99.9% purity) as the internal standard. Its singlet at ~6.26 ppm (2H) will not overlap with the analyte's aromatic (~7.5-8.5 ppm) or aliphatic (~1.3-4.5 ppm) signals.

  • Sample Preparation: Accurately weigh ~10.0 mg of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate and ~5.0 mg of Maleic acid using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture completely in 0.6 mL of

    
    [7].
    
  • Acquisition Parameters:

    • Instrument: 400 MHz or 600 MHz NMR spectrometer.

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ): Must be 
      
      
      
      (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery (typically 30–60 seconds).
  • Data Processing & Calculation: Apply baseline and phase correction. Integrate the analyte aromatic singlet (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) and the Maleic acid singlet (
    
    
    
    ). Calculate absolute purity (
    
    
    ) using the fundamental qNMR equation:
    
    
    (Where I = integral, N = number of protons, M = molar mass, m = weighed mass, and P = purity).
Protocol B: Chromatographic Purity via HPLC-PDA

While qNMR provides absolute quantitation, HPLC is superior for detecting trace-level impurities (<0.1%)[9].

Self-Validation Mechanism: This protocol utilizes Photodiode Array (PDA) Peak Purity Assessment (PPA). By analyzing the UV spectrum across the entire chromatographic peak (upslope, apex, downslope), the software verifies spectral homogeneity. If the spectra match, it proves no hidden impurities are co-eluting with the main peak[5][10].

Step-by-Step Methodology:

  • Column Selection:

    
     reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to resolve the hydrophobic aromatic compound.
    
  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA) to suppress ionization of any acidic trace impurities.

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient Elution: Program a gradient from 20% B to 90% B over 20 minutes to ensure elution of both polar degradants and non-polar synthetic byproducts.

  • Detection: Extract chromatograms at 254 nm (optimal for the nitroaromatic chromophore). Set the PDA to scan from 200 nm to 400 nm.

  • Data Analysis: Calculate the relative purity via Area Normalization (Main Peak Area / Total Peak Area × 100). Execute the PPA algorithm to ensure the "Peak Purity Angle" is less than the "Peak Purity Threshold," confirming the peak is spectrally pure[10].

Analytical Workflow & Decision Matrix

To streamline the purity assessment of newly synthesized batches of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, laboratories should follow a structured decision matrix based on standard availability and impurity profiles.

PurityWorkflow Start Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (Batch Sample) RefCheck Certified Reference Standard Available? Start->RefCheck qNMR 1H qNMR Analysis (Absolute Quantitation) RefCheck->qNMR No HPLC HPLC-PDA Analysis (Relative/Absolute Purity) RefCheck->HPLC Yes ImpurityCheck Unknown Impurities Detected? qNMR->ImpurityCheck HPLC->ImpurityCheck LCMS LC-MS / HRMS (Structural Elucidation) ImpurityCheck->LCMS Non-volatile GCMS GC-MS (Volatile Solvents/Byproducts) ImpurityCheck->GCMS Volatile Final Comprehensive Purity Dossier ImpurityCheck->Final None LCMS->Final GCMS->Final

Decision tree for selecting the optimal analytical technique for pharmaceutical purity assessment.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance – Patsnap Eureka. Available at:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works – ResolveMass Laboratories Inc. Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals – RSSL. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) – Emery Pharma. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay – Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis – MedJPPS. Available at: [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results – Torontech. Available at: [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective – LCGC International. Available at: [Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For – ResolveMass Laboratories Inc. Available at:[Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products – OMICS International. Available at: [Link]

Sources

Validation

A Comparative Guide to Catalytic Efficiency in the Synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is a critical precursor in the synthesis of Nifedip...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is a critical precursor in the synthesis of Nifedipine, a widely used calcium channel blocker. The introduction of a nitro group onto the aromatic ring of ethyl 4-ethoxy-2-methylbenzoate is a pivotal step, and the choice of catalyst profoundly influences the reaction's efficiency, yield, and environmental impact. This guide provides an in-depth comparison of catalytic strategies for this synthesis, grounded in established chemical principles and supported by data from analogous reactions.

The Strategic Importance of Catalysis in Nitrobenzoate Synthesis

The synthesis of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate involves the electrophilic aromatic substitution (EAS) reaction of nitration. The core of this transformation is the generation of the highly reactive nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. The catalyst's role is to facilitate the formation of this electrophile. The substitution pattern on the starting material, ethyl 4-ethoxy-2-methylbenzoate, with its activating ethoxy and methyl groups, directs the incoming nitro group. Understanding the interplay between the substrate's electronics and the catalytic system is crucial for optimizing the synthesis.

Traditional vs. Modern Catalytic Approaches: A Comparative Analysis

The landscape of catalytic nitration is evolving. While traditional methods offer reliability, modern approaches prioritize sustainability and efficiency. Here, we compare the conventional mixed-acid catalysis with the promising solid acid catalysis.

The Established Method: Mixed Acid Catalysis (H₂SO₄/HNO₃)

The use of a mixture of concentrated sulfuric acid and nitric acid is the classical and most widely documented method for the nitration of aromatic compounds.[1][2]

Mechanism of Action: Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid then readily loses a water molecule to form the powerful electrophile, the nitronium ion (NO₂⁺).[2][3]

Experimental Protocol (Adapted from analogous procedures for substituted benzoates):

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add ethyl 4-ethoxy-2-methylbenzoate to the cooled sulfuric acid while maintaining the temperature.

  • Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the ester in sulfuric acid, ensuring the temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the solid product, wash it thoroughly with cold water to remove residual acid, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate.

Causality Behind Experimental Choices: The low temperature is critical to control the exothermic nature of the reaction and to minimize the formation of dinitrated and other byproducts.[4] The slow, dropwise addition of the nitrating mixture ensures a steady, controlled generation of the nitronium ion, preventing runaway reactions.

The Green Alternative: Solid Acid Catalysis (e.g., Zeolites)

In recent years, heterogeneous solid acid catalysts, such as zeolites, have emerged as an environmentally benign alternative to corrosive and difficult-to-handle mineral acids.[5][6][7][8]

Mechanism of Action: Solid acids possess Brønsted and/or Lewis acid sites on their surface. These acidic sites can activate the nitrating agent (e.g., nitric acid) to generate the nitronium ion. The shape-selective nature of zeolites can also influence the regioselectivity of the reaction, favoring the formation of specific isomers.[5][6]

Experimental Protocol (Generalized from procedures for aromatic nitration using zeolites):

  • Activate the solid acid catalyst (e.g., H-ZSM-5 zeolite) by heating it under vacuum to remove adsorbed water.

  • In a reaction vessel, suspend the activated catalyst in an appropriate solvent (e.g., dichloromethane or dichloroethane).

  • Add the ethyl 4-ethoxy-2-methylbenzoate to the suspension.

  • Heat the mixture to the desired reaction temperature (typically between 70-90°C).[5]

  • Slowly add concentrated nitric acid to the heated mixture.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Wash the catalyst with a suitable solvent for reuse.

  • Work up the filtrate to isolate the product, which may involve washing with a mild base to remove any remaining acid, followed by solvent evaporation and purification (e.g., chromatography or recrystallization).

Causality Behind Experimental Choices: The use of a solid catalyst simplifies the workup process, as the catalyst can be easily removed by filtration and potentially reused, reducing waste. The choice of solvent is important to ensure good solubility of the reactants while not interfering with the catalytic activity.

Performance Comparison

FeatureMixed Acid Catalysis (H₂SO₄/HNO₃)Solid Acid Catalysis (e.g., Zeolites)
Catalyst Type Homogeneous liquid acidHeterogeneous solid acid
Reaction Conditions Low temperature (0-15 °C)Elevated temperature (70-90 °C)[5]
Solvent Typically neat (sulfuric acid acts as solvent)Inert organic solvent (e.g., dichloroethane)[9]
Yield Generally high for analogous reactions (80-95%)[4]Potentially high, with improved regioselectivity[5][6]
Catalyst Reusability Not reusableReusable after simple filtration and washing
Work-up Quenching on ice, filtration, extensive washingSimple filtration to remove catalyst
Environmental Impact Generates large amounts of acidic waste"Greener" process with reduced waste
Safety Concerns Highly corrosive and hazardous acidsSafer to handle solid catalyst

Visualization of Experimental Workflows

MixedAcidNitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Cool H₂SO₄ in Ice Bath B Add Ethyl 4-ethoxy-2-methylbenzoate A->B D Dropwise Addition of Nitrating Mixture B->D C Prepare Cold Nitrating Mixture (HNO₃/H₂SO₄) C->D E Stir at Room Temperature D->E F Pour onto Crushed Ice E->F G Filter Precipitate F->G H Wash with Water & Cold Ethanol G->H I Recrystallize H->I J Pure Product I->J

Caption: Workflow for Mixed Acid-Catalyzed Nitration.

SolidAcidNitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Solid Acid Catalyst B Suspend Catalyst in Solvent A->B C Add Ethyl 4-ethoxy-2-methylbenzoate B->C D Heat to Reaction Temperature C->D E Slowly Add HNO₃ D->E F Cool Reaction Mixture E->F G Filter to Recover Catalyst F->G H Wash Catalyst for Reuse G->H I Work-up Filtrate G->I J Purify Product I->J K Pure Product J->K

Sources

Comparative

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate: A Next-Generation Intermediate for Advanced API Synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Comparison Guide & Synthetic Workflow Validation As pharmaceutical targets become increasingly complex, the dem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Comparison Guide & Synthetic Workflow Validation

As pharmaceutical targets become increasingly complex, the demand for highly functionalized, regiochemically precise building blocks has surged. Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8) [1][2] has emerged as a superior alternative to traditional unmethylated or unethoxylated nitrobenzoates.

As a Senior Application Scientist, I frequently evaluate intermediate scaffolds for the synthesis of fused heterocyclic active pharmaceutical ingredients (APIs), such as substituted quinazolinones and benzimidazoles. This guide objectively compares the performance of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate against similar intermediates, detailing the mechanistic causality behind its structural advantages and providing self-validating experimental protocols.

Structural Rationale & Mechanistic Advantages

When designing a synthetic route for a targeted therapy (e.g., kinase inhibitors or PDE5 inhibitors), the choice of the starting benzoic acid derivative dictates both the efficiency of the synthesis and the pharmacokinetic profile of the final API.

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate offers a unique triad of functionalization:

  • The 5-Nitro Group: Serves as a latent amine. Upon reduction, it provides the critical nucleophile required for cyclization into nitrogenous heterocycles [3].

  • The 4-Ethoxy Group: Increases the lipophilicity (LogP) of the final molecule, enhancing its ability to penetrate hydrophobic binding pockets. It also acts as a stable hydrogen-bond acceptor.

  • The 2-Methyl Group (The Differentiator): This provides essential steric shielding. During downstream electrophilic aromatic substitutions or cyclizations, the methyl group physically blocks the ortho position, enforcing strict regiochemical control and preventing the formation of unwanted isomers. Furthermore, it restricts the rotation of the adjacent ester group, locking the molecule into a favorable conformation for target binding.

SAR Core Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (Core Scaffold) Sub1 4-Ethoxy Group (Lipophilicity & H-Bond Acceptor) Core->Sub1 Sub2 2-Methyl Group (Steric Shielding & Conformation) Core->Sub2 Sub3 5-Nitro Group (Precursor to Amine/Amide Linkage) Core->Sub3 Effect1 Enhanced Kinase/PDE Pocket Binding Sub1->Effect1 Effect2 Regioselective Cyclization Sub2->Effect2 Effect3 Versatile Heterocycle Formation Sub3->Effect3

Caption: Structure-Activity Relationship (SAR) logic demonstrating the functional contribution of each moiety.

Objective Comparison: Performance and Reactivity

To understand its value, we must compare it against its closest commercially available analogs: Ethyl 4-ethoxy-3-nitrobenzoate (lacking the methyl group) and Ethyl 2-methyl-5-nitrobenzoate (lacking the ethoxy group).

ParameterEthyl 4-ethoxy-2-methyl-5-nitrobenzoateEthyl 4-ethoxy-3-nitrobenzoateEthyl 2-methyl-5-nitrobenzoate
CAS Number 2378501-27-8937625-32-618063-03-1
Regioselectivity in Cyclization Excellent: 2-Methyl group blocks competitive ortho reactions.Poor: Susceptible to isomeric mixtures during ring closure.Good: Methyl group provides some steric control.
Lipophilicity Contribution High: Ethoxy group enhances LogP for hydrophobic targets.High: Ethoxy group present.Low: Lacks the lipophilic ether linkage.
Yield in Catalytic Hydrogenation >95%: Clean conversion to aniline with minimal side products [3].~85%: Prone to minor dimer formation.>90%: Clean conversion.
Primary Application Advanced, conformationally locked APIs (e.g., highly specific kinase inhibitors).General building block; requires extensive purification of isomers.Simple anthranilic acid derivatives.

The Verdict: While Ethyl 4-ethoxy-3-nitrobenzoate is cheaper, the downstream cost of separating regioisomers makes it inefficient for complex API synthesis. Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate eliminates this bottleneck by utilizing the 2-methyl group as a regiochemical director.

Self-Validating Experimental Protocols

To demonstrate the utility of this intermediate, the following protocols detail its conversion into a highly functionalized quinazolinone core—a privileged scaffold in medicinal chemistry [4].

Protocol A: Catalytic Hydrogenation to the Aniline Intermediate

Causality Check: We utilize 10% Palladium on Carbon (Pd/C) under


 gas rather than dissolving metal reductions (e.g., Sn/HCl). Why? Acidic metal reductions frequently cause partial hydrolysis of the ethyl ester. Catalytic hydrogenation maintains orthogonal protection of the carboxylate while cleanly reducing the nitro group [3].

Step-by-Step Methodology:

  • Preparation: In a thoroughly purged, pressure-rated hydrogenation vessel, dissolve 10.0 g (39.5 mmol) of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate in 100 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C. Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert argon.

  • Hydrogenation: Pressurize the vessel to 3 atm with

    
     gas. Stir vigorously at 25°C for 4 hours.
    
  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting material (

    
    ) should completely disappear, replaced by a highly fluorescent, polar spot (
    
    
    
    ).
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL of ethanol. Concentrate the filtrate under reduced pressure to yield Ethyl 5-amino-4-ethoxy-2-methylbenzoate as an off-white solid (>95% yield).

Protocol B: Niementowski-Type Cyclization to Quinazolinone

Causality Check: The resulting anthranilic acid derivative is cyclized using formamide. We conduct this at 150°C. Why? The 2-methyl group introduces steric bulk that hinders the initial nucleophilic attack. Elevated temperatures are thermodynamically required to drive the condensation and subsequent dehydration steps to completion [5].

Step-by-Step Methodology:

  • Saponification: Treat the ethyl ester from Protocol A with 2M NaOH in THF/Water (1:1) at 60°C for 2 hours to yield the free anthranilic acid derivative. Acidify with 1M HCl, filter, and dry.

  • Condensation: In a round-bottom flask equipped with a reflux condenser, suspend 5.0 g of the resulting acid in 25 mL of formamide.

  • Cyclization: Heat the mixture to 150°C using an oil bath. Maintain temperature for 6 hours. The solution will initially homogenize, followed by the precipitation of the product.

  • Validation: The reaction is self-validating; the formation of a dense precipitate indicates successful ring closure.

  • Isolation: Cool the mixture to room temperature, pour over crushed ice, and filter. Recrystallize from DMF/Water to yield the pure 7-ethoxy-5-methylquinazolin-4(3H)-one derivative.

SyntheticWorkflow A Ethyl 4-ethoxy-2-methyl- 5-nitrobenzoate B Catalytic Hydrogenation (Pd/C, H2, EtOH) A->B C Ethyl 5-amino-4-ethoxy- 2-methylbenzoate B->C Nitro Reduction >95% Yield D 1. Saponification (NaOH) 2. Cyclization (Formamide, 150°C) C->D E Substituted Quinazolinone API Core D->E Ring Closure Regioselective

Caption: Synthetic workflow from the nitrobenzoate intermediate to a cyclized quinazolinone API core.

Conclusion

For drug development professionals targeting complex heterocyclic systems, Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is not just an alternative; it is a strategic upgrade. By embedding regiochemical control (via the 2-methyl group) and lipophilic target-binding properties (via the 4-ethoxy group) directly into the starting material, chemists can bypass costly downstream separations and improve the overall yield of their synthetic campaigns.

References

  • Almac Group / Benchchem. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

Validation

Technical Guide: Benchmarking the Reactivity of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

This technical guide benchmarks the reactivity of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8), a specialized "push-pull" aromatic building block. This analysis contrasts its performance against structural...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide benchmarks the reactivity of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS: 2378501-27-8), a specialized "push-pull" aromatic building block. This analysis contrasts its performance against structural analogs to aid in the design of efficient synthetic routes for kinase inhibitors and bioactive heterocycles.

Executive Summary & Chemical Profile

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is a trisubstituted benzene scaffold characterized by a unique electronic environment: a "push-pull" system where the electron-donating ethoxy group (C4) opposes the electron-withdrawing nitro (C5) and ester (C1) groups.

Unlike simple nitrobenzoates, this molecule is designed for high chemoselectivity. Its primary utility lies in the controlled reduction of the nitro group to generate Ethyl 5-amino-4-ethoxy-2-methylbenzoate , a critical precursor for 6-ethoxy-substituted quinazolinones, benzimidazoles, and phthalazines used in targeted oncology therapies (e.g., VEGFR/EGFR inhibitors).

FeatureSpecification
CAS Number 2378501-27-8
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Core Reactivity Nitro Reduction, Ester Hydrolysis, Electrophilic Aromatic Substitution (C3)
Key Advantage Halogen-Free Reduction: Unlike 4-chloro analogs, this scaffold allows the use of Pd/C for hydrogenation without risk of dehalogenation.

Comparative Benchmarking

To objectively assess performance, we compare this product against its two most common functional alternatives: the 4-Chloro analog (electrophilic) and the Des-ethoxy analog (baseline).

Table 1: Reactivity & Performance Matrix[1]
ParameterEthyl 4-ethoxy-2-methyl-5-nitrobenzoate (Target)Alternative A: Ethyl 4-chloro-2-methyl-5-nitrobenzoate Alternative B: Ethyl 2-methyl-5-nitrobenzoate
Nitro Reduction (H₂/Pd-C) Excellent. No side reactions. High yield (>95%).[1]Poor. High risk of hydrodehalogenation (Cl cleavage) yielding the des-chloro impurity.Good. Standard reactivity, but lacks the C4 donor group.
Nitro Reduction (Fe/AcOH) Good. Slower kinetics due to electron-rich ring (4-OEt donor).Excellent. Electron-deficient ring accelerates reduction.Good. Standard kinetics.
Nucleophilic Substitution (SNAr) Inert. The 4-OEt is a poor leaving group. Stable to nucleophiles.High. The 4-Cl is easily displaced by amines/alkoxides.N/A. No leaving group at C4.
Solubility (Organic) High. Ethoxy group increases lipophilicity (LogP ~2.5).Moderate. Moderate.
Downstream Utility Precursor for Alkoxy-Anilines (stable donors).Precursor for Amino-Anilines (via displacement).Precursor for Simple Anilines .
Critical Insight: The "Safe Hydrogenation" Advantage

The most significant operational advantage of the 4-ethoxy variant is its compatibility with Catalytic Hydrogenation (H₂/Pd-C) .

  • Scenario: If you use the 4-chloro analog, you must use iron (Fe) or tin (SnCl₂) reductions to avoid stripping the chlorine atom. These methods generate heavy metal waste and viscous iron sludge.

  • Advantage: The 4-ethoxy group is stable to Pd/C. This allows for a clean, scalable hydrogenation in ethanol, filtering off the catalyst to obtain the pure aniline without aqueous workup.

Detailed Reactivity Analysis & Protocols

Experiment A: Chemoselective Nitro Reduction

Objective: Convert the nitro group (C5) to an amine (C5) without affecting the ester or cleaving the ether.

Protocol 1: Catalytic Hydrogenation (Recommended)[2]
  • Reagents: 10% Pd/C (5 mol%), H₂ (1 atm or balloon), Ethanol/EtOAc (1:1).

  • Procedure:

    • Dissolve 1.0 eq of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate in Ethanol/EtOAc (0.1 M concentration).

    • Add 10% Pd/C catalyst carefully under Argon flow.

    • Purge system with H₂ gas three times. Stir vigorously under H₂ balloon at Room Temperature (25°C).

    • Monitoring: Reaction typically completes in 2–4 hours. TLC (30% EtOAc/Hex) will show a fluorescent blue spot (aniline) forming.

    • Workup: Filter through a Celite pad. Concentrate filtrate.[2]

  • Expected Yield: 92–98%.

  • Note: The electron-donating ethoxy group slightly deactivates the nitro group compared to the chloro-analog, but Pd/C overcomes this easily.

Protocol 2: Iron-Mediated Reduction (Alternative)
  • Context: Use if an alkene or benzyl ester is present elsewhere in the molecule (which would be reduced by H₂).

  • Reagents: Iron powder (5 eq), NH₄Cl (5 eq), Ethanol/Water (4:1).

  • Procedure: Reflux at 80°C for 2 hours.

  • Observation: The 4-ethoxy group remains stable; no ether cleavage occurs under these slightly acidic conditions.

Experiment B: Ester Hydrolysis (Saponification)

Objective: Access the free benzoic acid for amide coupling.

  • Challenge: The steric bulk of the 2-methyl group (ortho to ester) slows down hydrolysis compared to unsubstituted benzoates.

  • Solution: Use Lithium Hydroxide (LiOH) rather than NaOH, and heat to 60°C.

  • Protocol:

    • Dissolve substrate in THF/Water (3:1).

    • Add LiOH·H₂O (3.0 eq).

    • Heat to 60°C for 6 hours (Standard benzoates take ~1 hour at RT; the 2-Me group imposes a steric penalty).

    • Acidify to pH 3 to precipitate the product.

Visualizing the Reactivity Landscape

The following diagram maps the transformation pathways, highlighting the "Safe Zone" for hydrogenation provided by the ethoxy substituent.

ReactivityMap Start Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (Starting Material) Reduction Reduction (H2/Pd-C or Fe/AcOH) Start->Reduction Major Pathway Hydrolysis Hydrolysis (LiOH, 60°C) Start->Hydrolysis Secondary Pathway SNAr SNAr Displacement Start->SNAr Forbidden Aniline Ethyl 5-amino-4-ethoxy-2-methylbenzoate (Key Intermediate) Reduction->Aniline >95% Yield Acid 4-ethoxy-2-methyl-5-nitrobenzoic acid Hydrolysis->Acid Sterically Slowed Failed No Reaction (Ethoxy is a poor leaving group) SNAr->Failed Stable Ether Heterocycle Quinazolinones / Benzimidazoles (Kinase Inhibitor Scaffolds) Aniline->Heterocycle Cyclization

Caption: Reactivity flowchart showing the primary utility in reduction pathways and the stability of the ethoxy ether against nucleophilic attack.

Strategic Synthesis Architecture

When building complex drugs (e.g., Vatalanib analogs), the order of operations is critical. The diagram below illustrates why this specific building block is chosen over the 4-chloro analog for late-stage diversification.

SynthesisStrategy Precursor 4-Chloro-2-methyl-5-nitrobenzoate Step1 Step 1: SNAr (Ethoxide) Precursor->Step1 Install Ethoxy Group FIRST Alternative Alternative Route: Reduce Chloro-Analog first? Precursor->Alternative Target Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (The Product) Step2 Step 2: Nitro Reduction (Pd/C) Target->Step2 Safe Hydrogenation Step1->Target Final Target Aniline (High Purity) Step2->Final Risk RISK: Dechlorination & Poisoning Alternative->Risk Fe/HCl required (Messy)

Caption: Strategic advantage of installing the ethoxy group prior to reduction to enable clean catalytic hydrogenation.

References

  • Chemical Identity & Supplier Data

    • Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate (CAS 2378501-27-8).[3][4] Sigma-Aldrich / Enamine Building Blocks.

  • Analogous Reduction Protocols

    • Banik, B. K., et al. "Indium-induced reduction of aromatic nitro compounds." Organic Syntheses, Coll. Vol. 10, p. 382 (2004). (Describes mild reduction conditions for substituted nitrobenzoates).

  • Mechanistic Grounding (SNAr vs Reduction)

    • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. (Foundational text on why alkoxy groups are poor leaving groups in this context).

  • Kinase Inhibitor Synthesis (Contextual Application)

    • Synthesis of Quinazoline Derivatives. (General reference for converting 2-amino-benzoates to quinazolinones).

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

Core Principles: Hazard Assessment and Immediate Safety Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, as an aromatic nitro compound, must be handled as a potentially hazardous substance. Aromatic nitro compounds are recognize...

Author: BenchChem Technical Support Team. Date: March 2026

Core Principles: Hazard Assessment and Immediate Safety

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, as an aromatic nitro compound, must be handled as a potentially hazardous substance. Aromatic nitro compounds are recognized for their potential toxicity and reactivity.[1][2] The operational and disposal plans for this chemical are predicated on a thorough understanding of these risks.

Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following minimum PPE is required:

  • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[1]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.[1]

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[1]

First Aid in Case of Exposure
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek prompt medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[3]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Chemical Profile and Hazard Data

Understanding the chemical's properties is foundational to its safe disposal. While specific data for this exact molecule is scarce, the table below synthesizes information from similar nitroaromatic compounds.

PropertyValue / InformationSource
Chemical Name Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate-
Molecular Formula C12H15NO5Inferred
Appearance Likely a solid or low-melting solid. Similar compounds are yellow crystalline powders.
Primary Hazards Potential for toxicity, reactivity. Aromatic nitro compounds can be explosive under certain conditions and may react violently with strong oxidants or reductants.[1][4]
Incompatibilities Strong oxidizing agents, strong bases, and acids.[1]-
Environmental Hazard May be toxic to aquatic life. Avoid release into the environment.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Eliminate all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels. [1]

  • Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated surfaces into a designated, sealable container for hazardous waste.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department immediately. For large spills, contact them for emergency response.[1]

Step-by-Step Disposal and Waste Management Workflow

Proper disposal is a systematic process that ensures safety and regulatory compliance. Never dispose of this chemical down the drain or in regular trash.[5]

Step 1: Waste Segregation

Isolate waste containing Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate from other chemical waste streams.[1] Cross-contamination can lead to dangerous reactions. Store in a designated secondary containment bin.[6]

Step 2: Container Selection and Preparation
  • Container Type: Use a compatible, designated hazardous waste container. A glass or polyethylene-lined steel container is often suitable.[1] Ensure the container is in good condition, with no cracks or defects.

  • Capacity Limit: Do not fill the waste container beyond 80% of its capacity to allow for vapor expansion and prevent spills.[1]

Step 3: Labeling

Properly labeling the waste container is a critical regulatory requirement. The label must include:

  • The words "Hazardous Waste" [1]

  • The full chemical name: "Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate" [1]

  • Known hazards (e.g., "Toxic," "Reactive")[1]

  • The date when waste accumulation began[1]

  • Your name, laboratory, and contact information[1]

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated, cool, and well-ventilated hazardous waste storage area. This area must be away from incompatible materials, heat, sparks, and open flames.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for proper disposal.

G cluster_0 In-Lab Waste Handling cluster_1 EHS & Final Disposal A Generate Waste (Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate) B Segregate from Incompatible Waste Streams A->B C Select & Prepare Approved Hazardous Waste Container B->C D Securely Seal & Label Container with Full Details C->D E Place in Designated Secondary Containment Area D->E F Contact EHS for Waste Pickup Request E->F Formal Hand-Off G Transfer to Licensed Hazardous Waste Disposal Company F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Workflow for the safe disposal of Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate.

Final Disposal Procedure

The ultimate disposal of this chemical waste must be handled by professionals.

  • Professional Disposal: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.[1] You are required to provide them with all available information on the waste.

  • Recommended Method: The most probable and environmentally sound method for destroying nitroaromatic compounds is high-temperature incineration at a permitted hazardous waste facility.[1][7][8] This process ensures the complete destruction of the organic compound.[8]

Regulatory Framework

Disposal of hazardous waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] All procedures must comply with federal, state, and local laws.[5] Failure to do so can result in significant penalties.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Methyl 2-Methyl-5-nitrobenzoate.
  • Spectrum Chemical. (2018, July 6). Safety Data Sheet: 4'-Ethoxybenzylidene-4-butylaniline.
  • PubChem. (n.d.). Ethyl 4-ethoxy-5-(2-methoxyethoxy)-2-nitrobenzoate.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Ethyl 4-nitrobenzoate.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: Ethyl 2-nitrobenzoate.
  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Ethyl benzoate.
  • U.S. Environmental Protection Agency. (n.d.). Nitrocellulose Drum Removal Work Plan.
  • Industry Today. (2026, March 4). M-Nitrotoluene (MNT) Market: Dye Intermediate Demand and Chemical Synthesis Growth Driving Expansion to 2035.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • The University of Tennessee Health Science Center. (n.d.). Part I: Management of Hazardous Chemical Wastes at UT Memphis.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Ethyl 4-nitrobenzoate.
  • Fisher Scientific. (2024, February 2). Safety Data Sheet: Ethyl 4-ethoxybenzoate.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Ethyl 4-hydroxybenzoate.
  • ChemicalBook. (2026, January 3). Ethyl 4-nitrobenzoate Safety Data Sheet.
  • CymitQuimica. (n.d.). CAS 99-77-4: Ethyl 4-nitrobenzoate.
  • Cheméo. (n.d.). Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6).
  • TCI America. (n.d.). Ethyl 4-Ethoxybenzoate.
  • BLD Pharm. (n.d.). 100905-33-7|Ethyl 4,5-dimethoxy-2-nitrobenzoate.
  • U.S. Environmental Protection Agency. (2012, February 6). Incineration of Collected Household Pharmaceuticals.
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations.

Sources

Handling

Personal protective equipment for handling Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

[1][2] Executive Summary & Risk Profile Compound Identity: Chemical Name: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate[1][2] Chemical Class: Nitrobenzoate Ester / Aromatic Nitro Compound[1][2] Physical State: Typically a yell...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Risk Profile

Compound Identity:

  • Chemical Name: Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate[1][2]

  • Chemical Class: Nitrobenzoate Ester / Aromatic Nitro Compound[1][2]

  • Physical State: Typically a yellow to off-white crystalline solid.[1][2]

Operational Risk Assessment: As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer is often limited in public registries, its structural analogs (nitrobenzoate esters) present a distinct safety profile.[2] The primary risks are chemical irritation (Skin/Eye/Respiratory) and potential sensitization .[3]

Unlike simple esters, the presence of the nitro group (-NO₂) introduces two critical safety variables:

  • Dermal Permeation: Nitro-aromatics can be absorbed through the skin.[1][2]

  • Energetic Potential: While mono-nitro compounds are generally stable, they are combustible and can decompose violently under high heat or strong shock.[2][3]

Hazard Identification & Mechanism

Understanding the why behind the safety rules is critical for compliance.

Hazard ClassGHS CodeMechanism of Action
Skin Irritation H315 The ester functionality can hydrolyze on moist skin to form acidic byproducts.[1][2] The nitro group adds lipophilicity, aiding dermal penetration.
Eye Irritation H319 Crystalline dust acts as a mechanical abrasive and chemical irritant, potentially causing conjunctivitis.[3]
Resp. Irritation H335 Fine particulates can irritate the upper respiratory tract. Chronic exposure may lead to sensitization.
Systemic Toxicity WarningMethemoglobinemia Risk: Although lower than nitrobenzene, nitrobenzoates can theoretically be reduced metabolically to hydroxylamines, which interfere with oxygen transport in blood.[3]

Personal Protective Equipment (PPE) Matrix

The "Standard Lab Coat" is Insufficient. Nitro compounds require specific barrier materials.[3] Standard nitrile gloves offer incidental splash protection but are permeable to nitro-aromatics over time.[1][2]

Glove Selection Protocol
  • Task: Weighing / Solid Handling (Dry)

    • Primary: Nitrile Gloves (Minimum thickness: 0.11 mm).[3]

    • Protocol: Single pair sufficient if no solvent is present.[3]

  • Task: Synthesis / Solution Handling (Wet)

    • Primary:Double-gloving is mandatory.[1][2]

    • Inner: Nitrile.[3]

    • Outer:Silver Shield (Laminate) or Viton recommended for prolonged contact.[3]

    • Reasoning: Nitro compounds can solvate through thin nitrile in <15 minutes when dissolved in organic solvents like DCM or Acetone.[2][3]

Respiratory Protection
  • Scenario A: Fume Hood Available

    • No respirator required if sash is at proper working height.

  • Scenario B: Open Bench / Spill Cleanup

    • Minimum: N95 (US) or P2 (EU) particulate respirator.[2][3]

    • Ideal: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if heating or decomposition is suspected.[1][2]

Operational Workflow: The "Safe-Path" Protocol

This workflow is designed to minimize static discharge and dust generation.

Phase 1: Receiving & Storage
  • Inspection: Check bottle for "pressure build-up" (bulging).[2] Nitro esters can slowly decompose if stored improperly.[3]

  • Storage: Store at 2-8°C (Refrigerated).

  • Segregation: Keep away from Strong Oxidizers (e.g., permanganates) and Strong Bases (causes hydrolysis).[2][3]

Phase 2: Weighing & Transfer (Critical Step)
  • Static Control: Dry nitrobenzoate powders are prone to static charge.[2][3] Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Tooling: Use PTFE (Teflon) coated spatulas .[2][3] Avoid metal-on-metal scraping which can generate sparks (low risk for mono-nitro, but best practice for all nitro compounds).[1][2]

Phase 3: Reaction Setup
  • Inert Atmosphere: Always purge reaction vessels with Argon or Nitrogen .[2]

    • Why? Oxygen can promote radical side-reactions with the nitro group at elevated temperatures.[1][2]

  • Temperature Control: Do not exceed 100°C without a blast shield. Run DSC (Differential Scanning Calorimetry) if scaling up >10g to determine onset of thermal decomposition.

Visual Workflow: Decision Logic

HandlingProtocol Start Start: Handling Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate StateCheck Is the material Solid or in Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution Weighing Weighing / Transfer Solid->Weighing Reaction Reaction / Extraction Solution->Reaction PPE_Solid PPE: Nitrile Gloves + Lab Coat Ctrl: Static Ionizer + Fume Hood Weighing->PPE_Solid PPE_Soln PPE: Double Gloves (Nitrile/Laminate) Ctrl: Fume Hood + Splash Goggles Reaction->PPE_Soln Disposal Disposal: High-Temp Incineration (Do NOT drain dispose) PPE_Solid->Disposal PPE_Soln->Disposal

Figure 1: Operational decision tree for PPE selection and handling based on physical state.[1][2]

Emergency Response & First Aid

CRITICAL WARNING: Do NOT use organic solvents (Acetone, Ethanol, DMSO) to wash chemicals off the skin.[2] This will dissolve the nitrobenzoate and carry it through the skin barrier into the bloodstream.

Exposure TypeImmediate Action
Skin Contact 1. Brush off dry powder gently. 2. Wash with copious Soap and Water for 15 minutes.[4] 3. Monitor for cyanosis (blue lips/nails) - sign of methemoglobinemia.[1]
Eye Contact Flush with water for 15 minutes.[3][4] Lift eyelids. Seek ophthalmologist if irritation persists.
Inhalation Move to fresh air.[3][4] If breathing is difficult, administer oxygen (trained personnel only).
Spill Cleanup 1. Evacuate area of unnecessary personnel. 2. Wear N95 mask and double gloves. 3. Wet Wipe Method: Cover powder with damp paper towels to prevent dust, then scoop up. Do not dry sweep.

Disposal & Deactivation

Waste Categorization:

  • Category: Organic Chemical Waste (Halogen-free, Nitrogen-containing).[1][2][3]

  • Method: Incineration is the only acceptable disposal method.

  • Prohibited: Do not dispose of in sink drains.[2][3] Hydrolysis products (nitrobenzoic acids) are persistent environmental pollutants.[3]

Deactivation (Spill Residue): For cleaning contaminated surfaces, use a dilute solution of Sodium Carbonate (Soda Ash) followed by water.[2][3] The base helps solubilize the residue for easier removal, though it may slowly hydrolyze the ester.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 142963215 (Analog: Ethyl 4-ethoxy-5-(2-methoxyethoxy)-2-nitrobenzoate).[1][2] Retrieved from [Link][2][3]

  • Organic Syntheses. Nitration of Methyl Benzoate to Methyl m-Nitrobenzoate (General Handling of Nitrobenzoates). Org.[3] Syn. Coll. Vol. 1, p.372.[3] Retrieved from [Link][1][2][3]

Sources

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